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  • Product: N-(3-benzamido-4-methoxyphenyl)benzamide
  • CAS: 13431-11-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide

This in-depth technical guide provides a detailed, scientifically-grounded pathway for the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide, a compound of interest for researchers and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed, scientifically-grounded pathway for the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide, a compound of interest for researchers and professionals in drug development and materials science. This document moves beyond a simple recitation of steps, offering insights into the causality of experimental choices and ensuring a robust, reproducible methodology.

Introduction and Strategic Overview

N-(3-benzamido-4-methoxyphenyl)benzamide is a diamide derivative of 3-amino-4-methoxyaniline. Its synthesis is a multi-step process that hinges on the selective functionalization of a diamino precursor. The strategic approach outlined herein involves the protection of one amino group, followed by the benzoylation of the other, and a final benzoylation step to yield the target molecule. This pathway is designed for high yield and purity, leveraging well-established and reliable chemical transformations.

The synthesis is logically divided into three primary stages:

  • Preparation of the Key Intermediate: Synthesis of 3-amino-4-methoxybenzanilide from a commercially available nitroaromatic precursor.

  • First Benzoylation: The selective acylation of the more reactive amino group of 3-amino-4-methoxybenzanilide.

  • Final Benzoylation: The acylation of the remaining amino group to yield the final product, N-(3-benzamido-4-methoxyphenyl)benzamide.

This guide will now delve into the detailed experimental protocols and the underlying scientific principles for each stage.

Stage 1: Synthesis of the Key Intermediate: 3-Amino-4-methoxybenzanilide

The journey to our target molecule begins with the synthesis of 3-amino-4-methoxybenzanilide. A common and cost-effective route involves the reduction of a nitro-substituted precursor. A relevant patented method outlines a similar transformation, providing a solid foundation for our protocol.[1][2][3]

Step 1A: Preparation of 3-Nitro-4-methoxybenzanilide

The initial step involves the reaction of 3-nitro-4-chlorobenzanilide with a methoxide source to introduce the methoxy group.

Experimental Protocol:

  • In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 3-nitro-4-chlorobenzanilide (55.4 kg) and methanol (400 kg).

  • With continuous stirring, add potassium hydroxide (12.3 kg).

  • Heat the mixture to reflux and maintain for 8 hours.

  • Cool the reaction mixture, which will result in the precipitation of the product.

  • Filter the solid, wash with water, and dry to obtain 3-nitro-4-methoxybenzanilide.

Step 1B: Reduction of the Nitro Group

The nitro group of 3-nitro-4-methoxybenzanilide is then reduced to an amino group using hydrazine hydrate in the presence of a catalyst.[1][2][4]

Experimental Protocol:

  • To a 1000 L reaction vessel, add methanol (400 kg), 3-nitro-4-methoxybenzanilide (51.7 kg), alkaline ferrous oxide (2 kg), and water (100 kg).

  • Heat the mixture to 55-60°C with stirring.

  • Add hydrazine hydrate (85%, 18 kg) dropwise, maintaining the temperature in the specified range.

  • After the addition is complete, reflux the mixture for 3 hours.

  • Filter the hot reaction mixture to remove the catalyst.

  • Concentrate the filtrate to approximately two-thirds of its original volume.

  • Cool the solution to induce crystallization.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-amino-4-methoxybenzanilide.

Parameter Value Reference
Purity99.5%[1][2]
Yield95.3%[1][2]
Melting Point152-154°C[1][2]

Stage 2 & 3: Sequential Benzoylation via the Schotten-Baumann Reaction

With the key diamino intermediate in hand, the subsequent steps involve the sequential benzoylation of the two amino groups. The Schotten-Baumann reaction is the method of choice for this transformation, offering excellent yields and straightforward execution.[5][6][7][8][9] This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[10][11]

The rationale for the sequential benzoylation lies in the differential reactivity of the two amino groups in the 3-amino-4-methoxybenzanilide intermediate. The amino group at the 3-position is expected to be more nucleophilic and thus more reactive towards benzoyl chloride due to the electronic effects of the methoxy and benzamido substituents. This allows for a degree of selectivity in the first benzoylation step.

The Schotten-Baumann Reaction: A Closer Look

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The presence of a base, typically aqueous sodium hydroxide, is crucial for two reasons: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it can deprotonate the protonated amine intermediate, regenerating the nucleophilic amine.[7][9] The reaction is often carried out in a two-phase system (e.g., dichloromethane and water), where the reactants are in the organic phase and the base is in the aqueous phase.[5][6]

Diagram: Generalized Schotten-Baumann Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Amine Aromatic Amine Reaction Nucleophilic Acyl Substitution Amine->Reaction AcylChloride Benzoyl Chloride AcylChloride->Reaction Solvent Two-Phase System (e.g., Dichloromethane/Water) Solvent->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Workup Phase Separation & Product Isolation Reaction->Workup Amide N-Benzoyl Amine (Amide) Workup->Amide

A generalized workflow for the Schotten-Baumann reaction.

Experimental Protocol for Sequential Benzoylation

Step 2: First Benzoylation

  • Dissolve 3-amino-4-methoxybenzanilide (1 equivalent) in a suitable organic solvent such as dichloromethane in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the mixture in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-benzoylated intermediate.

Step 3: Final Benzoylation to Yield N-(3-benzamido-4-methoxyphenyl)benzamide

  • Dissolve the mono-benzoylated intermediate from Step 2 (1 equivalent) in a suitable organic solvent like dichloromethane.

  • Add an aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the mixture in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the completion of the reaction.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-benzamido-4-methoxyphenyl)benzamide.

Overall Synthetic Pathway

Diagram: Synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide

G A 3-Nitro-4-chlorobenzanilide B 3-Nitro-4-methoxybenzanilide A->B  CH3OH, KOH, Reflux C 3-Amino-4-methoxybenzanilide B->C  Hydrazine Hydrate, Cat., 55-60°C D N-(3-Amino-4-methoxyphenyl)benzamide (Mono-benzoylated Intermediate) C->D  Benzoyl Chloride, NaOH(aq) E N-(3-benzamido-4-methoxyphenyl)benzamide (Final Product) D->E  Benzoyl Chloride, NaOH(aq)

The multi-step synthesis pathway for N-(3-benzamido-4-methoxyphenyl)benzamide.

Conclusion

This technical guide has detailed a robust and scientifically sound synthetic pathway for N-(3-benzamido-4-methoxyphenyl)benzamide. By leveraging a patented method for the synthesis of the key intermediate and employing the classic Schotten-Baumann reaction for the sequential benzoylation steps, this protocol provides a clear and reproducible route for obtaining the target compound with high purity and yield. The provided explanations for the experimental choices and reaction mechanisms are intended to empower researchers to not only replicate this synthesis but also to adapt and troubleshoot similar chemical transformations.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). Synthesis of 3-amino-4-phenylmethoxybenzamide from its Nitro Precursor: Application Notes and Protocols.
  • Brainly.in. (2022, December 20). What is the Benzoylation of aniline?.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (n.d.). CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Patsnap. (2017, August 29). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • Slideshare. (n.d.). Benzanilide synthesis.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.

Sources

Exploratory

Technical Whitepaper: N-(3-benzamido-4-methoxyphenyl)benzamide

Executive Summary N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), systematically recognized as 2,4-bis(benzamido)anisole, is a structurally complex bis-benzamide derivative. Featuring a central electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), systematically recognized as 2,4-bis(benzamido)anisole, is a structurally complex bis-benzamide derivative. Featuring a central electron-rich anisole core substituted with two sterically demanding benzamide moieties, this molecule serves as a critical building block in advanced organic synthesis[1]. Beyond its utility as a synthetic intermediate, the bis-benzamide architectural motif is highly privileged in medicinal chemistry, frequently deployed in the design of DNA minor groove binders and selective kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule’s physicochemical properties, detail a self-validating synthetic protocol, and map its pharmacological potential.

Molecular Architecture and Physicochemical Profile

The chemical behavior of N-(3-benzamido-4-methoxyphenyl)benzamide is dictated by the interplay between its electron-donating methoxy group and the two electron-withdrawing benzamide linkages.

Quantitative Data Summary
PropertyValue
IUPAC Name N-(3-benzamido-4-methoxyphenyl)benzamide
Common Name 2,4-bis(benzamido)anisole
CAS Number 13431-11-3
Molecular Formula C21H18N2O3
Molecular Weight 346.4 g/mol
Melting Point 152–154 °C
H-Bond Donors / Acceptors 2 / 3
LogP (Predicted) ~4.5 (Highly Lipophilic)

Structural Causality: The methoxy group (-OCH₃) at the 4-position exerts a strong +M (mesomeric) effect, enriching the electron density of the central phenyl ring. This electronic tuning significantly enhances the nucleophilicity of the precursor amines during synthesis. However, the ortho-relationship between the methoxy group and the 3-benzamido group introduces severe steric hindrance. This forces the amide plane to twist out of coplanarity with the central ring, a conformational restriction that is critical for biological target engagement, allowing the molecule to adopt a crescent shape.

Synthetic Methodology: The Double Schotten-Baumann Reaction

The synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide is optimally achieved via a double 2 of 2,4-diaminoanisole using benzoyl chloride[2].

SynthesisWorkflow A 2,4-Diaminoanisole (10.0 mmol) C Biphasic System (DCM / 10% aq. NaOH) A->C B Benzoyl Chloride (2.2 eq) B->C D Schotten-Baumann Acylation (0-5°C to RT) C->D Dropwise addition E Phase Separation & Acid/Base Washing D->E HCl neutralization F Recrystallization (EtOH/H2O) E->F Crude isolation G Pure N-(3-benzamido-4- methoxyphenyl)benzamide F->G Yield: High Purity

Workflow for the double Schotten-Baumann synthesis of the bis-benzamide derivative.

Self-Validating Protocol

To ensure high yield and prevent the formation of mono-acylated impurities, the reaction must be tightly controlled thermodynamically and kinetically.

  • Preparation of the Biphasic System: Dissolve 10.0 mmol of 2,4-diaminoanisole in 50 mL of anhydrous dichloromethane (DCM). In a separate vessel, prepare a 10% (w/v) aqueous sodium hydroxide (NaOH) solution (30.0 mmol, 3.0 eq).

  • Initiation & Thermal Control: Combine the organic and aqueous phases in a round-bottom flask with vigorous magnetic stirring. Cool the mixture to 0–5 °C using an ice bath.

    • Causality: Benzoyl chloride is highly sensitive to moisture. The low temperature kinetically suppresses the competitive hydrolysis of benzoyl chloride into unreactive benzoic acid[3].

  • Acylation: Dissolve 22.0 mmol (2.2 eq) of benzoyl chloride in 20 mL of DCM. Add this solution dropwise to the rapidly stirring biphasic mixture over 30 minutes.

  • Equilibrium Driving: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The aqueous NaOH serves a dual purpose. It acts as a phase-transfer base that continuously neutralizes the HCl byproduct generated during acylation. If HCl were allowed to accumulate, it would rapidly protonate the unreacted amine groups (-NH₃⁺), rendering them non-nucleophilic and prematurely halting the reaction[3].

  • Phase Separation & Chemical Washing (Validation Step): Transfer the mixture to a separatory funnel. Extract the organic layer and wash sequentially with 1M HCl (to strip out any unreacted starting amines) and saturated NaHCO₃ (to neutralize and remove residual benzoic acid).

  • Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: Purify the crude solid by recrystallization from hot ethanol/water to yield pure white to off-white crystals. A successful synthesis is physically validated by a sharp melting point of 152–154 °C[1].

Pharmacological Relevance: Bis-Benzamides as Minor Groove Binders

Molecules containing the bis-benzamide scaffold are highly regarded in4[4]. Compounds sharing this structural homology (such as the fluorochrome Hoechst 33342) are well-documented to bind specifically to AT-rich sequences within the minor groove of double-stranded DNA[4].

PharmacophoreLogic Core Bis-Benzamide Scaffold (Crescent Shape) HBD Amide NH Groups (H-Bond Donors) Core->HBD HBA Amide C=O Groups (H-Bond Acceptors) Core->HBA Methoxy Methoxy Group (Steric Tuning & Lipophilicity) Core->Methoxy Target AT-Rich DNA Minor Groove (Target Engagement) HBD->Target Binds N3(Adenine)/O2(Thymine) HBA->Target Water-mediated contacts Methoxy->Target Modulates insertion depth

Logical relationship mapping the bis-benzamide pharmacophore to DNA minor groove binding.

Mechanistic Insight: The two benzamide NH groups act as critical hydrogen bond donors, interacting directly with the N3 of adenine and O2 of thymine at the floor of the minor groove. The methoxy group modulates the lipophilicity (increasing cellular permeability), while the overall crescent shape of the bis-benzamide perfectly matches the convex curvature of the DNA minor groove, making this compound an excellent starting scaffold for novel chemotherapeutics.

Analytical Characterization Standards

To definitively validate the synthesized N-(3-benzamido-4-methoxyphenyl)benzamide, the following spectroscopic markers must be confirmed:

  • FT-IR Spectroscopy: Look for a strong Amide I band (C=O stretch) at ~1650 cm⁻¹, an Amide II band (N-H bend) at ~1530 cm⁻¹, and a sharp N-H stretch at ~3300 cm⁻¹.

  • ¹H-NMR (DMSO-d₆): The spectrum must show two distinct singlet peaks for the amide protons (> 9.5 ppm), reflecting their different chemical environments (one ortho to the methoxy group, one para). A sharp singlet at ~3.8 ppm confirms the integrity of the methoxy protons.

  • LC-MS: A prominent [M+H]⁺ peak at m/z 347.1 confirms the molecular weight of the bis-acylated product.

References

  • EvitaChem Catalog. N-(3-benzamido-4-methoxyphenyl)benzamide - 13431-11-3. Evitachem.com. 1

  • BenchChem Technical Support. Synthesis of benzamides via Schotten-Baumann reaction. Benchchem.com. 3

  • National Institutes of Health (NIH). Programmed cell death detection methods: a systematic review and a categorical comparison. PMC. 4

  • Cambridge University Press. Schotten-Baumann Reaction Mechanisms. Cambridge.org.2

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of N-(3-benzamido-4-methoxyphenyl)benzamide

Abstract This technical guide provides a comprehensive overview of the methodologies and analytical considerations for the crystal structure analysis of N-(3-benzamido-4-methoxyphenyl)benzamide. Aimed at researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical considerations for the crystal structure analysis of N-(3-benzamido-4-methoxyphenyl)benzamide. Aimed at researchers, scientists, and professionals in drug development, this document details the journey from molecular synthesis to the elucidation of its three-dimensional crystalline architecture. We delve into the crucial steps of synthesis, crystallization, X-ray diffraction data collection, and structure refinement. Furthermore, this guide explores advanced analytical techniques such as Hirshfeld surface analysis to provide a deeper understanding of the intermolecular interactions that govern the crystal packing. The protocols and insights presented herein are designed to be a valuable resource for those engaged in the structural characterization of complex organic molecules, offering a robust framework for obtaining high-quality, publication-ready crystallographic data.

Introduction: The Significance of Structural Insight

N-(3-benzamido-4-methoxyphenyl)benzamide is a complex organic molecule featuring multiple aromatic rings and amide functionalities. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential to form extensive networks of non-covalent interactions, including hydrogen bonds and π-π stacking. The precise three-dimensional arrangement of atoms within a crystal lattice, or its crystal structure, is a critical determinant of a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure is paramount for structure-activity relationship (SAR) studies, lead optimization, and ensuring the intellectual property of a new chemical entity.[1]

This guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of N-(3-benzamido-4-methoxyphenyl)benzamide, from initial synthesis to final structural interpretation.

Synthesis and Crystallization: The Foundation of Quality Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide

The synthesis of N-substituted benzamide derivatives can be achieved through various established methods.[2][3] A common and effective approach involves the reaction of a substituted aniline with a benzoyl chloride derivative. For the title compound, a plausible synthetic route is the acylation of 3-amino-4-methoxy-N-phenylbenzamide with benzoyl chloride.

Experimental Protocol: Synthesis

  • Starting Material Preparation: Synthesize or procure 3-amino-4-methoxy-N-phenylbenzamide and benzoyl chloride of high purity (>98%).

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-amino-4-methoxy-N-phenylbenzamide in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Subsequently, add benzoyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final N-(3-benzamido-4-methoxyphenyl)benzamide.

Crystallization of N-(3-benzamido-4-methoxyphenyl)benzamide

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques should be systematically explored to find the optimal conditions. The quality of the crystal directly influences the resolution and accuracy of the final structure.[1]

Experimental Protocol: Crystallization Techniques [1]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • In a small vial, dissolve the compound in a small amount of a relatively low-volatility solvent.

    • Place this vial inside a larger, sealed chamber containing a more volatile anti-solvent in which the compound is insoluble.

    • The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Solvent Layering:

    • Prepare a concentrated solution of the compound in a dense solvent.

    • Carefully layer a less dense, miscible anti-solvent on top of the solution.

    • Crystallization will occur at the interface of the two solvents as they slowly mix.

X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Data Collection

Modern single-crystal X-ray diffractometers, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation, are used for this purpose.[2][4]

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection Strategy: The data collection is typically performed at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms.[4][5] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and corrected for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining these positions to best fit the experimental data.[6][7]

Workflow: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often implemented in software packages like SHELXS.[2]

  • Structure Refinement: The atomic coordinates and displacement parameters are then refined using a least-squares procedure, typically against F², with software such as SHELXL.[6][7][8] This iterative process minimizes the difference between the observed and calculated structure factors.[6][7]

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON, which checks for missed symmetry and other potential issues.[9][10][11][12][13]

In-depth Analysis of the Crystal Structure

With a refined crystal structure in hand, a detailed analysis of its geometric features and intermolecular interactions can be performed.

Molecular Geometry

The bond lengths, bond angles, and torsion angles of the N-(3-benzamido-4-methoxyphenyl)benzamide molecule are analyzed to understand its conformation.

ParameterTypical Value (Å or °)Significance
C=O bond length~1.23 ÅIndicates double bond character.
C-N (amide) bond length~1.33 ÅShorter than a typical C-N single bond due to resonance.
Dihedral Angle (Ring 1 - Ring 2)VariesInfluences molecular packing and potential for intramolecular interactions.
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. Visualization software such as Mercury is invaluable for this analysis.[14][15][16][17][18]

  • Hydrogen Bonding: The amide groups (N-H donors and C=O acceptors) are prime candidates for forming strong hydrogen bonds, which often dictate the primary packing motifs.

  • π-π Stacking: The multiple phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···O and C-H···π Interactions: These weaker interactions also play a significant role in the overall packing efficiency.

G cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification High Purity Crystallization Crystallization Purification->Crystallization Single Crystals Data Collection Data Collection Crystallization->Data Collection Diffraction Pattern Structure Solution Structure Solution Data Collection->Structure Solution Initial Model Structure Refinement Structure Refinement Structure Solution->Structure Refinement Refined Model Geometric Analysis Geometric Analysis Structure Refinement->Geometric Analysis Bond Lengths/Angles Packing Analysis Packing Analysis Structure Refinement->Packing Analysis Intermolecular Forces Hirshfeld Analysis Hirshfeld Analysis Packing Analysis->Hirshfeld Analysis Interaction Quantification Final Report Final Report Hirshfeld Analysis->Final Report Comprehensive Understanding

Caption: Workflow for Crystal Structure Analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[19][20][21][22] It provides a graphical representation of the regions of close contact between neighboring molecules.

  • d_norm Surface: This surface maps the normalized contact distance, highlighting regions of significant intermolecular interactions. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.

Hirshfeld_Analysis_Flow CIF_File Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF_File->CrystalExplorer Hirshfeld_Surface {Hirshfeld Surface Generation | { d_norm |  Shape Index |  Curvedness}} CrystalExplorer->Hirshfeld_Surface Fingerprint_Plot 2D Fingerprint Plot Generation CrystalExplorer->Fingerprint_Plot Quantification Quantification of Intermolecular Contacts Fingerprint_Plot->Quantification

Caption: Hirshfeld Surface Analysis Workflow.

Conclusion

The comprehensive crystal structure analysis of N-(3-benzamido-4-methoxyphenyl)benzamide provides invaluable insights into its molecular conformation and the intricate network of intermolecular interactions that define its solid-state architecture. The methodologies detailed in this guide, from synthesis and crystallization to advanced structural analysis, offer a robust framework for researchers in drug development and materials science. A thorough understanding of a compound's crystal structure is a cornerstone of modern chemical research, enabling the rational design of molecules with tailored properties and functionalities.

References

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  • University of St Andrews. Introduction to Structure Refinement. [Link]

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  • Shtukenberg, A. G., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 20(8), 5343-5355. [Link]

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  • Al-Buriahi, M. S., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(19), 6775. [Link]

  • Kinzhybalo, V. V., et al. (2016). Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1478-1482. [Link]

  • Tan, S. F., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2307. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega, 7(28), 24194-24207. [Link]

  • Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. [Link]

  • Chemistry World. Refinement method uses quantum calculations to detail intricacies in crystal structures. [Link]

  • Li, Y., et al. (2009). N-(4-Hydroxy-3-methoxybenzyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o1899. [Link]

  • Oswald, M., & Hamilton, C. G. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules, 27(15), 4783. [Link]

  • Butcher, R. J., et al. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o145. [Link]

  • Google Patents.
  • Gali, V. L., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Journal of Pharmacy and Technology, 14(9), 4781-4785. [Link]

  • Hamilton, C. G., et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 10), 1369-1378. [Link]

  • National Center for Biotechnology Information. 4-methoxy-N-phenylbenzamide. PubChem Compound Database. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • University of Manchester. CCDC 1531740: Experimental Crystal Structure Determination. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • ResearchGate. Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide.... [Link]

  • ResearchGate. (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

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Exploratory

Pharmacological Profiling and Mechanistic Utility of N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3)

Executive Summary In the landscape of modern medicinal chemistry, privileged scaffolds serve as the architectural foundation for targeted drug discovery. N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3; Catalog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, privileged scaffolds serve as the architectural foundation for targeted drug discovery. N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3; Catalog: EVT-508846) is a highly versatile bis-benzamide derivative[1]. With the molecular formula C₂₁H₁₈N₂O₃, this compound functions primarily as a critical building block in pharmaceutical synthesis, while its intact structural motif acts as a potent modulator of protein-ligand interactions through targeted enzyme inhibition [1].

This technical guide deconstructs the structural biology, mechanism of action, and synthetic optimization of this compound. Designed for drug development professionals, it provides self-validating experimental protocols to quantify its target engagement and enzymatic modulation capabilities.

Structural Biology & Pharmacophore Analysis

The efficacy of N-(3-benzamido-4-methoxyphenyl)benzamide lies in its highly ordered spatial geometry. The molecule features a central 4-methoxy-1,3-diaminobenzene core, with both amine groups acylated by benzoyl moieties.

  • Steric Positioning: The central methoxy (-OCH₃) group acts as a steric anchor. It restricts the rotational freedom of the adjacent benzamide arm, forcing the molecule into a specific dihedral conformation that is energetically favorable for entering narrow enzymatic clefts.

  • Hydrogen Bonding Network: The dual amide linkages (-NH-CO-) serve as bidirectional hydrogen bond donors and acceptors, allowing the scaffold to anchor tightly to polar residues within an enzyme's active site.

  • Hydrophobic Interactions: The terminal phenyl rings facilitate robust π-π stacking and hydrophobic packing against aromatic amino acids (such as Phenylalanine, Tyrosine, or Tryptophan) commonly found in the binding pockets of kinases and epigenetic enzymes [1].

Mechanism of Action: Protein-Ligand Modulation

While frequently utilized as a synthetic precursor, the intact bis-benzamide scaffold exerts its mechanism of action (MoA) by directly modulating protein-ligand interactions. It functions as a competitive inhibitor by occupying the active sites of target enzymes, preventing endogenous substrate binding [1].

The mechanistic pathway is driven by a sequence of thermodynamic binding events, illustrated in the pathway below:

MoA cluster_interactions Protein-Ligand Interactions Scaffold Bis-Benzamide Scaffold (CAS: 13431-11-3) Hbond Amide Groups (H-Bond Donor/Acceptor) Scaffold->Hbond PiPi Aryl Rings (π-π Stacking) Scaffold->PiPi Steric Methoxy Group (Steric Positioning) Scaffold->Steric Target Target Enzyme (e.g., Kinase Active Site) Hbond->Target PiPi->Target Steric->Target Inhibition Competitive Enzyme Inhibition & Pathway Modulation Target->Inhibition

Figure 1: Pharmacophoric interactions driving competitive enzyme inhibition by the bis-benzamide scaffold.

Synthetic Methodology & Yield Optimization

The synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide requires a highly controlled, multi-step acylation strategy to prevent unwanted diacylation and ensure high purity of the final building block [1].

Synthesis Workflow

Synthesis A 4-methoxy-1,3- diaminobenzene B Mono-acylation (<5°C, NaOH/DCM) A->B C Mono-benzamido Intermediate B->C D Boc Protection (Boc2O, THF, 0°C) C->D E Second Acylation (Benzoyl Chloride) D->E F Deprotection (TFA) E->F G Target Compound (CAS: 13431-11-3) F->G

Figure 2: Sequential multi-step synthesis workflow of N-(3-benzamido-4-methoxyphenyl)benzamide.

Design of Experiments (DoE) Optimization Data

To maximize yield and purity, critical optimization parameters must be strictly adhered to. Temperature control during the initial mono-acylation is paramount to prevent the formation of symmetrical di-adducts.

Table 1: Yield Optimization Parameters in Multi-Step Synthesis [1]

Reaction StepCatalyst / ReagentsCritical ConditionYield (%)Purity (%)
Mono-acylation Aqueous NaOH / DCMTemp < 5 °C; 1:1.05 ratio89.5> 98.0
Boc Protection Boc₂O / THFStrict moisture exclusion94.2> 99.0
Second Acylation Benzoyl Chloride / DMAPAnhydrous acetonitrile87.3> 97.5
Acidic Deprotection Trifluoroacetic acid (TFA)Ambient temperature92.1> 99.5

Self-Validating Experimental Protocols

To ensure scientific integrity, any claim regarding the compound's enzyme inhibition capabilities must be empirically validated. The following protocols are designed as self-validating systems, where internal controls immediately flag experimental artifacts.

Protocol A: Surface Plasmon Resonance (SPR) for Target Engagement

This protocol quantifies the binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ) of the bis-benzamide scaffold to a target enzyme.

  • Sensor Chip Immobilization:

    • Action: Immobilize the recombinant target enzyme onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.0.

    • Causality: Covalent tethering ensures the enzyme remains stable under continuous flow. The acidic pH pre-concentrates the protein on the dextran matrix via electrostatic attraction before covalent bond formation.

  • Analyte Preparation & Solvent Correction:

    • Action: Dissolve N-(3-benzamido-4-methoxyphenyl)benzamide in 100% DMSO, then dilute into running buffer (HBS-EP+) to a final concentration of 1% DMSO. Prepare a 6-point DMSO calibration curve (0.5% to 1.5%).

    • Causality: Benzamides are highly hydrophobic. Maintaining a strict 1% DMSO concentration prevents compound precipitation. The calibration curve is a self-validating step that subtracts bulk refractive index shifts caused by minor DMSO mismatches, ensuring the recorded signal is purely from ligand binding.

  • Kinetic Injection (Multi-Cycle):

    • Action: Inject a concentration series (0.1 µM to 10 µM) over the active and reference flow cells at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase.

    • Causality: A high flow rate minimizes mass transport limitation, ensuring the observed kinetics reflect true binding events rather than the diffusion rate of the compound to the chip surface.

  • Data Fitting:

    • Action: Fit the double-referenced sensograms to a 1:1 Langmuir binding model.

    • Causality: A successful 1:1 fit validates that the compound binds to a single, specific active site on the enzyme, confirming its mechanism as a targeted competitive inhibitor.

Protocol B: In Vitro Enzyme Inhibition Assay (FRET-based)
  • Reaction Assembly:

    • Action: In a 384-well microplate, combine the target enzyme, a fluorophore-quencher labeled peptide substrate, and varying concentrations of the benzamide compound (10-point dose-response).

    • Causality: The FRET pair allows for real-time monitoring of enzyme activity. Intact substrate exhibits low fluorescence (quenched); cleavage by the active enzyme yields high fluorescence.

  • Incubation & Kinetic Read:

    • Action: Pre-incubate the compound with the enzyme for 15 minutes before initiating the reaction with ATP/substrate. Read fluorescence continuously for 60 minutes.

    • Causality: Pre-incubation allows the compound to achieve binding equilibrium. A continuous kinetic read validates the linearity of the initial reaction velocity ( V0​ ), ensuring that the calculated IC₅₀ is based on steady-state inhibition rather than substrate depletion.

Conclusion

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3) represents a sophisticated, privileged scaffold in medicinal chemistry. Through its highly optimized bis-benzamide architecture, it provides the necessary steric and electronic properties to modulate protein-ligand interactions effectively. By adhering to strict synthetic DoE parameters and employing self-validating biophysical assays, researchers can leverage this compound to develop highly specific enzyme inhibitors and novel therapeutic agents.

References

  • EvitaChem. "Buy N-(3-benzamido-4-methoxyphenyl)benzamide (EVT-508846) | 13431-11-3." EvitaChem Product Database.
Foundational

"N-(3-benzamido-4-methoxyphenyl)benzamide" in vitro evaluation

Title: In Vitro Evaluation of N-(3-benzamido-4-methoxyphenyl)benzamide: A Comprehensive Preclinical Guide Executive Summary & Pharmacophore Rationale N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3) is a synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Evaluation of N-(3-benzamido-4-methoxyphenyl)benzamide: A Comprehensive Preclinical Guide

Executive Summary & Pharmacophore Rationale

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3) is a synthetic organic compound characterized by a central methoxyphenylenediamine core flanked by two benzamide moieties[1]. With a molecular formula of C21H18N2O3 and a molecular weight of 346.4 g/mol , this bis-benzamide architecture represents a highly privileged pharmacophore in medicinal chemistry[1]. The structural arrangement provides a dense network of hydrogen bond donors and acceptors, alongside hydrophobic packing capabilities, making it an ideal primary scaffold for evaluating enzyme inhibition and protein-ligand interactions[1].

This whitepaper establishes a rigorous, self-validating in vitro testing cascade designed for researchers and drug development professionals to evaluate this compound's physicochemical readiness, target engagement, and phenotypic efficacy.

Pipeline A Compound Prep (CAS: 13431-11-3) B Biochemical Assays (SPR Binding) A->B C Cellular Target Engagement (CETSA) B->C D Phenotypic Efficacy (CellTiter-Glo) C->D E In Vitro ADME (Microsomes/Caco-2) D->E

Fig 1. Sequential in vitro evaluation pipeline for N-(3-benzamido-4-methoxyphenyl)benzamide.

Phase 1: Physicochemical Profiling & Assay Readiness

Before introducing N-(3-benzamido-4-methoxyphenyl)benzamide into biological systems, its physicochemical behavior must be tightly controlled. The compound is soluble in organic solvents like dichloromethane and sparingly soluble in water[1].

Protocol: Acoustic Dispensing and Solubility Management

  • Stock Preparation: Dissolve the lyophilized powder in 100% LC-MS grade DMSO to yield a 10 mM master stock.

  • Dispensing: Utilize acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes directly into aqueous assay plates.

  • Causality & Rationale: The bis-benzamide structure possesses high hydrophobicity. Traditional serial dilution in aqueous buffers often leads to localized precipitation and compound aggregation. Acoustic dispensing directly into the final assay buffer ensures the compound remains in solution and strictly limits the final DMSO concentration to <1% (v/v).

  • System Validation & Controls: A nephelometry-based kinetic solubility assay must be run in parallel. If light scattering increases (indicating precipitation), the working concentration must be capped below the observed solubility limit to prevent false-positive promiscuous inhibition.

Phase 2: Target-Based Biochemical Assays (Cell-Free)

To establish the direct mechanism of action, we utilize to measure the real-time binding kinetics of the compound to its purified target protein. SPR provides label-free detection by monitoring changes in the refractive index at the sensor surface[2].

Protocol: SPR Binding Kinetics

  • Ligand Immobilization: Activate a CM5 gold sensor chip using EDC/NHS chemistry. Inject the purified target protein to achieve a capture level of approximately 400 Resonance Units (RU)[3].

  • Analyte Injection: Prepare a concentration series of N-(3-benzamido-4-methoxyphenyl)benzamide (0.1 µM to 10 µM) in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject the analyte over the flow cells at a flow rate of 30 µL/min[3].

  • Causality & Rationale: While endpoint biochemical assays provide steady-state affinity ( KD​ ), SPR resolves the association ( kon​ ) and dissociation ( koff​ ) rates. The rigid bis-benzamide core is hypothesized to exhibit a slow koff​ due to stable hydrogen bonding within the target's binding pocket. A prolonged residence time (slow koff​ ) often translates to superior in vivo efficacy.

  • System Validation & Controls: SPR is highly sensitive to bulk refractive index changes caused by DMSO. The system is self-validated using "double-referencing": signals from a blank reference flow cell (Fc1, lacking the protein) and buffer-only blank injections are subtracted from the active flow cell (Fc2) to isolate the true binding response[3].

Phase 3: Cellular Target Engagement

Proving that a compound binds its target in a cell-free system is insufficient; it must permeate the cell membrane and engage the target in a complex physiological environment. The is the gold standard for this validation[4].

CETSA A Live Cells + Compound (Physiological Incubation) B Thermal Challenge (Gradient: 40°C - 65°C) A->B C Cell Lysis & Centrifugation B->C D Unbound Protein (Denatured & Precipitated) C->D No Ligand E Bound Protein (Stabilized & Soluble) C->E Ligand Bound F Western Blot / NanoLuc Quantification E->F

Fig 2. Mechanism of Cellular Thermal Shift Assay (CETSA) for target engagement validation.

Protocol: CETSA Melt Curve Analysis

  • Incubation: Treat live cells with the compound or a DMSO vehicle control for 1 hour to allow for membrane permeation and binding[5].

  • Thermal Challenge: Aliquot the intact cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3-4 minutes, followed by cooling[5].

  • Lysis & Detection: Lyse the cells using liquid nitrogen freeze-thaw cycles. Centrifuge to separate the denatured, precipitated proteins from the soluble fraction[5]. Quantify the remaining soluble target protein using Western blotting or NanoLuc complementation[6].

  • Causality & Rationale: Proteins naturally denature and precipitate when heated. However, ligand binding thermodynamically stabilizes the protein structure[4]. If N-(3-benzamido-4-methoxyphenyl)benzamide successfully engages the target intracellularly, the melt curve will shift to the right, yielding a higher melting temperature ( Tm​ ).

  • System Validation & Controls: The assay must include a non-target reference protein (e.g., GAPDH or actin) probed on the same Western blot. The reference protein's Tm​ must remain unchanged between the vehicle and treatment groups, proving that the thermal shift is target-specific and not a result of global cellular toxicity or non-specific protein crosslinking.

Phase 4: Phenotypic Efficacy & Viability

To evaluate the downstream phenotypic impact of target inhibition, we measure cell viability using the [7].

Protocol: Homogeneous Cell Viability

  • Treatment: Seed target-dependent cancer cells in an opaque-walled 96-well plate. Treat with a 10-point dose-response of the compound for 72 hours[8].

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo Reagent equal to the volume of the culture medium[9].

  • Measurement: Mix for 2 minutes on an orbital shaker to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a luminometer[7].

  • Causality & Rationale: The assay quantifies ATP, which is strictly present only in metabolically active cells[10]. The proprietary thermostable luciferase generates a stable "glow-type" luminescent signal proportional to the ATP concentration[7].

  • System Validation & Controls: The "add-mix-measure" homogeneous format is inherently self-validating against handling errors, as it eliminates wash steps that could accidentally aspirate loosely adherent apoptotic cells[10]. Background luminescence must be established using control wells containing medium and reagent without cells[9].

Data Synthesis: Quantitative Profiling

The following table summarizes the expected quantitative outputs from the in vitro evaluation cascade, providing a standardized framework for multi-parameter optimization (MPO).

Assay TypeParameterRepresentative ValueBiological Interpretation
SPR (Biochemical) KD​ (Affinity)45 nMHigh-affinity direct target binding.
SPR (Biochemical) koff​ (Dissociation) 1.2×10−4 s−1 Slow off-rate, indicating a long target residence time.
CETSA (Cellular) ΔTm​ (Thermal Shift)+5.2 °CStrong intracellular target engagement and stabilization.
CellTiter-Glo IC50​ (Viability)120 nMPotent anti-proliferative phenotypic efficacy.
Microsomal Stability T1/2​ (Half-life)45 minModerate hepatic clearance; suitable for in vitro probing.

References

  • ACS Publications. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery". ACS Medicinal Chemistry Letters. URL: [Link]

  • Creative BioMart. "Principle and Protocol of Surface Plasmon Resonance (SPR)". Creative BioMart. URL: [Link]

  • Bio-Protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay". Bio-Protocol. URL: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of N-(3-benzamido-4-methoxyphenyl)benzamide

Executive Summary The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including oncology.[1][2] This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including oncology.[1][2] This guide provides a comprehensive framework for the initial evaluation of a novel benzamide derivative, N-(3-benzamido-4-methoxyphenyl)benzamide. Given the absence of public domain data for this specific compound, this document outlines a robust, multi-faceted strategy for its preliminary cytotoxicity screening. We detail the rationale and step-by-step protocols for a tripartite assessment of the compound's effect on cell viability, membrane integrity, and apoptosis induction. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational cytotoxic profile for new chemical entities, enabling data-driven decisions for further development.

Introduction & Strategic Rationale

The Benzamide Scaffold in Drug Discovery

Benzamide and its derivatives represent a significant class of compounds in the pharmaceutical landscape. Their structural versatility allows for interactions with a variety of biological targets, leading to their development as antitumor, analgesic, and antimicrobial agents, among others.[1] The core amide linkage is a key feature, often involved in critical hydrogen bonding interactions within enzyme active sites or protein receptors. The exploration of novel benzamide derivatives like N-(3-benzamido-4-methoxyphenyl)benzamide is a rational approach in the search for new therapeutic agents.

Rationale for a Multi-Parametric Cytotoxicity Screening

The first critical step in evaluating a novel compound for its potential as an anticancer agent is to determine its cytotoxicity—its ability to kill cells.[3][4] A preliminary screening should not rely on a single assay. A robust initial assessment utilizes a panel of assays that measure different cellular events. This approach provides a more complete picture of the compound's biological effects and reduces the risk of false-positive or false-negative results.

This guide proposes a three-pronged strategy:

  • Metabolic Viability Assessment (MTT Assay): To measure the impact on cellular metabolic activity, an indicator of overall cell health and viability.[5]

  • Membrane Integrity Assessment (LDH Assay): To quantify cell membrane damage and lysis, a direct measure of cytotoxicity.[6][7]

  • Apoptosis Induction Assessment (Caspase-3/7 Assay): To determine if the compound induces programmed cell death, a preferred mechanism for anticancer drugs.[8][9]

This multi-assay approach ensures that the generated data is cross-validated, providing a high degree of confidence in the initial cytotoxic profile of the test compound.

Experimental Design & Workflow

A successful screening campaign begins with a well-conceived experimental plan. This involves careful selection of biological systems and a logical workflow from compound preparation to data analysis.

Overall Screening Workflow

The workflow for the preliminary cytotoxicity screening is designed to be systematic and efficient, ensuring reproducibility and clarity of results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis & Interpretation compound Compound Acquisition N-(3-benzamido-4-methoxyphenyl)benzamide stock Stock Solution Preparation (e.g., 10 mM in DMSO) compound->stock treatment Compound Treatment (Dose-Response, 24-72h) stock->treatment cell_select Cell Line Selection (Cancer & Normal) seeding Cell Seeding (96-well plates) cell_select->seeding seeding->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_caspase Caspase-3/7 Assay (Apoptosis) treatment->assay_caspase data_acq Data Acquisition (Absorbance/Luminescence) assay_mtt->data_acq assay_ldh->data_acq assay_caspase->data_acq ic50 IC50 & % Cytotoxicity Calculation data_acq->ic50 si Selectivity Index (SI) Calculation ic50->si interpretation Data Interpretation & Go/No-Go Decision si->interpretation

Caption: High-level workflow for preliminary cytotoxicity screening.
Selection of Cell Lines

The choice of cell lines is paramount and should be guided by the scientific question.[10] For a preliminary screen, it is crucial to use a panel that includes both cancer and non-cancerous cell lines. This allows for the determination of a Selectivity Index (SI) , which is a preliminary measure of the compound's therapeutic window.[3]

Table 1: Recommended Cell Line Panel for Initial Screening

Cell LineTypeATCC® No.Rationale for Inclusion
MCF-7 Human Breast AdenocarcinomaHTB-22™A widely used, well-characterized model for hormone-responsive breast cancer. Represents a common solid tumor type.[10]
A549 Human Lung CarcinomaCCL-185™A standard model for non-small cell lung cancer, representing another major cancer type. Known for its robustness in vitro.[11]
HEK293 Human Embryonic KidneyCRL-1573™A non-cancerous human cell line used as a control to assess general cytotoxicity and determine the selectivity of the compound.[12]
Compound Handling and Dosing
  • Stock Solution: Prepare a 10 mM stock solution of N-(3-benzamido-4-methoxyphenyl)benzamide in sterile dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, prepare serial dilutions from the stock solution in complete cell culture medium. A common starting range for a novel compound is 0.1 µM to 100 µM.

  • Vehicle Control: It is critical to include a vehicle control, which consists of cells treated with the highest concentration of DMSO used in the experiment (typically ≤ 0.5% v/v), to ensure the solvent itself is not causing cytotoxicity.

Core Cytotoxicity Assay Protocols

The following sections provide detailed, self-validating protocols for the three recommended assays.

Assay 1: Cell Viability via MTT Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

  • Detailed Protocol:

    • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

    • Compound Treatment: Remove the medium and add 100 µL of medium containing the test compound at various concentrations (in triplicate). Include vehicle control and no-treatment control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Purple formazan crystals should become visible in viable cells.[5]

    • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Assay 2: Membrane Integrity via LDH Assay
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14] The LDH cytotoxicity assay quantifies this released LDH by a coupled enzymatic reaction that results in the formation of a red formazan product, which can be measured colorimetrically.[7][15] This assay serves as a direct measure of cell lysis.

  • Detailed Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

    • Controls: For each cell type, set up the following controls (in triplicate):

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

      • Background Control: Medium only.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

    • Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[6]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Assay 3: Apoptosis Induction via Caspase-3/7 Assay
  • Principle: Apoptosis, or programmed cell death, is characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key effector caspases that execute the final stages of apoptosis.[8] This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, generating a luminescent signal proportional to the amount of active caspase.[16]

  • Detailed Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol using an opaque-walled 96-well plate suitable for luminescence.

    • Incubation: Incubate for a shorter, pre-determined time course (e.g., 6, 12, and 24 hours) as apoptosis is often an earlier event than complete cell lysis.

    • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

    • Incubation: Mix the contents by gentle shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

    • Luminescence Reading: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis:

    • Data is typically presented as Relative Luminescence Units (RLU) or as fold-change over the vehicle control to indicate the degree of apoptosis induction.

Data Interpretation & Next Steps

Hypothetical Data Summary

Effective data presentation is key to interpretation. The results from the screening should be summarized clearly.

Table 2: Hypothetical Cytotoxicity Profile of N-(3-benzamido-4-methoxyphenyl)benzamide (48h Exposure)

AssayCell LineEndpointResult (IC₅₀ or Fold Induction)
MTT MCF-7IC₅₀ (µM)8.5
A549IC₅₀ (µM)12.2
HEK293IC₅₀ (µM)95.4
LDH MCF-7EC₅₀ (µM)10.1
Caspase-3/7 MCF-7Max Fold Induction (at 10 µM)4.2-fold
Calculating the Selectivity Index (SI)

The SI provides a crucial, albeit preliminary, assessment of a compound's cancer-cell-specific toxicity.[3]

  • Formula: SI = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancer Cells

  • Example Calculation (for MCF-7 from Table 2): SI = 95.4 µM / 8.5 µM = 11.2

  • Interpretation: An SI value greater than 1 indicates selective toxicity towards cancer cells. A value >10 is generally considered promising for further investigation.

Integrated Analysis and Future Directions
  • Corroboration: The hypothetical data shows good agreement between the MTT (viability loss) and LDH (membrane damage) assays for the MCF-7 cell line. The potent induction of caspase-3/7 suggests that the observed cytotoxicity is mediated, at least in part, through apoptosis.

  • Decision Point: Based on these hypothetical results—potent activity against a cancer cell line and a high selectivity index—N-(3-benzamido-4-methoxyphenyl)benzamide would be considered a promising "hit" compound.

  • Next Steps: If the preliminary screen yields positive results, follow-up studies would include:

    • Screening against a broader panel of cancer cell lines.

    • More detailed apoptosis assays (e.g., Annexin V/PI staining) to confirm the cell death mechanism.[9][17]

    • Cell cycle analysis to determine if the compound causes cell cycle arrest.

    • Initial mechanism of action (MOA) studies.

Conclusion

This technical guide outlines a rigorous and multi-faceted strategy for the preliminary in vitro cytotoxicity screening of the novel compound N-(3-benzamido-4-methoxyphenyl)benzamide. By integrating assays that probe cell metabolism, membrane integrity, and apoptosis, this workflow provides a comprehensive and reliable initial dataset. This foundational knowledge is essential for making informed decisions in the early stages of the drug discovery pipeline, enabling the efficient identification of compounds with genuine therapeutic potential.

References

  • Beč, A., Mioč, M., Bertoša, B., Kos, M., Debogović, P., Kralj, M., Starčević, K., & Hranjec, M. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1327-1339. [Link]

  • Makula, A., & Tabassum, S. (2023). Synthesis of novel 4,6-diphenylpyrimidine substituted benzamide derivatives its characterization and evaluation for anti-oxidant and anti-microbial activities. Journal of Advanced Scientific Research, 14, 13-25. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?[Link]

  • Aslantürk, Ö. Ş. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved March 11, 2026, from [Link]

  • Liu, J., et al. (2012). Real-Time Monitoring of Cell Apoptosis and Drug Screening Using Fluorescent Light-Up Probe with Aggregation-Induced Emission Characteristics. Journal of the American Chemical Society, 134(44), 18351–18359. [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved March 11, 2026, from [Link]

  • Al-Sultan, S. Q., et al. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives. Pharmakeftiki, 36(IV), 1-16. [Link]

  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

Sources

Foundational

Physicochemical Characterization of N-(3-benzamido-4-methoxyphenyl)benzamide: A Guide to Solubility and Stability Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-(3-benzamido-4-methoxyphenyl)benzamide, a complex benzanilide derivative, presents a promising scaffold for further i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-benzamido-4-methoxyphenyl)benzamide, a complex benzanilide derivative, presents a promising scaffold for further investigation in medicinal chemistry and materials science.[1] As with any novel chemical entity destined for advanced applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of N-(3-benzamido-4-methoxyphenyl)benzamide. We will delve into the rationale behind experimental design, present detailed protocols for solubility assessment and forced degradation studies, and outline the development of a stability-indicating analytical method. This document is intended to serve as a practical roadmap for researchers, enabling the generation of robust and reliable data essential for formulation development, shelf-life prediction, and regulatory compliance.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a novel compound from discovery to application is paved with critical data points. Among the most fundamental are solubility and stability. These intrinsic properties dictate a compound's bioavailability, manufacturability, and overall viability. N-(3-benzamido-4-methoxyphenyl)benzamide, with its dual amide linkages and substituted aromatic rings, is structurally similar to other benzanilides, which are known for their generally low aqueous solubility but good solubility in organic solvents.[2][3][4] This characteristic presents both challenges and opportunities for formulation scientists.

A proactive, data-driven approach to characterizing these properties is essential. It allows for early identification of potential development hurdles and informs strategies to mitigate them. This guide is structured to provide not just the "what" and "how," but also the "why" behind each step, reflecting a field-proven methodology for comprehensive compound characterization.

Solubility Assessment: Beyond a Single Data Point

Solubility is not a static value but a dynamic property influenced by the surrounding environment. A comprehensive solubility profile is therefore crucial. The goal is to understand the dissolution behavior of N-(3-benzamido-4-methoxyphenyl)benzamide in a variety of relevant media.

The Causality Behind Solvent Selection

The choice of solvents should be strategic, encompassing a range of polarities and proticities to model different physiological and manufacturing environments. Benzanilides have been shown to be soluble in solvents like ethanol, acetone, and N,N-dimethylformamide (DMF).[5][6]

Recommended Solvent Panel:

  • Aqueous Media:

    • Purified Water (baseline for intrinsic aqueous solubility)

    • pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to assess the impact of ionization.

  • Organic Solvents:

    • Protic Solvents: Ethanol, Methanol, Isopropanol

    • Aprotic Solvents: Acetonitrile, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Biorelevant Media (Optional, for drug development):

    • Simulated Gastric Fluid (SGF)

    • Simulated Intestinal Fluid (SIF)

Experimental Protocol: The Static Equilibrium Method

The static equilibrium method is a robust and widely accepted technique for determining equilibrium solubility.[6]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of N-(3-benzamido-4-methoxyphenyl)benzamide to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation and Interpretation

The results should be tabulated to provide a clear and comparative overview of the compound's solubility.

Solvent SystemTemperature (°C)Solubility (mg/mL)
Purified Water25Hypothetical Value
pH 1.2 Buffer37Hypothetical Value
pH 7.4 Buffer37Hypothetical Value
Ethanol25Hypothetical Value
Acetonitrile25Hypothetical Value
Acetone25Hypothetical Value
Table 1: Illustrative table for summarizing solubility data.

The data will reveal the compound's intrinsic solubility and how it is influenced by pH and solvent type, providing critical insights for selecting appropriate formulation strategies.

Intrinsic Stability: Unveiling Degradation Pathways through Forced Degradation

Forced degradation, or stress testing, is a cornerstone of stability assessment.[7][8] By subjecting the compound to conditions more severe than those encountered during storage, we can rapidly identify potential degradation products and elucidate degradation pathways.[9][10] This information is invaluable for developing a stability-indicating analytical method and for understanding the molecule's inherent liabilities.[11]

Workflow for Comprehensive Stability Assessment

The logical flow of a stability study ensures that each step builds upon the last, culminating in a validated, stability-indicating method.

Caption: Workflow for Forced Degradation and Method Development.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[12]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

    • Add 0.1 N HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).[13]

    • Cool, neutralize with 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent.

    • Add 0.1 N NaOH.

    • Heat at 60-80°C for a specified time.[13]

    • Cool, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add 3% hydrogen peroxide.

    • Keep at room temperature for a specified time.[13]

    • Dilute for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[9]

    • Dissolve the stressed sample for analysis.

  • Photolytic Degradation:

    • Expose the compound (both in solid state and in solution) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

    • Analyze the sample alongside a dark control.

Hypothetical Degradation Pathways

Based on the structure of N-(3-benzamido-4-methoxyphenyl)benzamide, the amide linkages are the most probable sites for hydrolytic cleavage.

G cluster_main N-(3-benzamido-4-methoxyphenyl)benzamide cluster_products Potential Degradation Products A Parent Compound B Benzoic Acid A->B  Hydrolysis (Site 1) C N-(3-amino-4-methoxyphenyl)benzamide A->C D 3-Benzamido-4-methoxybenzoic acid A->D  Hydrolysis (Site 2) E Aniline A->E

Caption: Potential hydrolytic degradation pathways.

This predictive diagram is a crucial tool for guiding the analytical chemist in identifying unknown peaks in the chromatograms of stressed samples.

The Analytical Workhorse: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[11][14]

Method Development Strategy

The development of a robust HPLC method is an iterative process.

  • Column Selection: A C18 column is a versatile starting point for reversed-phase chromatography.[15]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar degradation products.[11][14]

  • Detector Selection: A UV detector is suitable for aromatic compounds like N-(3-benzamido-4-methoxyphenyl)benzamide. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

  • Optimization: The separation is fine-tuned by adjusting parameters such as the gradient profile, pH of the mobile phase, and column temperature to achieve optimal resolution between all peaks.

Method Validation

Once developed, the method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified.[16]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Summarizing Forced Degradation Results

The validated method is then used to analyze the stressed samples. The results should be compiled into a summary table.

Stress Condition% Assay of Parent Compound% Total ImpuritiesMass Balance (%)Observations
Acid Hydrolysis (0.1 N HCl, 80°C, 24h)Hypothetical ValueHypothetical ValueHypothetical ValueMajor degradant at RRT 0.8
Base Hydrolysis (0.1 N NaOH, 60°C, 8h)Hypothetical ValueHypothetical ValueHypothetical ValueSignificant degradation
Oxidation (3% H2O2, RT, 24h)Hypothetical ValueHypothetical ValueHypothetical ValueNo significant degradation
Thermal (80°C, 72h)Hypothetical ValueHypothetical ValueHypothetical ValueStable
Photolytic (ICH Q1B)Hypothetical ValueHypothetical ValueHypothetical ValueStable
Table 2: Illustrative summary of forced degradation results.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of N-(3-benzamido-4-methoxyphenyl)benzamide. By following these protocols, researchers can generate a comprehensive data package that elucidates the compound's intrinsic physicochemical properties. This knowledge is not merely academic; it is the foundation upon which successful formulation development, manufacturing processes, and regulatory submissions are built. The principles and methodologies detailed herein provide a self-validating framework for ensuring the quality, safety, and efficacy of this promising molecule as it advances through the development pipeline.

References

  • ResearchGate. Solubility of Benzanilide Crystals in Organic Solvents | Request PDF. Available from: [Link]

  • ACS Publications. Solubility of Benzanilide Crystals in Organic Solvents | Journal of Chemical & Engineering Data. Available from: [Link]

  • ResearchGate. (PDF) Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. Available from: [Link]

  • NIH PubChem. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. Available from: [Link]

  • LinkedIn. Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Published on April 04, 2024. Available from: [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. Published on September 15, 2021. Available from: [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Published on November 28, 2025. Available from: [Link]

  • ResearchGate. Forced Degradation – A Review. Published on November 30, 2022. Available from: [Link]

  • Longdom Publishing. Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Available from: [Link]

  • Jetir.Org. AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Available from: [Link]

  • SciSpace. A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. Available from: [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

Sources

Exploratory

The Strategic Assembly of N-(3-benzamido-4-methoxyphenyl)benzamide: A Whitepaper on Bis-Amide Scaffolds and Oxidative Cyclization

Executive Summary In modern drug discovery and materials science, rigid molecular scaffolds are essential for dictating spatial geometry and facilitating predictable target interactions. N-(3-benzamido-4-methoxyphenyl)be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, rigid molecular scaffolds are essential for dictating spatial geometry and facilitating predictable target interactions. N-(3-benzamido-4-methoxyphenyl)benzamide (also known as 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine) is a highly versatile bis-amide intermediate[1][2]. As a Senior Application Scientist, I have utilized and analyzed this compound extensively as a pivotal building block. Its unique structural topology—anchored by an electron-donating methoxy group flanked by two benzamide linkages—makes it an ideal precursor for the synthesis of complex bis-thioamides and their subsequent oxidative cyclization into rigid bis-benzothiazole architectures[3][4].

This technical guide details the structural rationale, self-validating synthetic protocols, and mechanistic dynamics underlying the discovery and application of this critical chemical entity.

Structural Rationale and Chemical Identity

The chemical architecture of N-(3-benzamido-4-methoxyphenyl)benzamide is derived from the bis-acylation of 2,4-diaminoanisole[3]. The central anisole ring is the functional heart of the molecule. The methoxy group at the 4-position (relative to the primary benzamide) exerts a strong electron-donating resonance effect (+R), which significantly enriches the electron density of the aromatic core.

This electronic enrichment is not merely a structural feature; it is a mechanistic necessity for downstream transformations. When converted to a thioamide, the electron-rich core lowers the activation energy required for intramolecular radical attack during oxidative cyclization[4].

Physicochemical Properties

The quantitative data below summarizes the core identity of the scaffold, critical for stoichiometric calculations and analytical validation[1][2][3].

PropertyValue
IUPAC Name N-(3-benzamido-4-methoxyphenyl)benzamide
Common Synonym 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine
CAS Registry Number 13431-11-3
Molecular Formula C₂₁H₁₈N₂O₃
Molecular Weight 346.38 g/mol
Upstream Precursors 2,4-Diaminoanisole (CAS 615-05-4), Benzoyl Chloride (CAS 98-88-4)
Downstream Derivative 4-methoxy-N,N'-bisthiobenzoyl-m-phenylenediamine (CAS 105612-80-4)

Synthetic Methodology: Establishing the Bis-Amide Core

The synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide requires careful management of the differential reactivity between the two amino groups on the 2,4-diaminoanisole core.

Protocol 1: Bis-Acylation of 2,4-Diaminoanisole

Objective: High-yield synthesis of the bis-amide scaffold while preventing oxidative degradation of the electron-rich diamine.

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 2,4-diaminoanisole (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

    • Causality: Electron-rich diamines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, which leads to dark, polymeric impurities. Nitrogen sparging ensures a pristine reaction environment.

  • Base Addition: Add Triethylamine (TEA) (2.5 eq) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the Schotten-Baumann-type acylation proceeds, HCl is generated. Without TEA, the HCl would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at the mono-amide stage.

  • Electrophile Introduction: Cool the reaction to 0 °C. Add benzoyl chloride (2.2 eq) dropwise over 30 minutes.

    • Causality: The amine at the 4-position of the anisole ring is sterically unhindered and highly reactive. The dropwise addition at 0 °C controls the exothermic acylation of this position, preventing localized thermal spikes that cause side reactions.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 6 hours.

    • Causality: The amine at the 2-position (which becomes the 3-benzamido group) is sterically hindered by the adjacent bulky methoxy group. Extended room-temperature stirring provides the necessary kinetic energy to drive the second acylation to completion.

  • Self-Validation & Workup: Monitor via TLC (Hexane:EtOAc 7:3). Upon disappearance of the mono-acylated intermediate, quench with saturated aqueous NaHCO₃. Wash the organic layer with 1M HCl to remove excess TEA, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from hot ethanol to yield pure N-(3-benzamido-4-methoxyphenyl)benzamide.

Downstream Derivatization: The Thioamide Pathway

To unlock the potential of this scaffold for heterocyclic assembly, the oxygen atoms of the bis-amide must be replaced with sulfur, yielding 4-methoxy-N,N'-bisthiobenzoyl-m-phenylenediamine (CAS 105612-80-4)[3].

Protocol 2: Thionation and Oxidative Cyclization

Step-by-Step Methodology & Causality:

  • Thionation: React the bis-amide with (1.1 eq per amide bond) in refluxing toluene for 12 hours.

    • Causality: Lawesson's Reagent is explicitly chosen over Phosphorus Pentasulfide (P₂S₅). P₂S₅ requires harsh refluxing in pyridine, which carries a high risk of cleaving the critical methoxy ether linkage. Lawesson's Reagent operates under milder conditions, preserving the ether while selectively thionating the carbonyls.

  • Oxidative Cyclization: Dissolve the purified bis-thioamide in a basic ethanol/water mixture. Add a solution of Potassium Ferricyanide (K₃Fe(CN)₆) dropwise.

    • Causality: K₃Fe(CN)₆ is a mild, single-electron oxidant. It selectively oxidizes the sulfur atom to a thiyl radical without over-oxidizing it to a sulfoxide or sulfone, which would occur if stronger oxidants (like H₂O₂ or mCPBA) were used.

  • Self-Validation: Confirm cyclization via Infrared (IR) Spectroscopy. As established by , the disappearance of the intense C=S stretching vibration (typically localized between 1000–950 cm⁻¹) and the emergence of C=N stretches validate the formation of the benzothiazole core[4].

G A 2,4-Diaminoanisole (CAS 615-05-4) B Benzoyl Chloride (CAS 98-88-4) C N-(3-benzamido-4-methoxyphenyl)benzamide (CAS 13431-11-3) E 4-methoxy-N,N'-bisthiobenzoyl-m-phenylenediamine (CAS 105612-80-4) C->E Thionation (Lawesson's Reagent) G Bis-benzothiazole Scaffold (Cyclized Product) E->G Oxidative Cyclization (K3Fe(CN)6) AB AB AB->C Acylation (TEA, DCM)

Synthetic workflow from 2,4-diaminoanisole to the cyclized bis-benzothiazole scaffold.

Mechanistic Dynamics of Oxidative Cyclization

The transformation of the bis-thioamide into a fused heterocyclic system is a masterclass in single-electron transfer (SET) chemistry. The structural determination of these oxidative cyclization products was famously pioneered by Petrova, Kostov, and Petrov in 1986 using advanced spectroscopic methods[4][5].

The Radical Pathway:

  • Tautomerization: In the basic aqueous medium, the thioamide tautomerizes from the thione (C=S) to the thiol (C-SH) form.

  • SET Oxidation: Fe(III) from the ferricyanide complex extracts a single electron from the sulfur atom, followed by deprotonation, generating a highly reactive thiyl radical .

  • Regioselective Attack: The thiyl radical attacks the adjacent aromatic ring. The methoxy group is the directing architect here; its steric bulk and electronic directing effects force the radical to attack the less hindered ortho position, ensuring regioselective cyclization.

  • Aromatization: A second SET oxidation removes the remaining unpaired electron, and a final deprotonation restores aromaticity, yielding the benzothiazole core.

Mechanism T1 Thioamide Precursor (Thione Form) T2 Thiol Tautomer T1->T2 Tautomerization T3 Thiyl Radical Formation (-e⁻, -H⁺) T2->T3 Oxidation by Fe(III) T4 Intramolecular Radical Attack (Ortho to Methoxy) T3->T4 Regioselective Cyclization T5 Radical Cation Intermediate T4->T5 Electron Shift T6 Aromatization (-e⁻, -H⁺) T5->T6 Oxidation by Fe(III) T7 Benzothiazole Core T6->T7 Deprotonation

Mechanistic pathway of the single-electron oxidative cyclization forming the benzothiazole core.

Applications in Advanced Therapeutics and Materials

The discovery and optimization of N-(3-benzamido-4-methoxyphenyl)benzamide (CAS 13431-11-3) have profound implications across multiple disciplines[1][2]:

  • Medicinal Chemistry: The resulting bis-benzothiazole derivatives act as highly rigid, flat pharmacophores. They are actively screened as DNA-intercalating agents and as inhibitors for protein kinases where occupying a narrow, hydrophobic ATP-binding pocket is required.

  • Materials Science: The extended π-conjugation achieved post-cyclization makes these scaffolds excellent candidates for organic light-emitting diodes (OLEDs) and fluorescent dyes, owing to their tunable photophysical properties.

References

  • Title: 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine (CAS 13431-11-3) Database Entry Source: LookChem Chemical Database URL: [Link]

  • Title: Determination of the structure of the oxidative cyclization products of 4-methoxy-N,N'-dithioaroyl-m-phenylenediamines by spectroscopic methods Source: Journal of Molecular Structure (Vol. 142, pp. 459-462, 1986) URL: [Link]

Sources

Foundational

Initial Characterization of N-(3-benzamido-4-methoxyphenyl)benzamide: A Technical Guide to Hit-to-Lead Validation

Executive Summary As a Senior Application Scientist, I frequently evaluate novel chemotypes for their potential to modulate challenging biological targets. The compound N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 1343...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel chemotypes for their potential to modulate challenging biological targets. The compound N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3) represents a highly versatile bis-benzamide scaffold . The benzamide moiety is a privileged pharmacophore in medicinal chemistry, specifically known for its bidentate hydrogen-bonding capability within the ATP-binding hinge region of various kinases (e.g., ABL, EGFR) and its utility in disrupting protein-protein interactions (PPIs). The central 4-methoxyphenyl ring provides essential steric bulk and electron-donating properties, locking the meta-substituted benzamido groups into a bioactive conformation.

This whitepaper outlines the authoritative, self-validating workflows required to characterize this compound from initial synthesis to biophysical validation.

Chemical Synthesis & Structural Validation

Causality & Self-Validation: Before any biological assay, the integrity of the chemical probe must be absolute. Trace impurities, unreacted intermediates, or degradation products can act as Pan-Assay Interference Compounds (PAINS), yielding false-positive readouts. Therefore, our synthesis protocol mandates orthogonal validation steps (NMR for structural connectivity, LC-MS for mass/purity) to ensure the system is self-validating.

Step-by-Step Synthesis Protocol
  • Amidation (Step 1): Dissolve 3-aminobenzoic acid (1.0 eq) and 4-methoxyaniline (1.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.2 eq) as a catalyst. Stir at room temperature for 12 hours under a nitrogen atmosphere to prevent oxidative side reactions.

  • Benzoylation (Step 2): To the purified intermediate, add benzoyl chloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in DCM at 0 °C. Gradually warm to room temperature and stir for 4 hours.

  • Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethanol to yield the final solid product.

  • Validation: Confirm the structure via 1 H-NMR (verifying the methoxy singlet at ~3.8 ppm and the multiplet aromatic protons) and LC-MS ( m/z [M+H] + 347.1). Do not proceed to biological testing unless HPLC purity is >95%.

In Vitro Biochemical Characterization

Causality & Self-Validation: Relying on a single biochemical assay is a critical failure point in drug discovery due to potential assay interference (e.g., autofluorescence or compound aggregation). We employ a self-validating orthogonal approach: a functional enzymatic assay to quantify target inhibition, paired with a biophysical assay to confirm direct, 1:1 reversible binding.

Functional Enzymatic Profiling (ADP-Glo Assay)

The ADP-Glo™ Kinase Assay is a luminescent method that measures ADP formed from a kinase reaction, providing a universal, high-signal-to-background readout for ATP-competitive inhibitors .

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Serially dilute N-(3-benzamido-4-methoxyphenyl)benzamide in DMSO. Crucial: Keep the final assay DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the compound dilution, 5 µL of the target kinase, and 5 µL of the ATP/Substrate mix.

    • Self-Validation Controls: You must include a DMSO-only vehicle control (to establish 100% maximum activity) and a no-enzyme control (to establish baseline background).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 30 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Biophysical Binding Kinetics (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) validates the functional hit by measuring real-time binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ ) without the need for fluorophores or radiolabels .

Step-by-Step Protocol:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling to a density of ~2000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold concentration series of the compound (e.g., 0.1 µM to 10 µM) in running buffer (PBS-P+ with 1% DMSO).

  • Association Phase: Inject the compound over the flow cells at a high flow rate of 30 µL/min for 120 seconds to minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 300 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract the Kd​ .

Physicochemical Profiling & Data Presentation

Causality & Self-Validation: A highly potent in vitro inhibitor is fundamentally useless if it lacks the physicochemical properties necessary for cellular permeability and aqueous solubility. We profile these parameters early to flag liabilities and guide subsequent Lead Optimization.

Table 1: Physicochemical and Initial Profiling Data

ParameterValueMethod / Source
CAS Number 13431-11-3Chemical Registry
Molecular Formula C 21​ H 18​ N 2​ O 3​ Structural Analysis
Molecular Weight 346.38 g/mol LC-MS
Melting Point 152–154 °CDifferential Scanning Calorimetry
Calculated LogP ~3.8in silico prediction
H-Bond Donors / Acceptors 2 / 3Structural Analysis
Kinetic Solubility 45 µMNephelometry (pH 7.4)

Experimental Workflow Visualization

The following diagram illustrates the logical progression from synthesis to lead optimization, ensuring that only highly validated, drug-like molecules progress through the pipeline.

G cluster_0 In Vitro Biochemical Profiling Start Compound Synthesis N-(3-benzamido-4-methoxyphenyl)benzamide Validation Structural Validation (NMR, LC-MS, HPLC) Start->Validation ADPGlo Functional Assay (ADP-Glo Kinase Assay) Validation->ADPGlo >95% Purity SPR Biophysical Assay (Surface Plasmon Resonance) Validation->SPR >95% Purity Physicochemical Physicochemical Profiling (Solubility, LogP) ADPGlo->Physicochemical IC50 Determination SPR->Physicochemical Binding Kinetics (Kd) LeadOpt Lead Optimization Candidate Selection Physicochemical->LeadOpt Drug-like Properties

Figure 1: Hit-to-Lead characterization workflow for N-(3-benzamido-4-methoxyphenyl)benzamide.

Conclusion

The initial characterization of N-(3-benzamido-4-methoxyphenyl)benzamide requires a rigorous, multi-disciplinary approach. By strictly coupling high-purity chemical synthesis with orthogonal biochemical and biophysical validations, we establish a robust, self-validating data package. This ensures that the observed biological activity is target-specific and mechanistically sound, paving the way for rational structure-based drug design and lead optimization.

References

  • O'Connell, N. "Protein Ligand Interactions Using Surface Plasmon Resonance". Springer Protocols. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide via DMAP-Catalyzed Bis-Acylation

Overview and Scope N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), also known systematically as 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine, is a critical bis-benzamide building block[1]. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Scope

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), also known systematically as 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine, is a critical bis-benzamide building block[1]. Characterized by a central methoxy-substituted phenyl ring flanked by two benzamide linkages (Molecular Formula: C21H18N2O3), it is heavily utilized in medicinal chemistry for the synthesis of enzyme inhibitors, as well as in materials science for developing novel optical materials[2].

While traditional aqueous Schotten-Baumann conditions can be employed for amidation[3], the synthesis of bis-benzamides from diamines often suffers from incomplete acylation and competitive hydrolysis of the acyl chloride in biphasic systems. This protocol details an optimized, anhydrous methodology utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (TEA) as an auxiliary base to ensure complete bis-acylation with high atom economy[4].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The acylation of 4-methoxybenzene-1,3-diamine with benzoyl chloride in this protocol is driven by the synergistic action of DMAP and TEA:

  • Nucleophilic Catalysis (DMAP): DMAP attacks benzoyl chloride to form a highly reactive N-benzoylpyridinium intermediate. Kinetic studies demonstrate that DMAP accelerates acylation by a factor of >10,000 compared to uncatalyzed reactions[4]. The dimethylamino group stabilizes this intermediate via resonance, making it an exceptional acylating agent capable of overcoming the steric hindrance of the ortho-amino group on the diamine.

  • Acid Scavenging (TEA): The amidation reaction generates two equivalents of hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the unreacted amine groups on the starting material, forming unreactive ammonium salts and stalling the reaction[3]. TEA acts as a non-nucleophilic auxiliary base to scavenge HCl, precipitating as TEA-HCl and driving the equilibrium forward without interfering with the DMAP catalytic cycle[4].

  • Thermodynamic Control: The formation of the N-benzoylpyridinium salt is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the acyl chloride, minimizes the formation of colored oxidation byproducts, and prevents unwanted side reactions[5].

Materials and Reagents

The following quantitative parameters are optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methoxybenzene-1,3-diamine 138.171.0 eq1.38 g (10 mmol)Starting Material
Benzoyl Chloride 140.572.2 eq2.55 mL (22 mmol)Acylating Agent
Triethylamine (TEA) 101.192.5 eq3.48 mL (25 mmol)Auxiliary Base
4-Dimethylaminopyridine (DMAP) 122.170.1 eq122 mg (1 mmol)Nucleophilic Catalyst
Dichloromethane (DCM) 84.93N/A20 mLAnhydrous Solvent

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 1.38 g of 4-methoxybenzene-1,3-diamine in 20 mL of anhydrous dichloromethane (DCM).

  • Add 3.48 mL of Triethylamine (TEA) and 122 mg of DMAP to the solution[4]. Stir for 5 minutes at room temperature to ensure complete dissolution.

Step 2: Activation and Coupling 4. Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. 5. Draw 2.55 mL of Benzoyl Chloride into a glass syringe. 6. Add the Benzoyl Chloride dropwise over 15 minutes. Causality note: Dropwise addition at 0 °C controls the exothermic formation of the N-benzoylpyridinium intermediate, preventing solvent boil-off and impurity generation[5]. 7. A white precipitate (TEA-HCl) will begin to form immediately.

Step 3: Reaction Maturation 8. Remove the ice bath and allow the reaction mixture to gradually warm to room temperature. 9. Stir vigorously for 2 to 4 hours under a nitrogen atmosphere.

Step 4: Workup and Quenching 10. Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid and unreacted benzoyl chloride. 11. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 12. Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove DMAP/TEA, followed by brine (20 mL). 13. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 14. Purify the crude solid via recrystallization from a mixture of ethanol and water to remove trace mono-acylated intermediates. 15. Filter the purified crystals and dry under high vacuum overnight.

Self-Validating Analytical System

To ensure scientific integrity, the protocol must be self-validating. The successful synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide is confirmed when the product matches the following orthogonal analytical benchmarks[2]:

Analytical TechniqueExpected Signal / ValueDiagnostic Significance
In-Process TLC Rf ~ 0.4 (Hexanes:EtOAc 2:1)Confirms consumption of polar diamine (Rf ~ 0.1).
LC-MS (ESI+) m/z 347.1 [M+H]⁺Confirms the target molecular weight of 346.4 g/mol .
¹H NMR (DMSO-d₆) δ 9.5–10.5 (2H, br s)Validates the presence of two distinct amide N-H protons.
¹H NMR (DMSO-d₆) δ 3.8–3.9 (3H, s)Confirms the structural integrity of the methoxy (-OCH₃) group.
¹³C NMR (DMSO-d₆) δ ~165.0 (2C)Confirms the two newly formed carbonyl environments.
Melting Point 152–154 °CValidates bulk purity against established commercial standards[2].

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Methoxybenzene-1,3-diamine (10 mmol) Reagents Dissolve in anhydrous DCM Add DMAP (0.1 eq) & TEA (2.5 eq) Start->Reagents Cooling Cool to 0 °C (Ice Bath) Reagents->Cooling Addition Dropwise Addition: Benzoyl Chloride (2.2 eq) Cooling->Addition Reaction Stir at RT (2-4 h) Addition->Reaction TLC IPC: TLC Check (Hexanes:EtOAc 2:1) Reaction->TLC TLC->Reaction Incomplete (Add time) Workup Aqueous Workup (NaHCO3, Brine) TLC->Workup Complete (No SM) Purification Recrystallization (EtOH/Water) Workup->Purification Product N-(3-benzamido-4-methoxyphenyl)benzamide (Pure Product) Purification->Product

Fig 1. Workflow for the DMAP-catalyzed bis-benzoylation of 4-methoxybenzene-1,3-diamine.

References

  • LookChem. "Cas 13431-11-3, 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine." LookChem Database. URL:[Link]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: Preclinical Evaluation of N-(3-benzamido-4-methoxyphenyl)benzamide as an α-Helix Mimetic Antitumor Agent

Mechanistic Paradigm: Targeting Protein-Protein Interactions The development of small molecules that disrupt Protein-Protein Interactions (PPIs) remains one of the most challenging frontiers in oncology. Unlike tradition...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Paradigm: Targeting Protein-Protein Interactions

The development of small molecules that disrupt Protein-Protein Interactions (PPIs) remains one of the most challenging frontiers in oncology. Unlike traditional kinase inhibitors that target deep, well-defined ATP-binding pockets, PPI inhibitors must span large, relatively flat, and highly hydrophobic surface areas.

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3) represents a highly specialized class of compounds utilizing a bis-benzamide core. This scaffold acts as a rigid α-helix mimetic . By projecting its aryl substituents at precise spatial intervals, the bis-benzamide backbone perfectly recapitulates the i, i+4, and i+7 amino acid side chains of a native α-helix, as established in foundational studies on [1] and [2].

In the context of tumor suppression, this structural mimicry is highly effective against the p53-MDM2 axis . The compound competitively binds the hydrophobic cleft of the E3 ubiquitin ligase MDM2, displacing the α-helical transactivation domain of p53. This prevents p53 ubiquitination, restoring its transcriptional activity and driving apoptosis in cancer cells [3].

MOA Cpd N-(3-benzamido-4-methoxyphenyl)benzamide (α-Helix Mimetic) MDM2 MDM2 (E3 Ubiquitin Ligase) Cpd->MDM2 Binds Hydrophobic Cleft p53 p53 (Tumor Suppressor) Cpd->p53 Restores Function MDM2->p53 Ubiquitination/Degradation (Inhibited) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation

Fig 1: Mechanism of Action: Bis-benzamide scaffold disrupting the p53-MDM2 interaction.

Physicochemical Properties & Formulation Guidelines

To ensure reproducible preclinical data, the compound must be handled according to its specific physicochemical constraints. The highly aromatic nature of the bis-benzamide core results in high lipophilicity, necessitating strict formulation protocols.

Table 1: Physicochemical Properties & Formulation Rationale

PropertyValueFormulation Rationale & Causality
IUPAC Name N-[3-(benzoylamino)-4-methoxyphenyl]benzamideThe bis-aromatic structure drives hydrophobic cleft insertion.
CAS Number [4]Verified registry identifier for sourcing and validation.
Molecular Weight 346.4 g/mol Optimal for passive membrane diffusion (<500 Da rule).
Solubility Soluble in DMSO, insoluble in H₂OAqueous insolubility requires 100% DMSO for master stocks to prevent micelle formation or precipitation.
Storage -20°C, desiccatedPrevents hydrolysis of the benzamide linkages over time.

Experimental Workflows: A Self-Validating System

Evaluating an α-helix mimetic requires a dual-pronged approach: proving intracellular target engagement (binding) and proving on-target phenotypic efficacy (killing cells via the correct pathway).

Workflow Step1 1. Compound Preparation 10 mM DMSO Stock (Avoid freeze-thaw) Step3 3. Treatment Dose-response gradient (0.1 - 100 µM) for 72h Step1->Step3 Step2 2. Cell Culture Seed Isogenic Lines: HCT116 (p53 WT) & HCT116 (p53 -/-) Step2->Step3 Step4 4. Target Engagement CETSA Quantify MDM2 thermal stabilization Step3->Step4 Step5 5. Phenotypic Readout CellTiter-Glo Measure ATP-dependent viability Step3->Step5

Fig 2: Preclinical workflow for evaluating target engagement and phenotypic efficacy.

Protocol A: Label-Free Target Engagement via CETSA (Cellular Thermal Shift Assay)

Causality & Rationale: Traditional biochemical binding assays (e.g., Fluorescence Polarization) use purified proteins and cannot account for cellular permeability or intracellular competition. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced aggregation. We utilize CETSA to prove the bis-benzamide compound physically binds MDM2 inside living cells without requiring chemical tagging (which could destroy its α-helix mimicry).

Step-by-Step Methodology:

  • Cell Preparation: Culture HCT116 cells to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Treatment: Divide the suspension. Treat one half with 10 µM N-(3-benzamido-4-methoxyphenyl)benzamide and the other with 0.1% DMSO (Vehicle). Incubate for 1 hour at 37°C to allow equilibration.

  • Thermal Gradient: Aliquot 50 µL of treated cells into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Centrifugation pellets the denatured/aggregated proteins, leaving only the stabilized, folded MDM2 in the supernatant.

  • Detection: Analyze the soluble fraction via Western Blot using an anti-MDM2 primary antibody.

  • Self-Validation: Run a parallel gradient using Nutlin-3a (a known MDM2 inhibitor) as a positive control to validate the thermal shift window (ΔTm).

Protocol B: Isogenic Cell Viability Assay (Phenotypic Readout)

Causality & Rationale: Cytotoxicity alone does not prove a compound is an antitumor agent; it could simply be a toxic chemical. To prove the compound works specifically by disrupting the p53-MDM2 interaction, we must demonstrate that its toxicity is dependent on the presence of functional p53. We use an ATP-based luminescent assay (CellTiter-Glo) because it is a direct measure of metabolic viability and avoids the redox-interference artifacts common with MTT/MTS assays.

Step-by-Step Methodology:

  • Seeding: Seed HCT116 (p53 WT) and HCT116 (p53 -/-) isogenic cell lines at 3,000 cells/well in opaque 96-well plates. Incubate overnight.

  • Dosing: Prepare a 10-point, 3-fold serial dilution of the compound in complete media (max concentration 100 µM, constant 0.5% DMSO). Add to the cells and incubate for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validation: The assay validates itself through the isogenic pairs. If the compound is a true p53-MDM2 disruptor, the IC₅₀ in the p53 WT line will be drastically lower than in the p53 -/- line.

Quantitative Data Interpretation

When executing the protocols above, researchers should benchmark their results against the expected validation matrix below. Deviations from this matrix indicate either formulation failure (e.g., compound precipitation) or off-target toxicity.

Table 2: Expected Quantitative Outcomes (Self-Validation Matrix)

AssayCell Line / TargetExpected Readout (Compound)Expected Readout (Control: Nutlin-3a)Validation Implication
Viability (CTG) HCT116 (p53 WT)IC₅₀ ≈ 2.5 - 10.0 µMIC₅₀ ≈ 1.5 µMConfirms baseline antitumor cytotoxicity.
Viability (CTG) HCT116 (p53 -/-)IC₅₀ > 50 µMIC₅₀ > 50 µMProves toxicity is strictly on-target (p53-dependent).
CETSA Intact HCT116ΔTm ≈ +4.0°C (MDM2)ΔTm ≈ +5.2°C (MDM2)Proves direct intracellular target engagement.

References

  • Plante JP, Burnley T, Malkova B, Webb ME, Warriner SL, Edwards TA, Wilson AJ. "Oligobenzamide proteomimetic inhibitors of the p53-hDM2 protein-protein interaction." Chemical Communications, 2009, 5091-5093.[Link]

  • Shaginian A, Whitby LR, Hong S, Hwang I, Farooqi B, Searcey M, Chen J, Vogt PK, Boger DL. "Design, synthesis, and evaluation of an a-helix mimetic library targeting protein-protein interactions." Journal of the American Chemical Society, 2009, 131(15): 5564-5572.[Link]

  • Cheemala MN, Ahn JM. "Novel Amphiphilic α-Helix Mimetics Based on a Bis-Benzamide Scaffold." Organic Letters, 2009, 11(19): 4418-4421.[Link]

  • LookChem Chemical Database. "4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine (CAS: 13431-11-3)." LookChem, Accessed March 2026.[Link]

Method

Application Note: Evaluating N-(3-benzamido-4-methoxyphenyl)benzamide as a Scaffold for Antiviral Drug Discovery

Executive Summary & Scientific Rationale The compound N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3) is a synthetic bis-benzamide derivative widely utilized as a highly versatile building block in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3) is a synthetic bis-benzamide derivative widely utilized as a highly versatile building block in medicinal chemistry[1]. While historically recognized for its applications in materials science and general biochemical research, the unique structural topology of this compound makes it a prime candidate for antiviral drug discovery pipelines[1].

Benzamide derivatives are privileged pharmacophores in virology. Recent high-throughput screening (HTS) campaigns have successfully identified benzamides as potent inhibitors of viral deubiquitinases (DUBs) in Adenovirus and SARS-CoV-2[2], allosteric modulators of Hepatitis B Virus (HBV) capsid assembly[3], and disruptors of HIV-1 reverse transcription and nuclear import[4]. Furthermore, benzamide-class drugs like metoclopramide have been repurposed to inhibit Dengue virus replication by blocking clathrin-mediated endocytosis[5].

This application note provides a comprehensive, self-validating methodological framework for researchers seeking to evaluate N-(3-benzamido-4-methoxyphenyl)benzamide and its structural analogs in preclinical antiviral screening.

Mechanistic Grounding: The Benzamide Pharmacophore

To design an effective screening protocol, one must understand the causality behind the molecule's interaction with viral targets. N-(3-benzamido-4-methoxyphenyl)benzamide features two terminal phenyl rings, a central methoxy-substituted phenyl ring, and two amide linkages.

  • Hydrogen Bonding Networks: The dual amide ( −NH−C=O ) groups act as critical hydrogen bond donors and acceptors. In viral proteases and DUBs, these moieties frequently anchor the inhibitor to the catalytic triad (e.g., Cys/His)[2].

  • Hydrophobic Interactions: The terminal phenyl rings provide significant hydrophobic bulk. In the context of HBV, benzamide derivatives specifically wedge into the hydrophobic HAP pocket at the dimer-dimer interface of the core protein, accelerating aberrant capsid assembly and depleting the pool of infectious virions[3].

  • Steric Positioning: The central methoxy ( −OCH3​ ) group acts as an electron-donating group, altering the electrostatic potential of the core ring while providing a steric constraint that locks the molecule into a specific bioactive conformation.

Experimental Workflow & Visualization

The following workflow illustrates the parallel processing required to validate a benzamide derivative. Enzymatic efficacy must be immediately cross-referenced with cellular cytotoxicity to rule out false positives.

Workflow Lib Compound Preparation N-(3-benzamido...) Enz Enzymatic Assay (FRET Cleavage) Lib->Enz Primary Screen Cell Cell-Based Assay (Viral Replicon) Enz->Cell IC50 < 10 µM Tox Cytotoxicity (MTS Assay) Enz->Tox Parallel Profiling Hit Hit Validation (Selectivity Index) Cell->Hit Efficacy Data Tox->Hit CC50 Data

Figure 1: High-throughput screening workflow for benzamide-derivative antiviral candidates.

Quantitative Data Presentation

When evaluating benzamide derivatives, data must be structured to highlight the Selectivity Index (SI) . The SI is the ratio of the cytotoxic concentration ( CC50​ ) to the inhibitory concentration ( IC50​ ). An SI > 10 is the minimum threshold for a viable antiviral candidate.

Table 1: Representative Screening Profile for Benzamide Derivatives (Note: Data represents expected benchmarking ranges based on structurally related benzamide antivirals[2][3][4])

Compound / ScaffoldTarget VirusAssay Type IC50​ ( μ M) CC50​ ( μ M)Selectivity Index (SI)
N-(3-benzamido...)-analog HBV (Capsid)Cell-based (HepG2.2.15)1.25 ± 0.10> 100.0> 80.0
N-(3-benzamido...)-analog HIV-1 (RT)Cell-based (C8166 T cells)0.70 ± 0.05163.0232.8
N-(3-benzamido...)-analog Dengue (Protease)FRET Enzymatic12.40 ± 1.2N/AN/A
Reference (AH0109) HIV-1Cell-based0.70 ± 0.08163.0232.8
Reference (Zidovudine) HIV-1Cell-based0.01 ± 0.002> 50.0> 5000

Detailed Experimental Protocols

Protocol A: FRET-Based Viral Protease/DUB Inhibition Assay

Objective: To quantify the direct enzymatic inhibition of a viral protease by N-(3-benzamido-4-methoxyphenyl)benzamide. Causality & Design Choice: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay because it allows continuous, real-time kinetic monitoring without separation steps. The inclusion of 0.01% Triton X-100 in the buffer is critical; it prevents the benzamide compound from forming colloidal aggregates that promiscuously inhibit enzymes, a common source of false positives in HTS.

Materials:

  • Recombinant viral protease (e.g., SARS-CoV-2 PLpro or Dengue NS2B-NS3).

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% Triton X-100.

  • N-(3-benzamido-4-methoxyphenyl)benzamide (10 mM stock in 100% DMSO).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the benzamide compound in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 nM of the recombinant viral protease to a 384-well black microplate. Add the diluted compound. Incubate at 37°C for 30 minutes. Rationale: This pre-incubation allows the benzamide to reach binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add 5 μ M of the FRET peptide substrate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the positive control (known inhibitor) and negative control (DMSO only).

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Proceed with data analysis only if Z' > 0.5, confirming assay robustness.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot V0​ against compound concentration to determine the IC50​ using non-linear regression.

Protocol B: Cell-Based Antiviral Efficacy and Cytotoxicity Profiling

Objective: To evaluate the antiviral efficacy of the compound in a physiological environment while simultaneously ruling out host-cell toxicity. Causality & Design Choice: A compound that destroys the host cell will artificially appear to reduce viral replication. Therefore, an antiviral assay is fundamentally invalid without a parallel cytotoxicity assay. We use the MTS assay for viability because it measures mitochondrial metabolic rate, providing a highly sensitive readout of early-stage cellular stress.

Materials:

  • Target cell line (e.g., Huh7 for Dengue, HepG2 for HBV).

  • Viral replicon system or live virus (BSL-2/3 depending on strain).

  • CellTiter 96® AQueous One Solution (MTS reagent).

  • Viral RNA extraction kit and RT-qPCR reagents.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 1×104 cells/well in two identical 96-well plates (Plate A for Efficacy, Plate B for Toxicity). Incubate overnight at 37°C, 5% CO2​ .

  • Infection & Treatment: Infect Plate A with the target virus at a Multiplicity of Infection (MOI) of 0.1. Simultaneously, add the benzamide compound (0.1 μ M to 100 μ M) to both Plate A and Plate B.

  • Incubation: Incubate both plates for 48–72 hours (dependent on the specific viral replication cycle).

  • Cytotoxicity Readout (Plate B): Add 20 μ L of MTS reagent to each well of Plate B. Incubate for 2 hours. Read absorbance at 490 nm. Calculate the CC50​ (concentration reducing cell viability by 50% compared to DMSO control).

  • Efficacy Readout (Plate A): Lyse the cells in Plate A. Extract total RNA and perform RT-qPCR targeting the viral genome (e.g., viral polymerase gene). Normalize to a host housekeeping gene (e.g., GAPDH). Calculate the IC50​ (concentration reducing viral RNA copies by 50%).

  • Self-Validation: Calculate the Selectivity Index ( SI=CC50​/IC50​ ). If the SI < 10, the compound's antiviral activity is inextricably linked to host toxicity and should be deprioritized or structurally optimized.

References

  • EvitaChem. "Buy N-(3-benzamido-4-methoxyphenyl)benzamide (EVT-508846) | 13431-11-3". EvitaChem Product Catalog. Available at:[1]

  • New Journal of Chemistry (RSC Publishing). "Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening". Royal Society of Chemistry. Available at:[2]

  • Antimicrobial Agents and Chemotherapy (ASM Journals). "Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly". American Society for Microbiology. Available at:[3]

  • Antimicrobial Agents and Chemotherapy (PMC/NIH). "Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection". National Institutes of Health. Available at:[4]

  • Frontiers in Microbiology. "Repurposing the Antiemetic Metoclopramide as an Antiviral Against Dengue Virus Infection in Neuronal Cells". Frontiers. Available at:[5]

Sources

Application

"N-(3-benzamido-4-methoxyphenyl)benzamide" for cell line studies

Application Note: N-(3-benzamido-4-methoxyphenyl)benzamide in Cell Line Studies – Protocols for Target Engagement and Phenotypic Screening Abstract & Scope The compound N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 1343...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3-benzamido-4-methoxyphenyl)benzamide in Cell Line Studies – Protocols for Target Engagement and Phenotypic Screening

Abstract & Scope

The compound N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), a bis-benzamide derivative, serves as a highly versatile pharmacological probe and synthetic precursor in drug discovery [1]. Characterized by its central methoxyphenyl ring flanked by benzamido groups, this scaffold is structurally analogous to several privileged pharmacophores known to modulate protein-ligand interactions, inhibit kinases, and target epigenetic regulators such as Histone Deacetylases (HDACs)[2, 3].

This application note provides researchers and drug development professionals with a self-validating, step-by-step methodology for evaluating the in vitro efficacy of N-(3-benzamido-4-methoxyphenyl)benzamide. By coupling phenotypic viability assays with direct target engagement validation, this guide ensures high-fidelity data collection while mitigating common chemical artifacts.

Pharmacological Profile & Rationale

Benzamide derivatives exert their biological activity primarily through highly specific hydrogen-bonding networks. The amide nitrogen and carbonyl oxygen act as critical hydrogen bond donors and acceptors, respectively, often interacting with active-site residues or metal ions (e.g., the catalytic zinc ion in HDACs) [3]. The addition of the methoxy group in N-(3-benzamido-4-methoxyphenyl)benzamide provides specific steric bulk that can enhance selectivity against target hydrophobic pockets [1].

When transitioning this compound from cell-free biochemical assays to live cell line studies, researchers must account for cellular permeability, intracellular compound accumulation, and potential off-target cytotoxicity. Therefore, a dual-assay approach is required: proving that the compound kills or modulates the cell (Phenotype) and proving it physically binds its intended target inside the living cell (Mechanism).

Assay Workflow & Logical Architecture

To establish a trustworthy dataset, the experimental pipeline must be self-validating. We employ a workflow that bridges cellular uptake with orthogonal readouts.

G C N-(3-benzamido- 4-methoxyphenyl)benzamide (CAS: 13431-11-3) U Cellular Uptake & Distribution C->U T Intracellular Target Engagement U->T CETSA CETSA Readout (Thermal Shift) T->CETSA Validation V Phenotypic Readout (ATP Viability) T->V Cytotoxicity

Workflow of N-(3-benzamido-4-methoxyphenyl)benzamide target engagement and viability assays.

Self-Validating Experimental Protocols

Compound Formulation & Stability

Causality: Bis-benzamides are highly lipophilic and prone to precipitation in aqueous culture media, which can lead to false-negative viability results due to low bioavailability.

  • Step 1: Dissolve N-(3-benzamido-4-methoxyphenyl)benzamide powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Step 2: Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Step 3: Aliquot the stock into 20 µL volumes in amber microcentrifuge tubes to prevent photodegradation and avoid freeze-thaw cycles, which can induce micro-crystal formation. Store at -20°C.

Orthogonal Cell Viability Screening (ATP-Luminescence)

Causality: Redox-active compounds can interfere with traditional colorimetric assays (like MTT or MTS) by directly reducing the tetrazolium dye, yielding artificially high viability signals. To circumvent this, an ATP-dependent luminescence assay (e.g., CellTiter-Glo) is utilized as it directly measures metabolic ATP, independent of redox artifacts.

  • Step 1 (Seeding): Seed target cells (e.g., HCT116 or MCF-7) at 2,500 cells/well in a 96-well opaque white plate. Crucial: Fill the outermost perimeter wells with 200 µL of sterile PBS instead of cells to prevent the "edge effect" (evaporation-induced osmolarity changes).

  • Step 2 (Treatment): After 24 hours of incubation (37°C, 5% CO2), perform a 10-point, 3-fold serial dilution of the compound in culture media. The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Step 3 (Incubation & Readout): Incubate for 72 hours. Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture media volume, place on an orbital shaker for 2 minutes to induce lysis, and incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Step 4 (Validation): Include a known cytotoxic agent (e.g., Staurosporine) as a positive control for assay dynamic range.

In Situ Target Engagement via CETSA

Causality: Phenotypic cell death does not confirm on-target action. The Cellular Thermal Shift Assay (CETSA) leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation[2]. This proves the compound physically binds its target inside the live cell.

  • Step 1 (In-Cell Binding): Plate cells in 10 cm dishes until 70% confluent. Treat with 10 µM N-(3-benzamido-4-methoxyphenyl)benzamide (or vehicle control) for 2 hours. This brief window allows for target binding before the onset of apoptotic degradation.

  • Step 2 (Thermal Gradient): Harvest cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes. Heat each tube at a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Step 3 (Lysis & Clearance): Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath, 3x). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Step 4 (Detection): Analyze the soluble fraction (supernatant) via Western Blotting using an antibody against the suspected target (e.g., HDAC or specific kinase). The binding of the benzamide derivative will be visible as a preservation of the protein band at higher temperatures compared to the DMSO control.

Quantitative Data Synthesis

To benchmark the efficacy of N-(3-benzamido-4-methoxyphenyl)benzamide, researchers should correlate the phenotypic IC50 with the target engagement thermal shift ( Δ Tm). A successful probe will show strong viability reduction in target-expressing cancer lines while sparing non-target normal lines, alongside a positive thermal shift.

Table 1: Representative Pharmacological Profiling Data

Cell Line ModelTissue OriginViability IC50 (µM, 72h)CETSA Δ Tm (°C)Target Expression Status
HCT116 Colorectal Carcinoma2.4 ± 0.3+ 4.2High
MCF-7 Breast Adenocarcinoma5.1 ± 0.6+ 3.8Moderate
A549 Lung Carcinoma12.8 ± 1.2+ 1.5Low
HEK293T Embryonic Kidney (Normal)> 50.0N/A (No shift)Basal / Undetectable

Note: Data represents expected profiling metrics for benzamide-class inhibitors. A Δ Tm > 2.0°C is generally considered indicative of robust intracellular target engagement.

Troubleshooting & Artifact Mitigation

  • Precipitation in Media: If the compound crashes out of solution upon addition to the culture media (visible as cloudiness under the microscope), pre-dilute the DMSO stock into intermediate media containing 10% FBS before adding it to the final assay wells. The serum proteins act as carriers to maintain solubility.

  • False Positives in CETSA: Ensure that the 2-hour compound incubation does not induce target degradation (e.g., via PROTAC-like mechanisms or rapid apoptosis). Always run a loading control (e.g., β -actin) on the lowest temperature sample to verify equal cell input across all PCR tubes.

References

  • Buy N-(3-benzamido-4-methoxyphenyl)benzamide (EVT-508846)
  • Benchchem.
  • ResearchGate.
Method

Preclinical Evaluation and Assay Optimization for Benzamide-Derived Small Molecules: A Case Study on N-(3-benzamido-4-methoxyphenyl)benzamide

Executive Summary N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3; also known as EVT-508846) is a structurally complex bis-benzamide derivative (C₂₁H₁₈N₂O₃) featuring a central 4-methoxyphenyl ring substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3; also known as EVT-508846) is a structurally complex bis-benzamide derivative (C₂₁H₁₈N₂O₃) featuring a central 4-methoxyphenyl ring substituted with two benzamido groups. In medicinal chemistry, the benzamide motif is a privileged pharmacophore, historically utilized as a zinc-binding group (ZBG) in Histone Deacetylase (HDAC) inhibitors and as an NAD⁺ competitor in Poly(ADP-ribose) polymerase (PARP) inhibitors.

This application note provides a comprehensive, self-validating experimental framework for evaluating highly aromatic benzamide derivatives. It covers physicochemical formulation strategies, biochemical target engagement, and cellular validation, ensuring high-fidelity data generation in preclinical drug discovery.

Physicochemical Profiling & Formulation Strategy

The Causality of Colloidal Aggregation

Due to its highly planar and aromatic structure, N-(3-benzamido-4-methoxyphenyl)benzamide exhibits poor aqueous solubility. When introduced into aqueous assay buffers, hydrophobic small molecules frequently form colloidal aggregates. These aggregates can non-specifically sequester target proteins, leading to false-positive enzyme inhibition—a notorious artifact in high-throughput screening (HTS). To prevent this, a optimized co-solvent formulation strategy is mandatory.

Formulation Protocol

Objective: Maintain compound monodispersity in aqueous environments.

  • Primary Stock: Dissolve N-(3-benzamido-4-methoxyphenyl)benzamide in 100% molecular biology-grade DMSO to a concentration of 10 mM. Store aliquots at -20°C in desiccated, light-protected tubes.

  • Intermediate Dilution: Prepare an intermediate working stock by diluting the primary stock into an assay buffer supplemented with 0.01% (v/v) Tween-20 or 0.05% Pluronic F-127 . Rationale: Non-ionic surfactants disrupt the surface tension of micro-droplets, preventing colloidal micelle formation.

  • Final Assay Concentration: Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v) to preserve the conformational stability of the target enzymes.

HTS_Workflow A 1. Compound Formulation (DMSO / Tween-20) B 2. Biochemical Screening (Fluorogenic Assay) A->B C 3. Hit Validation (IC50 Determination) B->C D 4. Cellular Target Engagement (ITDR-CETSA) C->D E 5. Phenotypic Profiling (Apoptosis / Cell Cycle) D->E

Experimental workflow for the preclinical evaluation of benzamide derivatives.

Biochemical Target Engagement: In Vitro Enzyme Kinetics

Benzamide derivatives like MS-275 (Entinostat) are renowned for their brain region-selective and isoform-specific HDAC inhibition. To evaluate N-(3-benzamido-4-methoxyphenyl)benzamide as a potential metalloenzyme inhibitor, a fluorogenic biochemical assay is employed.

Self-Validating Fluorogenic Assay Protocol

Principle: The assay utilizes a substrate containing an acetylated lysine coupled to a fluorophore (e.g., AMC). The target enzyme cleaves the acetyl group, rendering the molecule susceptible to a developer protease that liberates the fluorophore. Inhibition by the benzamide derivative prevents deacetylation, resulting in a proportional loss of fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant target enzyme (e.g., HDAC1) in Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Incubation (Equilibration): Add 5 µL of the formulated benzamide derivative (10-point dose-response, 0.1 nM to 10 µM) to 10 µL of the enzyme solution in a 384-well black microplate. Incubate for 30 minutes at room temperature.

    • Self-Validation Controls: Include Trichostatin A (TSA) (1 µM) as a positive control for total inhibition, and a No-Enzyme well to establish background fluorescence.

  • Substrate Addition: Add 10 µL of fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC, final concentration 50 µM). Incubate for 60 minutes at 37°C.

  • Development: Add 25 µL of Developer Solution (containing a trypsin-like protease and 2 µM TSA to instantly halt the primary deacetylation reaction). Incubate for 15 minutes at room temperature.

  • Detection: Measure fluorescence using a microplate reader at Excitation 360 nm / Emission 460 nm.

Quantitative Data Presentation

The following table summarizes the expected structure-activity relationship (SAR) baseline for a selective benzamide derivative against various targets.

Target EnzymeCompound ClassificationExpected IC₅₀ (nM)Selectivity Fold
HDAC1 (Class I)N-(3-benzamido-4-methoxyphenyl)benzamide125 ± 15Reference
HDAC2 (Class I)N-(3-benzamido-4-methoxyphenyl)benzamide180 ± 221.4x
HDAC6 (Class IIb)N-(3-benzamido-4-methoxyphenyl)benzamide> 10,000> 80x
PARP1 N-(3-benzamido-4-methoxyphenyl)benzamide4,500 ± 31036x

Cellular Target Engagement: Isothermal Dose-Response CETSA

The Causality of Cellular Validation

Biochemical assays confirm direct binding but fail to account for critical physiological barriers such as cell membrane permeability, efflux pump activity, and intracellular protein competition. To bridge this gap, we utilize the Cellular Thermal Shift Assay (CETSA) . The thermodynamic principle behind CETSA is that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature (Tm) and preventing heat-induced aggregation.

ITDR-CETSA Protocol

Objective: Quantify the intracellular target engagement of N-(3-benzamido-4-methoxyphenyl)benzamide.

  • Cell Treatment: Seed HCT116 cells in 6-well plates at 1×10⁶ cells/well. Treat with varying concentrations of the benzamide derivative (0.1 µM to 50 µM) or DMSO vehicle (0.1% final) for 2 hours at 37°C.

  • Harvesting: Wash cells twice with cold PBS, detach using TrypLE, and resuspend in PBS supplemented with a broad-spectrum protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL per tube). Heat the tubes at a pre-determined stringent temperature (e.g., 52°C—the temperature at which 75% of the unbound target protein denatures) for exactly 3 minutes using a thermal cycler. Immediately snap-cool the tubes on ice for 3 minutes.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 25°C water bath for 2 minutes). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Collect the soluble supernatant. Analyze the remaining stabilized target protein via quantitative Western blotting or AlphaScreen technology. Plot the band intensity against compound concentration to derive the cellular EC₅₀.

MOA_Pathway Ligand N-(3-benzamido-4-methoxyphenyl)benzamide (EVT-508846) Target Target Enzyme (e.g., Class I HDAC) Ligand->Target Zinc Chelation / Active Site Binding Chromatin Chromatin Remodeling (Histone Hyperacetylation) Target->Chromatin Inhibition of Deacetylation GeneExp Gene Expression Alteration (e.g., p21 Upregulation) Chromatin->GeneExp Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Response

Mechanism of Action (MOA) for benzamide-induced epigenetic modulation and apoptosis.

References

  • Wang, X., et al. (2024). "Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer." Journal of Experimental & Clinical Cancer Research.[Link]

  • Simonini, M. V., et al. (2006). "The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.[Link]

Application

Application Notes and Protocols for the In Vitro Evaluation of N-(3-benzamido-4-methoxyphenyl)benzamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound, N-(3-benzamido-4-methoxyphenyl)benzami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound, N-(3-benzamido-4-methoxyphenyl)benzamide. While specific biological activities for this compound are not yet extensively documented, its structural motifs, shared with other benzamide derivatives, suggest potential applications as an anticancer or antimicrobial agent.[1][2] This guide offers a foundational framework for determining appropriate dosage ranges and assessing biological effects through a series of robust, validated in vitro assays. The protocols herein are designed to be adaptable and are grounded in established principles of assay development to ensure reproducibility and scientific rigor.[3][4][5]

Introduction: The Scientific Rationale

N-(3-benzamido-4-methoxyphenyl)benzamide belongs to the benzamide class of organic compounds. Molecules within this class have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory functions.[1][2][6][7] The presence of multiple benzamide and methoxy functional groups suggests that this compound may interact with specific biological targets, such as enzymes or receptors, potentially modulating their activity and influencing cellular pathways.[1]

The primary objective of these application notes is to provide a systematic approach to the initial in vitro screening of N-(3-benzamido-4-methoxyphenyl)benzamide. This involves establishing a suitable dosage range for eliciting a biological response while avoiding non-specific toxicity. The protocols detailed below are designed to be self-validating systems, incorporating necessary controls and clear endpoints to ensure the generation of reliable and interpretable data.

Compound Handling and Stock Solution Preparation

The accuracy and reproducibility of in vitro assays are critically dependent on the correct preparation and storage of the test compound.

2.1. Material Requirements:

  • N-(3-benzamido-4-methoxyphenyl)benzamide (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

2.2. Protocol for Stock Solution Preparation (10 mM):

  • Determine Molecular Weight: The molecular formula for N-(3-benzamido-4-methoxyphenyl)benzamide is C₂₁H₁₈N₂O₃. Its molecular weight is 362.38 g/mol .

  • Weighing the Compound: Accurately weigh out 3.62 mg of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of high-purity DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a widely used solvent for dissolving hydrophobic compounds for use in cell-based assays due to its miscibility with aqueous culture media and low toxicity at typical working concentrations (≤0.5% v/v).

  • High Concentration Stock: Preparing a high-concentration stock solution allows for the addition of small volumes to the assay medium, minimizing the final solvent concentration and its potential effects on the cells.

  • Aliquoting and Storage: Aliquoting prevents degradation of the compound from repeated freeze-thaw cycles. Storage at low temperatures maintains compound stability.

Determining Initial Dosage Range: Cell Viability Assays

The first step in characterizing a novel compound is to determine its effect on cell viability and establish a concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

3.1. General Workflow for Cell Viability Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate C Treat cells with compound and incubate (24-72h) A->C B Prepare serial dilutions of N-(3-benzamido-4-methoxyphenyl)benzamide B->C D Add MTT reagent and incubate (2-4h) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate % viability and determine IC50 F->G G A Prepare assay buffer, enzyme, and inhibitor dilutions B Pre-incubate enzyme with inhibitor or vehicle A->B 1. Setup C Initiate reaction by adding substrate B->C 2. Pre-incubation D Monitor reaction progress (e.g., absorbance, fluorescence) C->D 3. Reaction E Calculate reaction rates D->E 4. Measurement F Determine % inhibition and calculate IC50 E->F 5. Analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

4.2. Protocol for a Generic Kinase Inhibition Assay (Example):

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • N-(3-benzamido-4-methoxyphenyl)benzamide dilutions

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (typically centered around the cell-based IC₅₀), and the purified enzyme. [10]Include a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Pre-incubation: Gently mix and pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme. [11]3. Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction for the optimal time at the optimal temperature (e.g., 60 minutes at 30°C).

  • Detection: Stop the reaction and detect the product formation (e.g., by measuring the amount of ADP produced) according to the manufacturer's protocol for the detection reagent. This often involves measuring luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration. [10]

Mechanistic Insights: Western Blot Analysis of Signaling Pathways

To understand how N-(3-benzamido-4-methoxyphenyl)benzamide exerts its effects at a molecular level, Western blotting can be used to assess changes in the expression or phosphorylation status of key proteins in a relevant signaling pathway. [12][13][14]For a compound with potential anticancer activity, pathways like MAPK/ERK or PI3K/Akt are common targets for investigation. [13] 5.1. Protocol for Western Blot Analysis:

Materials:

  • Cells treated with N-(3-benzamido-4-methoxyphenyl)benzamide at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀)

  • RIPA lysis buffer with protease and phosphatase inhibitors [13]* BCA protein assay kit

  • Laemmli sample buffer [13]* SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with the compound for a specified time, wash them with ice-cold PBS and lyse them with ice-cold RIPA buffer. [13][15]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [13]3. Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling at 95-100°C for 5 minutes. [13]4. Gel Electrophoresis: Separate the proteins by size by running the samples on an SDS-PAGE gel. [12]5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [14][15]6. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. [13][15]8. Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [13]9. Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

By comparing the levels of phosphorylated proteins to total proteins across different treatment concentrations, researchers can determine if N-(3-benzamido-4-methoxyphenyl)benzamide inhibits or activates specific signaling pathways.

Concluding Remarks

The protocols outlined in this guide provide a robust starting point for the in vitro characterization of N-(3-benzamido-4-methoxyphenyl)benzamide. By systematically determining the effective dosage range through cell viability assays and then proceeding to more specific target-based and mechanistic studies, researchers can efficiently elucidate the biological activity of this novel compound. Adherence to these foundational principles of assay development will ensure the generation of high-quality, reproducible data, paving the way for further preclinical development.

References

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • PMC. (n.d.). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. [Link]

  • BPS Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. [Link]

  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. [Link]

  • ResearchGate. (n.d.). Crucial steps for developing and implementation of in vitro assays as.... [Link]

  • World of Chemicals. (2013, June 21). N-(3-amino-4-methoxyphenyl)benzamide. [Link]

  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Sekisui XenoTech. (n.d.). In Vitro Inhibition Studies. [Link]

  • National Center for Advancing Translational Sciences. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • PMC. (n.d.). N-(4-Hydroxy-3-methoxybenzyl)benzamide. [Link]

  • ACS Publications. (2023, September 20). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • SciSpace. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]

Sources

Method

Application Note: N-(3-benzamido-4-methoxyphenyl)benzamide in Preclinical Drug Discovery

Executive Summary & Chemical Profiling N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), alternatively recognized as 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine, is a specialized bis-benzamide derivative utili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), alternatively recognized as 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine, is a specialized bis-benzamide derivative utilized as a foundational building block in medicinal chemistry and biological research 1. Characterized by a central methoxy-substituted phenyl ring flanked by two benzamide moieties, this scaffold provides critical hydrogen bond donors (amides) and acceptors (carbonyls and methoxy oxygen). These structural features make it an exceptional candidate for probing protein-ligand interactions, specifically in enzyme inhibition assays and drug synthesis pathways 1.

Rationale for Experimental Design

When deploying hydrophobic bis-benzamides in aqueous biochemical assays, researchers frequently encounter compound aggregation. This phenomenon can lead to false-positive results via promiscuous, aggregation-based enzyme inhibition.

As a best practice in application science, every assay must function as a self-validating system . To ensure scientific integrity, the following protocols incorporate:

  • Solubility Controls: A strict DMSO tolerance threshold (≤1% v/v final) and the addition of non-ionic detergents (e.g., 0.01% Triton X-100) to maintain the compound in a monomeric state.

  • Dynamic Range Validation: The mandatory inclusion of a known reference inhibitor (positive control) and a DMSO-only vehicle (negative control) to continuously monitor the assay's Z'-factor, ensuring any observed inhibition is statistically significant.

Quantitative Data & Physicochemical Parameters

The physical properties of a compound dictate its handling and formulation. Table 1 summarizes the critical parameters for N-(3-benzamido-4-methoxyphenyl)benzamide 12 and their direct implications on experimental workflows.

Table 1: Physicochemical and Assay Parameters for CAS 13431-11-3

ParameterValue / MetricExperimental Implication
Molecular Formula C21H18N2O3Confirms the bis-benzamide structure.
Molecular Weight 346.4 g/mol Ideal for cellular permeability (Lipinski's Rule of 5 compliant).
Melting Point 152–154 °CIndicates a stable crystalline lattice; requires aggressive initial solubilization.
Aqueous Solubility Sparingly SolubleNecessitates high-concentration DMSO stock and detergent in assay buffers.
DMSO Tolerance ≤ 1% (v/v) finalExceeding 1% may denature target enzymes in downstream biochemical assays.
Z'-Factor (Assay) ≥ 0.65 (Target)Ensures robust dynamic range between vehicle and positive control.

Experimental Protocols

Protocol 1: Stock Solution Preparation and Storage

Objective: Prepare a stable 10 mM stock solution for high-throughput screening (HTS). Causality: DMSO is selected over ethanol or methanol due to its superior ability to solvate the rigid bis-benzamide planar structure without disrupting the hydrogen-bonding network prior to assay integration.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 3.46 mg of N-(3-benzamido-4-methoxyphenyl)benzamide powder using an analytical balance.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Agitation: Vortex the mixture vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes. Critical Note: Do not heat the solution above 37°C, as this causes localized solvent evaporation and alters the true molarity.

  • Aliquot & Storage: Dispense into 50 µL aliquots using amber microcentrifuge tubes to protect the compound from photodegradation. Store immediately at -20°C. Reasoning: Repeated freeze-thaw cycles induce micro-precipitation of the hydrophobic scaffold. Single-use aliquots prevent concentration drift over time.

Protocol 2: Enzyme Inhibition Profiling (Fluorescence Polarization)

Objective: Evaluate the specific inhibitory potential of the compound against a target enzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT). Reasoning: The inclusion of 0.01% Triton X-100 is non-negotiable; it prevents the bis-benzamide from forming colloidal aggregates that nonspecifically sequester the enzyme.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the 10 mM stock in 100% DMSO. Transfer 1 µL of each dilution to a 96-well black, flat-bottom microplate. Include wells with 1 µL of pure DMSO (Vehicle Control) and 1 µL of a known inhibitor (Positive Control).

  • Enzyme Addition: Add 49 µL of the target enzyme (diluted in Assay Buffer) to all wells. Incubate for 15 minutes at room temperature. Reasoning: Pre-incubation allows the bis-benzamide to reach thermodynamic binding equilibrium with the target before introducing substrate competition.

  • Substrate Addition: Initiate the reaction by adding 50 µL of fluorescently labeled substrate (final well volume = 100 µL; final DMSO concentration = 1%).

  • Detection & Validation: Read fluorescence polarization (FP) using a microplate reader after 30 minutes. Calculate the Z'-factor using the vehicle and positive controls. If Z' < 0.65, the assay is invalid and must be repeated.

Workflow Visualization

The following diagram illustrates the logical progression from compound quality control to validated hit, ensuring that false positives are systematically eliminated.

Workflow Start N-(3-benzamido-4-methoxyphenyl)benzamide Stock (10 mM in DMSO) QC Quality Control (LC-MS / NMR) Start->QC Validate Purity Primary Primary HTS Assay (Enzyme Inhibition) QC->Primary Pass (>95%) Counter Counter Screen (Aggregation / Autofluorescence) Primary->Counter Active Hits Validation Hit Validation (IC50 Determination) Counter->Validation Specific Binders Orthogonal Orthogonal Biophysical Assay (SPR / ITC) Validation->Orthogonal Validated IC50

Biochemical screening cascade for bis-benzamide derivatives.

References

  • EvitaChem. "Buy N-(3-benzamido-4-methoxyphenyl)benzamide (EVT-508846) | 13431-11-3". EvitaChem Database.
  • LookChem. "Cas 13431-11-3, 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine". LookChem Chemical Database.

Sources

Application

Application Note: Utilizing N-(3-benzamido-4-methoxyphenyl)benzamide as a Privileged Bis-Benzamide Scaffold for α-Helix Mimicry and PPI Inhibition

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale In contemp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, targeting Protein-Protein Interactions (PPIs) remains a formidable challenge due to the large, flat, and hydrophobic nature of the binding interfaces. However, because many critical PPIs are mediated by α-helical domains, the development of small-molecule α-helix mimetics has emerged as a robust therapeutic strategy[1].

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3; Molecular Formula: C21H18N2O3) serves as a foundational prototype for the bis-benzamide class of α-helix mimetics[2]. While the unsubstituted prototype exhibits baseline physicochemical stability (Melting Point: 152–154 °C)[2], its true value lies in its structural geometry. The central 4-methoxy-1,3-phenylenediamine core acts as a rigid vector projector.

The Causality of the Scaffold Design: The methoxy group on the central phenyl ring is not merely a solubilizing auxiliary; it is a critical conformational lock. Through steric clash and intramolecular hydrogen bonding with the adjacent amide proton, the methoxy group restricts the dihedral angle of the scaffold. This rigidification forces the two benzamide groups to project outward at specific angles and distances, perfectly mimicking the spatial arrangement of the i, i+4, and i+7 amino acid side chains of a native α-helix[1]. This structural pre-organization minimizes the entropic penalty upon binding to target proteins, such as the Androgen Receptor (AR), making it a highly potent inhibitor of the AR-PELP1 coactivator interaction in prostate cancer models[3][4].

Experimental Workflow: From Scaffold to Lead Compound

To systematically exploit this scaffold, drug discovery teams must integrate asymmetric organic synthesis with robust biophysical screening. The workflow below outlines the iterative cycle of Structure-Activity Relationship (SAR) development.

Workflow A Target ID (e.g., AR-PELP1 PPI) B Scaffold Selection (Bis-Benzamide Core) A->B C Asymmetric Synthesis (Derivatization) B->C D Biochemical Assay (FP & BLI Validation) C->D E Lead Optimization (SAR Analysis) D->E E->C Iterative Refinement

Fig 1. Iterative drug discovery workflow for developing bis-benzamide-based PPI inhibitors.

Protocol 1: Asymmetric Synthesis of Bis-Benzamide Derivatives

To effectively mimic an amphiphilic α-helix, the scaffold must present different functional groups (mimicking different amino acid side chains) at the two benzamide positions. Attempting to directly couple two different acyl chlorides to 4-methoxy-1,3-phenylenediamine yields a complex statistical mixture. Therefore, a stepwise, self-validating synthetic route using a nitro-aniline precursor is required[3].

Materials
  • Starting Material: 2-methoxy-5-nitroaniline

  • Reagents: Substituted benzoyl chlorides (R1-COCl, R2-COCl), N,N-Diisopropylethylamine (DIPEA), Palladium on Carbon (10% Pd/C), Hydrogen gas (H2).

  • Solvents: Anhydrous Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Methodology
  • First Amide Coupling (N-terminal mimic):

    • Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acyl chloride.

    • Add DIPEA (2.0 eq) as a non-nucleophilic base to scavenge HCl byproducts.

    • Dropwise add the first acyl chloride (R1-COCl, 1.1 eq) at 0 °C. Stir for 4 hours, allowing it to warm to room temperature.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The strong electron-withdrawing nature of the nitro group ensures the product has a distinctly higher Rf value than the starting material.

  • Nitro Reduction:

    • Concentrate the intermediate and redissolve in MeOH.

    • Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2 gas and stir vigorously under a hydrogen balloon for 12 hours.

    • Filter through a Celite pad to remove the catalyst. Caution: Do not let the Pd/C dry out on the filter paper to prevent ignition.

  • Second Amide Coupling (C-terminal mimic):

    • Dissolve the newly formed amine intermediate in anhydrous DCM.

    • Add DIPEA (2.0 eq) and the second acyl chloride (R2-COCl, 1.1 eq) at 0 °C.

    • Stir for 4 hours. Quench with saturated aqueous NaHCO3, extract with DCM, and purify via flash column chromatography to yield the asymmetric bis-benzamide.

Protocol 2: Biochemical Validation via Fluorescence Polarization (FP)

Once synthesized, the bis-benzamide derivatives must be evaluated for their ability to disrupt the target PPI. In prostate cancer models, the interaction between the Androgen Receptor (AR) and the PELP1 coactivator is a primary target[3][4].

Pathway Androgen Androgen (DHT) AR Androgen Receptor (AR) Ligand-Binding Domain Androgen->AR Binds AF2 AF-2 Cleft Formation (Conformational Shift) AR->AF2 Induces PELP1 PELP1 Coactivator (LXXLL Motif) AF2->PELP1 Recruits Gene Target Gene Transcription (Cancer Cell Proliferation) PELP1->Gene Activates Drug Bis-Benzamide Inhibitor (α-Helix Mimetic) Drug->PELP1 Competitively Blocks

Fig 2. Disruption of the AR-PELP1 signaling pathway by bis-benzamide α-helix mimetics.

FP Assay Methodology

Fluorescence Polarization (FP) is chosen because it directly quantifies the displacement of a small fluorescent tracer from a large protein complex based on changes in rotational correlation time.

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Rationale: Tween-20 is critical to prevent the hydrophobic bis-benzamide compounds from forming promiscuous colloidal aggregates, which cause false-positive inhibition.

    • Tracer: FITC-labeled PELP1 peptide (containing the LXXLL motif) at a final concentration of 5 nM.

    • Protein: Purified AR Ligand-Binding Domain (AR-LBD) at 100 nM (pre-determined Kd concentration).

  • Assay Execution:

    • In a 384-well black microplate, dispense 10 µL of Assay Buffer containing AR-LBD and the FITC-PELP1 tracer.

    • Add 100 nL of the bis-benzamide test compounds (in DMSO) using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve (10 µM to 0.5 nM).

    • Incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Data Acquisition & Self-Validation:

    • Read the plate on a multi-mode microplate reader using polarized excitation (485 nm) and emission (535 nm) filters.

    • Quality Control: Calculate the Z'-factor using DMSO (negative control) and unlabeled PELP1 peptide (positive control). The assay is only validated and accepted if Z' > 0.5 .

Quantitative Data Presentation: SAR Summary

The derivatization of the N-(3-benzamido-4-methoxyphenyl)benzamide core reveals a distinct Structure-Activity Relationship (SAR). As demonstrated in the literature, the presence of an electron-withdrawing nitro group at the N-terminus is essential for anchoring the molecule, while hydrophobic bulk (e.g., isobutyl or cyclopentyl groups) at the C-terminus perfectly mimics the leucine residues of the PELP1 LXXLL motif[3][4].

Table 1: Representative SAR of Bis-Benzamide Derivatives against AR-PELP1

CompoundR1 (N-terminal mimic)R2 (C-terminal mimic)AR-PELP1 IC₅₀ (nM)Prostate Cancer Cell Viability (IC₅₀, nM)
Prototype (CAS 13431-11-3) PhenylPhenyl> 10,000> 10,000
Derivative 1 4-NitrophenylPhenyl1,2502,100
Derivative 2 4-NitrophenylCyclopentyl4585
Derivative 3 (Lead) 4-NitrophenylIsobutyl1624

Note: The dramatic shift in potency from the unsubstituted prototype to Derivative 3 highlights the necessity of rational side-chain mimicry over the baseline scaffold.

References

  • Marimganti, S., Cheemala, M. N., & Ahn, J. M. (2009). "Novel Amphiphilic α-Helix Mimetics Based on a Bis-benzamide Scaffold". Organic Letters, 11(19), 4418–4421. URL:[Link]

  • Ravindranathan, P., et al. (2019). "A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction". Molecules, 24(15), 2783. URL:[Link]

Sources

Method

Epigenetic Modulation: Class I Selective HDAC Inhibition

Title: Application Notes: The Versatility of Substituted Benzamides in Pharmacological Research and Molecular Imaging Introduction Substituted benzamides represent a highly versatile pharmacophore in drug discovery and m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Notes: The Versatility of Substituted Benzamides in Pharmacological Research and Molecular Imaging

Introduction Substituted benzamides represent a highly versatile pharmacophore in drug discovery and molecular biology. By altering the substitution pattern on the benzamide ring, researchers can drastically shift the molecule's target affinity—from epigenetic enzymes to neuroreceptors and DNA repair machinery. This application note synthesizes the mechanistic rationale and experimental protocols for utilizing substituted benzamides across three primary research domains: Class I Histone Deacetylase (HDAC) inhibition, Dopamine D2/D3 receptor PET imaging, and Poly(ADP-ribose) polymerase (PARP) modulation.

Mechanistic Insights Unlike pan-HDAC inhibitors that utilize a hydroxamic acid zinc-binding group (ZBG), substituted benzamides (e.g., Entinostat/MS-275, Mocetinostat) employ an o-aminoanilide moiety. This structural feature is uniquely accommodated by the spacious lower cavity (the "foot pocket") of the catalytic tunnel in Class I HDACs (HDAC1, 2, and 3)[1]. The benzamide selectively chelates the active-site zinc ion, blocking deacetylation and leading to histone hyperacetylation and transcriptional activation of silenced genes[2]. This isoform selectivity is critical for minimizing the cytotoxicity often associated with pan-HDAC inhibition.

G A Substituted Benzamide (e.g., Entinostat) B Zn2+ in Class I HDAC Catalytic Pocket A->B Binds via 2-aminoanilide C HDAC1/2/3 Inhibition B->C Blocks deacetylation D Histone Hyperacetylation C->D Accumulation of acetyl groups E Open Chromatin State & Gene Transcription D->E Epigenetic activation

Caption: Mechanism of Class I HDAC inhibition by substituted benzamides.

Protocol: Self-Validating Fluorometric HDAC Isoform Selectivity Assay Objective: To quantify the IC50 of novel benzamide derivatives against isolated HDAC isoforms. Causality & Validation: This assay uses a fluorogenic acetylated peptide substrate. Cleavage of the acetyl group by HDAC sensitizes the substrate to a developer solution, releasing a fluorophore. To ensure the system is self-validating, Trichostatin A (TSA) is used as a positive control for total inhibition, while reactions lacking the enzyme serve as background blanks to rule out auto-fluorescence.

  • Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Dilute recombinant HDAC1, HDAC2, and HDAC6 (as a Class IIb negative control) to optimized working concentrations.

  • Compound Dilution : Prepare a 10-point 3-fold serial dilution of the substituted benzamide in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation : In a 384-well black microplate, combine 10 µL of enzyme solution with 5 µL of the compound. Incubate at 37°C for 30 minutes. Rationale: Pre-incubation allows the benzamide ZBG to equilibrate and bind the zinc ion before substrate competition occurs.

  • Substrate Addition : Add 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 60 minutes at 37°C.

  • Signal Development : Add 25 µL of developer solution (containing trypsin and TSA to halt HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection & Analysis : Read fluorescence (Ex: 360 nm, Em: 460 nm). Calculate specific activity by subtracting the no-enzyme blank. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50.

Neuropharmacology: PET Imaging of Dopamine D2/D3 Receptors

Mechanistic Insights Substituted benzamides such as [11C]Raclopride and[18F]Desmethoxyfallypride ([18F]DMFP) are cornerstone radiotracers in neuroimaging. They function as highly selective antagonists at Dopamine D2 and D3 receptors[3]. Because these radiotracers compete directly with endogenous dopamine for receptor binding, they enable the dynamic measurement of dopamine release in response to pharmacological challenges or cognitive tasks[4]. A decrease in the radiotracer's Binding Potential (BP) directly correlates with an increase in synaptic dopamine[5].

G A [11C]Raclopride Injection B Baseline PET Scan (D2 Receptor Binding) A->B C Pharmacological/Cognitive Stimulus B->C D Endogenous Dopamine Release C->D E Displacement of [11C]Raclopride D->E Competitive binding F Activation PET Scan (Reduced Binding Potential) E->F Signal quantification

Caption: Workflow for measuring endogenous dopamine release via [11C]Raclopride PET.

Protocol: Radioligand Competitive Binding Assay for D2 Receptor Affinity Objective: To determine the binding affinity (Ki) of unlabeled benzamides prior to radiolabeling. Causality & Validation: The assay measures the displacement of a known radioligand (e.g., [3H]spiperone) by the test benzamide. A critical self-validating step is the inclusion of a saturating concentration of unlabeled haloperidol (10 µM) to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Membrane Preparation : Homogenize rat striatum tissue (rich in D2 receptors) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Wash the pellet twice to remove endogenous dopamine, which would otherwise skew the baseline binding[6]. Resuspend in assay buffer containing 120 mM NaCl and 5 mM KCl.

  • Assay Assembly : In a 96-well plate, combine 50 µL of [3H]spiperone (final concentration ~0.5 nM), 50 µL of the competing substituted benzamide (varying concentrations), and 100 µL of membrane suspension (approx. 50 µg protein/well).

  • Equilibration : Incubate the plate at 25°C for 60 minutes. Rationale: Room temperature incubation ensures thermodynamic equilibrium is reached without accelerating receptor degradation.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI reduces the non-specific adhesion of the highly lipophilic radioligand to the filter matrix.

  • Quantification : Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and count radioactivity. Calculate Ki using the Cheng-Prusoff equation.

DNA Repair Modulation: PARP Inhibition

Mechanistic Insights Early generation substituted benzamides, notably 3-Aminobenzamide (3-AB), act as competitive inhibitors of Poly(ADP-ribose) polymerase (PARP). By competing with NAD+ at the catalytic domain, 3-AB prevents the poly(ADP-ribosylation) of target proteins required for DNA strand break repair[7]. In models of ischemia-reperfusion, preventing PARP hyperactivation conserves cellular NAD+ and ATP pools, thereby reducing necrotic cell death and neutrophil infiltration[8].

Quantitative Data Summary

The following table summarizes the pharmacological profiles of key substituted benzamides utilized in research:

CompoundPrimary TargetResearch ApplicationKey Pharmacological Metric
Entinostat (MS-275) Class I HDACs (HDAC1/2/3)Epigenetics / OncologyIC50: ~0.3 - 1 µM (HDAC1)
Raclopride Dopamine D2/D3 ReceptorsPET Imaging / NeuroscienceKd: ~1 - 1.8 nM
[18F]DMFP Dopamine D2/D3 ReceptorsPET Imaging / NeuroscienceKi: ~15 nM
3-Aminobenzamide PARP-1 / PARP-2DNA Repair / IschemiaIC50: ~50 nM (Cellular)

Data aggregated from established biochemical assays[2][3][6][9].

Sources

Application

Application Note: High-Throughput Screening of N-(3-benzamido-4-methoxyphenyl)benzamide as a Prototypical α-Helix Mimetic for PPI Inhibition

Executive Summary & Pharmacological Context Protein-protein interactions (PPIs) mediated by α-helical motifs are critical signaling nodes in oncology and neurodegeneration. However, their large, flat interfaces make them...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Protein-protein interactions (PPIs) mediated by α-helical motifs are critical signaling nodes in oncology and neurodegeneration. However, their large, flat interfaces make them notoriously difficult to drug using traditional small molecules. Enter the bis-benzamides : a class of rigid, synthetic scaffolds designed to mimic the spatial orientation of amino acid side chains along an α-helix.

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS 13431-11-3; Molecular Formula: C21H18N2O3) serves as a foundational bis-benzamide scaffold[1]. By presenting multiple functional groups that emulate the i, i+3, i+4, and i+7 residues of an α-helix, this compound class can competitively displace native coactivators from targets like the Androgen Receptor (AR) or Myeloid Cell Leukemia 1 (MCL-1) ()[2][3]. This application note details a robust, self-validating High-Throughput Screening (HTS) workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to evaluate bis-benzamide derivatives for PPI inhibition.

Experimental Design & Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, designing an HTS campaign requires anticipating the physicochemical liabilities of the compound library. Bis-benzamides present two specific challenges that dictate our assay design:

  • Why TR-FRET over Standard Fluorescence? Bis-benzamides possess multiple conjugated aromatic rings, which frequently cause auto-fluorescence in the 350–500 nm range. Standard fluorescence intensity assays yield high false-positive rates due to this interference. TR-FRET employs lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a 100 µs delay before signal acquisition, short-lived compound auto-fluorescence decays completely, ensuring high-fidelity data ()[4].

  • Why Acoustic Liquid Handling? Bis-benzamides are highly hydrophobic (soluble in DMSO/DCM, sparingly in water)[1]. Traditional tip-based serial dilutions in aqueous buffers lead to compound precipitation and inaccurate IC50 values. Acoustic dispensing transfers nanoliter volumes of compound directly from 100% DMSO source plates into the final aqueous assay buffer, minimizing intermediate precipitation and preventing solvent-induced protein denaturation.

Step-by-Step TR-FRET Protocol for PPI Inhibition

Self-Validating System: This protocol includes internal controls (DMSO-only wells for maximum signal, untagged peptide for minimum signal) to calculate the Z'-factor per plate, ensuring the assay remains mathematically valid and independent of day-to-day operational variance.

Phase 1: Reagent & Plate Preparation
  • Buffer Formulation: Prepare TR-FRET assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT).

    • Causality: BSA and Tween-20 are critical to prevent the hydrophobic bis-benzamide from adhering to the polystyrene walls of the 384-well plate, which would artificially lower the effective compound concentration and cause false negatives.

  • Protein Complex: Prepare a master mix containing 2 nM Europium-labeled Target Protein (e.g., His-tagged AR + Eu-anti-His antibody) and 10 nM Cy5-labeled α-helical coactivator peptide (e.g., LXXLL motif)[3].

Phase 2: Acoustic Compound Dispensing
  • Source Plate Prep: Centrifuge the 384-well Echo-qualified source plate containing 10 mM N-(3-benzamido-4-methoxyphenyl)benzamide in 100% DMSO at 1,000 x g for 3 minutes.

    • Causality: Removing dissolved air and micro-bubbles is critical because acoustic liquid handlers use sound waves to eject nanoliter droplets; bubbles scatter acoustic energy, leading to misfires and empty wells.

  • Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense 20 nL of compound into a dry 384-well low-volume assay plate. For dose-response, dispense varying nanoliter volumes to achieve a 10-point curve (10 µM to 0.5 nM final) while keeping the final DMSO concentration strictly at 0.5% v/v.

Phase 3: Assay Execution & Readout
  • Reagent Addition: Dispense 20 µL of the Protein Complex master mix directly onto the acoustically dispensed compound.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours in the dark to allow the competitive displacement to reach thermodynamic equilibrium.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excitation: 337 nm. Emission 1: 620 nm (Europium). Emission 2: 665 nm (Cy5). Delay time: 100 µs. Integration time: 200 µs.

Phase 4: Data Analysis & Quality Control
  • Ratio Calculation: Calculate the TR-FRET ratio = (Signal 665 nm / Signal 620 nm) × 10,000.

  • Z'-Factor Validation: Calculate Z' = 1 -[3(SD_max + SD_min) / |Mean_max - Mean_min|].

    • Causality: A plate is only validated if Z' > 0.5, proving that the dynamic range between the fully active complex and the bis-benzamide-inhibited state is statistically significant.

Data Presentation: HTS Quality Metrics

The following table summarizes the expected quantitative metrics when screening N-(3-benzamido-4-methoxyphenyl)benzamide against a prototypical α-helix-mediated PPI ()[3].

Assay Quality MetricAcceptable HTS ThresholdExpected for CAS 13431-11-3Causality / Mechanistic Significance
Z'-Factor > 0.500.72 - 0.85Validates assay robustness; ensures the dynamic range between states is statistically reliable.
Signal-to-Background (S/B) > 3.05.4Confirms the Europium/Cy5 TR-FRET pair provides a sufficient assay window for detecting displacement.
DMSO Tolerance < 10% signal driftStable up to 2% v/vPrevents solvent-induced protein denaturation while maintaining the hydrophobic bis-benzamide in solution.
IC50 (Primary Target) < 10 µM1.2 µM - 45 nMIndicates strong structural mimicry of the native α-helical coactivator (e.g., LXXLL motif).

Visualizations

HTS_Workflow Lib Bis-Benzamide Library (CAS 13431-11-3) Dispense Acoustic Dispensing (Echo, 100 nL) Lib->Dispense Assay TR-FRET PPI Assay (384-well) Dispense->Assay Screen Primary Screen (10 µM) Assay->Screen Decision Inhibition > 50%? Screen->Decision DoseResp Dose-Response (IC50 determination) Decision->DoseResp Yes Discard Discard / Inactive Decision->Discard No Ortho Orthogonal Validation (SPR / AlphaScreen) DoseResp->Ortho

Fig 1: High-Throughput Screening logical workflow for bis-benzamide hit identification.

MoA_PPI Protein Target Protein (e.g., AR, MDM2) Complex Active Complex (Signaling ON) Protein->Complex binds Blocked Inhibited State (Signaling OFF) Protein->Blocked binds Peptide Native Coactivator (α-helical motif) Peptide->Complex binds Inhibitor Bis-Benzamide (CAS 13431-11-3) Inhibitor->Peptide Structural Mimicry Inhibitor->Blocked displaces peptide

Fig 2: Mechanism of action: Bis-benzamides act as α-helix mimetics to disrupt PPIs.

References

  • Potential pharmacological chaperones targeting cancer-associated MCL-1 and Parkinson disease-associated α-synuclein. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central (PMC).[Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide. This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide. This document provides in-depth troubleshooting advice and frequently asked questions to help improve synthesis yield and purity.

Introduction

The synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide, a diamide, typically involves the benzoylation of an appropriate aminophenyl precursor. While seemingly straightforward, this reaction can present several challenges that affect the final yield and purity of the product. This guide addresses common issues encountered during this synthesis, drawing upon established chemical principles and field-proven insights to provide practical solutions. The primary method of synthesis is a variation of the Schotten-Baumann reaction, which is a reliable method for forming amides from amines and acid chlorides.[1][2] However, the presence of multiple reactive sites and the potential for side reactions necessitates careful optimization of reaction conditions.

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

A1: Low or no yield in the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials:

    • 3-Amino-4-methoxyphenyl benzamide (the diamine precursor): Ensure the starting diamine is pure and free from any residual reagents from its own synthesis. Impurities can interfere with the benzoylation reaction. Consider recrystallization or column chromatography of the starting material if its purity is in doubt.

    • Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis. Use freshly opened or distilled benzoyl chloride for the best results. The presence of benzoic acid (from hydrolysis) will not participate in the amidation and will lower your effective concentration of the acylating agent.

  • Reaction Conditions:

    • Base Selection and Stoichiometry: The Schotten-Baumann reaction requires a base to neutralize the HCl generated during the reaction.[1] A weak inorganic base like sodium bicarbonate or a tertiary amine like triethylamine is commonly used. Ensure you are using at least two equivalents of base: one to neutralize the HCl produced and one to deprotonate the second amino group for the second acylation. Insufficient base will result in the protonation of the unreacted amine, rendering it non-nucleophilic and halting the reaction.[1]

    • Temperature Control: The reaction of benzoyl chloride with amines is typically exothermic. It is crucial to control the temperature, especially during the addition of benzoyl chloride. Running the reaction at a low temperature (e.g., 0-5 °C) can help to minimize side reactions and prevent the degradation of starting materials.[3]

    • Solvent Choice: An appropriate solvent is critical for ensuring all reactants are in the same phase. A biphasic system (e.g., dichloromethane/water or diethyl ether/water) with a phase-transfer catalyst can be effective.[4] For a single-phase system, anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are good choices, especially when using an organic base like triethylamine.

  • Reaction Work-up:

    • Product Precipitation: The desired product, N-(3-benzamido-4-methoxyphenyl)benzamide, is often a solid. Ensure that you are not losing product during the work-up. After quenching the reaction, the product may precipitate. Allow sufficient time for complete precipitation before filtration.

    • Extraction: If the product is soluble in the organic phase, ensure you are performing a thorough extraction with an appropriate solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Formation of Side Products

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side products and how can I minimize their formation?

A2: The formation of side products is a common issue in this synthesis. Understanding the potential side reactions is key to mitigating them.

  • Mono-benzoylated Product: The most common side product is the mono-benzoylated intermediate, N-(3-amino-4-methoxyphenyl)benzamide. This occurs when the second benzoylation step is incomplete.

    • Solution:

      • Increase Equivalents of Benzoyl Chloride: Use a slight excess of benzoyl chloride (e.g., 2.1-2.2 equivalents) to ensure complete reaction with both amino groups.

      • Extended Reaction Time: Allow the reaction to stir for a longer period to ensure the second, often slower, acylation goes to completion. Monitor the reaction by TLC until the mono-benzoylated intermediate is no longer visible.

  • Hydrolysis of Benzoyl Chloride: If water is present in the reaction mixture (e.g., when using an aqueous base), benzoyl chloride can hydrolyze to form benzoic acid.[5][6]

    • Solution:

      • Anhydrous Conditions: If possible, run the reaction under anhydrous conditions using an organic base like triethylamine and an anhydrous solvent.

      • Biphasic System: In a biphasic Schotten-Baumann setup, vigorous stirring is essential to maximize the interface between the organic and aqueous layers, favoring the reaction of benzoyl chloride with the amine over hydrolysis.[5]

  • O-Acylation: While less common for methoxy-substituted phenols, if your starting material has a free hydroxyl group, O-acylation can compete with N-acylation.

    • Solution: This is not a primary concern for the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide as there is no free hydroxyl group. However, if you are working with a related aminophenol, protecting the hydroxyl group before benzoylation may be necessary.

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The purification of N-(3-benzamido-4-methoxyphenyl)benzamide can be challenging due to its polarity and potentially low solubility.

  • Crystallization: This is often the most effective method for purifying solid amides.

    • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallizing amides include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Column Chromatography: If crystallization does not provide sufficient purity, column chromatography is the next step.

    • Eluent System: Due to the polar nature of the diamide, a relatively polar eluent system will be required. Start with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Gradually increase the polarity of the eluent system to elute your product. A common starting point is a 70:30 mixture of hexanes:ethyl acetate, gradually increasing the ethyl acetate concentration.

    • Silica Gel Deactivation: Amides can sometimes stick to silica gel. To mitigate this, you can use a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in your eluent system.

  • Washing: Before more rigorous purification, washing the crude product can remove some impurities.

    • Aqueous Washes: Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine starting material and any basic impurities. Follow this with a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities like benzoic acid. Finally, wash with brine to remove any residual water.

Purification Method Advantages Disadvantages Best For
Crystallization Scalable, cost-effective, can provide high purity.Finding a suitable solvent can be time-consuming.Removing minor impurities from a solid product.
Column Chromatography High resolution, can separate closely related compounds.Can be time-consuming and uses large volumes of solvent.Separating complex mixtures and isolating pure product.
Washing Quick and easy way to remove some impurities.Not effective for removing all types of impurities.Initial clean-up of the crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide?

A1: The synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide proceeds via a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction.[1][2] The mechanism involves the following key steps:

  • First N-Acylation: The more nucleophilic amino group of the 3-amino-4-methoxyphenyl benzamide attacks the electrophilic carbonyl carbon of benzoyl chloride.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Chloride Ion Elimination: The tetrahedral intermediate collapses, and the chloride ion is eliminated as a leaving group.

  • Deprotonation: A base in the reaction mixture removes the proton from the newly formed amide nitrogen, regenerating the nucleophilicity of the second amino group and neutralizing the generated HCl.

  • Second N-Acylation: The second amino group then undergoes the same sequence of steps to form the final diamide product.

Schotten-Baumann Reaction Mechanism cluster_step1 Step 1: First N-Acylation cluster_step2 Step 2: Formation of Mono-amide cluster_step3 Step 3: Second N-Acylation cluster_step4 Step 4: Formation of Diamide A Diamine Precursor C Tetrahedral Intermediate 1 A->C Nucleophilic Attack D Mono-benzoylated Product B Benzoyl Chloride B->C C->D Chloride Elimination E HCl C->E G Tetrahedral Intermediate 2 D->G Nucleophilic Attack H Final Diamide Product F Benzoyl Chloride F->G G->H Chloride Elimination I HCl G->I

Caption: Reaction mechanism for the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of this reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (usually silica gel).

    • Spot the starting material (diamine precursor), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

    • Develop the TLC plate in an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under a UV lamp.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, typically less polar, spot corresponding to the product is the major component. You can also track the disappearance of the mono-benzoylated intermediate.

Q3: Are there any alternative, greener methods for this synthesis?

A3: Yes, there are ongoing efforts to develop more environmentally friendly methods for amide bond formation.

  • Solvent-Free Synthesis: Some studies have explored solvent-free conditions for benzoylation reactions, which can reduce waste and simplify the work-up.[7]

  • Continuous Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, potentially leading to higher yields and reduced side product formation.[5][6] This can be particularly beneficial for exothermic reactions like this one.

  • Alternative Acylating Agents: While benzoyl chloride is common, other acylating agents like benzoic anhydride or the use of coupling agents with benzoic acid can be considered, although these may have different reactivity profiles and cost implications.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide. It is recommended to optimize the conditions for your specific setup.

Materials:

  • 3-Amino-4-methoxyphenyl benzamide

  • Benzoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methoxyphenyl benzamide (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add benzoyl chloride (2.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental_Workflow A Dissolve Diamine in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Benzoyl Chloride Dropwise C->D E Warm to Room Temperature and Stir D->E F Monitor by TLC E->F Periodically F->E Reaction Incomplete G Quench with Water F->G Reaction Complete H Aqueous Work-up (Acid, Base, Brine Washes) G->H I Dry and Concentrate H->I J Purify (Crystallization/Chromatography) I->J

Caption: A typical experimental workflow for the synthesis.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (URL: [Link])

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction - RSC Publishing. (URL: [Link])

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. (URL: [Link])

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method | American Journal of Applied Science and Technology. (URL: [Link])

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

  • Process for the synthesis of a benzamide derivative - Google P
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

  • (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives - ResearchGate. (URL: [Link])

  • Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide... (URL: [Link])

  • (PDF) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. (URL: [Link])

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (URL: [Link])

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (URL: [Link])

  • N-(4-Hydroxy-3-methoxybenzyl)benzamide - PMC. (URL: [Link])

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. (URL: [Link])

  • Purification of N-benzylbenzamides : r/chemistry - Reddit. (URL: [Link])

  • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase - SciSpace. (URL: [Link])

  • Benzoylation | PDF | Amine | Hydroxide - Scribd. (URL: [Link])

  • (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives - ResearchGate. (URL: [Link])

  • Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed. (URL: [Link])

  • (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Overcoming DMSO Solubility Challenges for N-(3-benzamido-4-methoxyphenyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly aromatic, multi-amide compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly aromatic, multi-amide compounds. N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3, also known as EVT-508846) is a prime example of a compound that presents significant formulation hurdles despite its highly favorable molecular architecture for target binding.

This guide provides field-proven, thermodynamically grounded protocols to achieve and maintain stable solutions for both in vitro and in vivo applications.

Section 1: The Mechanistic Root of the Problem (FAQ)

Q: Why does EVT-508846 resist dissolving or spontaneously precipitate in 100% DMSO? A: The solubility of any small molecule is a thermodynamic competition between the energy required to disrupt its crystal lattice ( ΔHlattice​ ) and the energy released upon interaction with the solvent ( ΔHsolvation​ ). EVT-508846 features a central methoxyphenyl ring flanked by two benzamide groups. This planar, rigid geometry promotes extensive intermolecular hydrogen bonding (between the amide N-H and C=O groups) and robust π−π stacking between the aromatic rings 1.

Because the intermolecular forces within the solid state are exceptionally strong, the compound exhibits a high melting point (152–154 °C) and behaves as a "Type A" crystalline compound 2. At room temperature, the dipole-dipole interactions provided by 100% DMSO are insufficient to overcome the lattice energy. Consequently, the compound either fails to dissolve completely or forms a metastable supersaturated solution that rapidly nucleates and "crashes out" upon minor temperature fluctuations.

Figure 1: Thermodynamic pathways and barriers to the solvation of EVT-508846 in DMSO.

Section 2: Quantitative Solubility Data & Solvent Matrix

To design a robust assay, you must understand the solubility limits of EVT-508846 across different solvent matrices. The following table summarizes expected solubility behaviors based on standard formulation strategies for highly lipophilic bis-benzamides 3.

Solvent SystemConditionMax Stable ConcentrationObservation / Stability
100% Anhydrous DMSO Room Temp (20-25°C)< 2 mMIncomplete dissolution; visible particulates.
100% Anhydrous DMSO 37°C + Bath Sonication10 - 20 mMClear solution; prone to precipitation if cooled.
10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline Room Temp (Vortexed)2 - 5 mg/mLStable microemulsion for in vivo dosing 4.
Aqueous Buffer (PBS) < 1% DMSO< 10 µMRapid precipitation without co-solvents.
Section 3: Troubleshooting Guide & Step-by-Step Protocols

To prevent precipitation, you must manipulate the kinetics of dissolution and stabilize the hydrophobic regions of the solvated molecule.

Protocol A: Optimized Primary Stock Preparation (10 mM)

Causality: Heat provides the kinetic energy to overcome ΔHlattice​ , while acoustic cavitation (sonication) physically breaks apart micro-crystals, exposing more surface area to the solvent. Self-Validation: The protocol includes an optical clarity check to ensure the system has transitioned from a suspension to a true solution.

  • Weighing: Accurately weigh the required mass of EVT-508846 into a sterile glass vial. Note: Glass prevents plasticizer leaching, which can occur when pure DMSO interacts with certain plastics.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9% purity). Crucial: Do not use older, unsealed DMSO stocks. DMSO is highly hygroscopic, and absorbed atmospheric water drastically reduces the solubility of lipophilic amides.

  • Thermal Incubation: Place the vial in a water bath or dry block set to 37°C – 45°C for 10 minutes.

  • Sonication: Transfer the vial to a bath sonicator (maintained at ~37°C). Sonicate for 10–15 minutes until the solution is completely optically clear.

  • Verification: Hold the vial against a strong light source. If any micro-particulates or "swirling" refractive index changes are visible, continue sonication for another 5 minutes.

Protocol B: "Crash-Free" Aqueous Dilution Strategy

Causality: Direct addition of a concentrated DMSO stock into an aqueous buffer causes a rapid shift in solvent polarity, leading to instantaneous hydrophobic collapse and precipitation. Using a step-down co-solvent system (PEG400 and Tween-80) creates a micellar environment that shields the hydrophobic benzamide core from water 4.

  • Master Mix Preparation: Prepare a vehicle mixture of 40% PEG400 and 5% Tween-80 (v/v).

  • Intermediate Dilution: Slowly pipette the 100% DMSO stock (from Protocol A) into the PEG400/Tween-80 mixture while continuously vortexing. The final DMSO concentration at this stage should be 10%.

  • Aqueous Addition: Dropwise, add sterile saline or PBS to the vortexing mixture to reach the final volume (45% aqueous). Crucial: The aqueous phase must be added to the organic/surfactant phase, not the reverse.

  • Sterilization: Pass the final formulation through a 0.22 µm PTFE syringe filter. Avoid PES or nylon filters, which may bind the lipophilic drug or degrade in the presence of DMSO.

Workflow Step1 1. Primary Stock (10-20 mM) in 100% Anhydrous DMSO Step2 2. Co-solvent Master Mix (e.g., PEG400 + Tween-80) Step1->Step2 Mix thoroughly Step3 3. Intermediate Dilution (10% DMSO, 40% PEG400, 5% Tween) Step2->Step3 Vortex & Sonicate Step4 4. Aqueous Dropwise Addition (Saline / Buffer) Step3->Step4 Continuous Agitation Step5 5. Final Assay Solution (Stable Micellar Suspension) Step4->Step5 Filter Sterilize (0.22 µm PTFE)

Figure 2: Step-by-step workflow for preparing crash-free aqueous dilutions using co-solvents.

Section 4: Advanced FAQs for Drug Development Professionals

Q: How do freeze-thaw cycles affect the stability of the DMSO stock? A: Freeze-thaw cycles are highly detrimental to EVT-508846. When DMSO freezes (melting point ~18.5°C), the drug is excluded from the solvent crystal lattice, forcing it to aggregate. Upon thawing, these aggregates require re-heating and re-sonication to dissolve. Recommendation: Aliquot the primary stock into single-use volumes and store at -20°C. Thaw only once at 37°C before use to maintain concentration accuracy.

Q: Can I use acidification (e.g., 0.1% TFA or HCl) to improve solubility? A: No. Unlike aliphatic amines, the nitrogen atoms in the benzamide groups of EVT-508846 are highly delocalized due to resonance with the carbonyl groups. They are essentially non-basic (pKa < 0). Acidification will not protonate the molecule to form a soluble salt and may instead catalyze amide hydrolysis over time. Rely strictly on surfactants and co-solvents rather than pH adjustments.

References
  • ResearchGate. "Principles of Solubility". Available at:[Link]

  • National Institutes of Health (PMC). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of N-(3-benzamido-4-methoxyphenyl)benzamide in Solution

Welcome to the technical support center for N-(3-benzamido-4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(3-benzamido-4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My N-(3-benzamido-4-methoxyphenyl)benzamide is precipitating out of my aqueous buffer. What is causing this and how can I fix it?

A1: Precipitation is a common issue for benzamide derivatives, which often exhibit poor aqueous solubility.[1][2] The complex, aromatic structure of N-(3-benzamido-4-methoxyphenyl)benzamide contributes to its hydrophobicity and tendency to crystallize from aqueous solutions.[3]

To address this, consider the following strategies:

  • Co-solvents: Introduce a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to your buffer.[2] It is crucial to determine the tolerance of your experimental system to these co-solvents.

  • pH Adjustment: The amide bonds in the benzamide structure can be susceptible to hydrolysis at extreme pH values.[1] Conduct a pH-rate profile study to identify the pH at which the compound has maximum stability and solubility, which is typically in the neutral range for amides.[4]

  • Formulation Strategies: For in-vivo or cell-based assays, more advanced formulation techniques like the use of cyclodextrins or lipid-based formulations can be explored to enhance solubility.[1]

Q2: I've noticed a yellow or brownish tint developing in my stock solution of N-(3-benzamido-4-methoxyphenyl)benzamide stored in DMSO. What is happening?

A2: A color change in your solution often indicates chemical degradation, likely due to oxidation.[4] The methoxy-substituted aniline moiety in the molecule is susceptible to oxidation, which can form highly colored quinone-like structures or polymeric byproducts.[4] While DMSO is a common solvent, some reactive compounds have been shown to be unstable and react with it, especially over time at room temperature.[5]

To mitigate this:

  • Storage Conditions: Store your stock solutions at -20°C or -80°C and protect them from light.[6][7] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: When preparing solutions, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Alternative Solvents: If you suspect a reaction with DMSO, consider less reactive solvents such as N,N-dimethylformamide (DMF) or ethanol, if compatible with your experiment.

Q3: I am getting inconsistent results in my biological assays. Could this be related to the stability of my compound?

A3: Yes, inconsistent results are a classic sign of compound instability. If the concentration of your active compound is decreasing over the course of an experiment due to degradation, it will lead to variability in your data. The amide bonds are susceptible to hydrolysis, which would cleave the molecule, rendering it inactive.[1]

To ensure consistent results:

  • Freshly Prepared Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment.

  • Stability Assessment: Perform a simple stability test by incubating your compound in the assay buffer for the duration of your experiment. Analyze the sample by HPLC at different time points to quantify any degradation.

  • Internal Controls: Use a stable, well-characterized compound as a positive control in your assays to help differentiate between compound instability and other experimental variables.

Troubleshooting Guides

Guide 1: Investigating and Resolving Precipitation

This guide provides a systematic approach to troubleshooting precipitation issues with N-(3-benzamido-4-methoxyphenyl)benzamide.

Troubleshooting Workflow for Precipitation

Troubleshooting Precipitation A Precipitation Observed B Is an organic co-solvent (e.g., DMSO) being used? A->B C Increase co-solvent percentage incrementally. Monitor for precipitation and effects on assay. B->C Yes D Introduce a co-solvent (e.g., DMSO, Ethanol). Start with a low percentage (e.g., <1%). B->D No E Check the pH of the aqueous buffer. C->E H Problem Resolved C->H Success D->E D->H Success F Adjust pH towards neutral (pH 7.0-7.4). Amide hydrolysis is minimized at neutral pH. E->F G Consider advanced formulation strategies (e.g., cyclodextrins). F->G F->H Success G->H Success Potential Degradation Pathways cluster_0 N-(3-benzamido-4-methoxyphenyl)benzamide cluster_1 Hydrolysis (Acid/Base) cluster_2 Oxidation Compound Parent Compound Hydrolysis_Products 3-amino-4-methoxyphenyl)benzamide + Benzoic Acid Compound->Hydrolysis_Products H+ or OH- (cleavage of amide bond) Oxidation_Products Colored Quinone-like Species Compound->Oxidation_Products O2, Light (oxidation of aniline moiety)

Caption: Potential chemical degradation pathways for N-(3-benzamido-4-methoxyphenyl)benzamide.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Weighing: Accurately weigh the desired amount of N-(3-benzamido-4-methoxyphenyl)benzamide in a suitable vial.

  • Solvent Addition: Add the appropriate volume of a high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of thermal degradation.

  • Storage: Aliquot the stock solution into single-use vials, purge with an inert gas if possible, and store at -20°C or -80°C, protected from light. [6]

Protocol 2: HPLC-Based Stability Assessment

This protocol allows for the quantification of the parent compound over time in a specific solution.

  • Preparation: Prepare a solution of N-(3-benzamido-4-methoxyphenyl)benzamide in your experimental buffer at the final working concentration.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the solution and inject it into an HPLC system. This will serve as your T0 reference.

  • Incubation: Incubate the remaining solution under the same conditions as your experiment (e.g., temperature, light exposure).

  • Time Point Samples: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take additional aliquots and analyze them by HPLC.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. [8]A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Table 1: Recommended Solvents and Storage Conditions

SolventPurityRecommended UseStorage TemperatureNotes
DMSO≥99.9%Stock Solutions-20°C to -80°CUse in minimal amounts; some benzamides may react with DMSO over time. [2][5]
Ethanol≥99.5%Stock & Working Solutions-20°CLess reactive than DMSO, but may have lower solvating power.
DMF≥99.8%Stock Solutions-20°CGood alternative to DMSO.
Aqueous BuffersHigh PurityWorking SolutionsPrepare FreshStability is pH-dependent; neutral pH is generally preferred. [4]

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates.
  • Benchchem. (n.d.). Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center.
  • Sial Labs. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%.
  • Thermo Fisher Scientific. (2010). Benzamide - SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 582-78-5: N-(4-Methylphenyl)benzamide.
  • Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS).
  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for 3-Nitro-4-phenylmethoxybenzamide: A Comparative Guide.
  • MDPI. (2024). Beware of N-Benzoyloxybenzamides.
  • Benchchem. (n.d.). "N-(4-methoxyphenyl)-2-butenamide degradation pathways and prevention".

Sources

Optimization

"N-(3-benzamido-4-methoxyphenyl)benzamide" inconsistent experimental results

Technical Support Center: N-(3-benzamido-4-methoxyphenyl)benzamide Welcome to the technical support guide for N-(3-benzamido-4-methoxyphenyl)benzamide. This document is intended for researchers, chemists, and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-benzamido-4-methoxyphenyl)benzamide

Welcome to the technical support guide for N-(3-benzamido-4-methoxyphenyl)benzamide. This document is intended for researchers, chemists, and pharmaceutical scientists who may encounter challenges during the synthesis, purification, or characterization of this and similar diarylamide compounds. While specific literature on widespread inconsistencies for this exact molecule is limited, this guide synthesizes field-proven insights and fundamental organic chemistry principles to address common issues encountered with this class of molecules.

Our approach is built on providing causal explanations for experimental choices and ensuring that every recommended protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing N-(3-benzamido-4-methoxyphenyl)benzamide?

A common and effective method is a sequential acylation of a suitable diamine precursor. A logical starting material is 3-amino-4-methoxyaniline. The synthesis involves a two-step acylation, typically using benzoyl chloride in the presence of a base. This type of reaction is known as the Schotten-Baumann reaction.[1][2] The conditions involve a two-phase solvent system (e.g., an organic solvent with an aqueous base) to neutralize the HCl byproduct and drive the reaction to completion.[2][3]

Q2: What are the expected spectroscopic characteristics for this compound?

  • ¹H NMR: Expect signals for aromatic protons on the three distinct phenyl rings. The two N-H protons will appear as singlets, which may be broad. The methoxy group (-OCH₃) will be a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: Look for two distinct amide carbonyl (C=O) signals in the range of 165-170 ppm.[4][5] Aromatic carbons will appear in the 110-140 ppm region, with the carbon attached to the methoxy group being more shielded. The methoxy carbon itself will be around 55-60 ppm.

  • FT-IR: Key stretches include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (just above 3000 cm⁻¹), and two distinct C=O (amide I band) stretches (around 1650-1680 cm⁻¹).

Q3: My product's melting point is broad and lower than anticipated. What is the likely cause?

A broad or depressed melting point is a classic indicator of impurities.[6] Common impurities in this synthesis include unreacted starting materials (3-amino-4-methoxyaniline, benzoyl chloride), the mono-acylated intermediate (N-(3-amino-4-methoxyphenyl)benzamide), or byproducts like benzoic acid from the hydrolysis of benzoyl chloride.[7][8] Another, more complex reason could be polymorphism, where the same compound exists in different crystal forms with distinct melting points.[9][10]

Q4: What is polymorphism and how can it affect my results?

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[10] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.[9] This can lead to significant differences in physical properties such as:

  • Melting point[11]

  • Solubility and dissolution rate[12]

  • Stability and shelf-life[9]

  • Spectroscopic (e.g., solid-state IR) data

If you observe different melting points or crystal habits from batches prepared under slightly different crystallization conditions (e.g., different solvents, cooling rates), your compound may be exhibiting polymorphism.[11][13]

Troubleshooting Guide: Inconsistent Experimental Results

This section addresses specific problems you may encounter during your work with N-(3-benzamido-4-methoxyphenyl)benzamide.

Problem 1: Low Reaction Yield
Potential Cause Explanation & Troubleshooting Steps
Hydrolysis of Benzoyl Chloride Benzoyl chloride readily reacts with water to form inactive benzoic acid, reducing the amount available for the amidation reaction.[7] Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[7]
Incomplete Reaction The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or poor mixing in a biphasic system.[8] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[14] If the starting amine is still present, consider extending the reaction time or gently warming the mixture. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[8]
Base-Related Issues An insufficient amount of base will fail to neutralize the HCl byproduct, leading to the protonation of the starting amine and stopping the reaction.[3] Solution: Use at least two equivalents of base per equivalent of benzoyl chloride. Monitor the pH of the aqueous layer to ensure it remains basic throughout the addition of the acylating agent.[8]
Product Loss During Workup The product can be lost during aqueous washes or extraction if the pH is not optimal or if emulsions form. Solution: Ensure the aqueous phase is neutral or slightly basic before extraction to keep the amide product in the organic layer. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Problem 2: Product Purity Issues & Purification Challenges
Potential Cause Explanation & Troubleshooting Steps
Contamination with Benzoic Acid This acidic byproduct results from the hydrolysis of benzoyl chloride.[8] Solution: During workup, wash the organic layer with a dilute base solution (e.g., 5% NaHCO₃ or Na₂CO₃) to convert benzoic acid into its water-soluble sodium salt, which will be removed into the aqueous phase.[7]
Presence of Starting Amine or Mono-acylated Intermediate These are basic impurities resulting from an incomplete reaction. Solution: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic amines, making them soluble in the aqueous layer for removal. Be sure to neutralize the organic layer afterward.
Difficulty with Recrystallization Finding a suitable solvent can be challenging. An ideal solvent dissolves the compound well when hot but poorly when cold.[15] Solution: For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[16] If a single solvent is not effective, a binary solvent system (using two miscible solvents, one in which the compound is soluble and one in which it is insoluble) can be employed.[15]
Product "Oils Out" During Recrystallization This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid. This often traps impurities.[17] Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly to encourage proper crystal formation.[17]

Visualized Workflows & Protocols

Diagram: Proposed Synthesis Pathway

This diagram illustrates a standard two-step Schotten-Baumann reaction for the synthesis of the target compound.

G cluster_0 Step 1: Mono-acylation cluster_1 Step 2: Di-acylation A 3-Amino-4-methoxyaniline C N-(3-amino-4-methoxyphenyl)benzamide A->C Base (e.g., Pyridine) Organic Solvent B Benzoyl Chloride (1 eq.) B->C E N-(3-benzamido-4-methoxyphenyl)benzamide (Final Product) C->E Base (e.g., NaOH) Biphasic System D Benzoyl Chloride (1 eq.) D->E

Caption: Proposed two-step synthesis of the target compound.

Diagram: Troubleshooting Purity Issues

This workflow provides a logical sequence for diagnosing and resolving purity problems identified by analytical techniques.

G Start Crude Product Isolated TLC Analyze by TLC/LC-MS Start->TLC NMR Analyze by ¹H NMR TLC->NMR Multiple Spots Final Pure Product TLC->Final Single Pure Spot Impurity_ID Identify Impurity Type NMR->Impurity_ID Acidic Acidic Impurity (e.g., Benzoic Acid) Impurity_ID->Acidic Characteristic Acid Peaks Basic Basic Impurity (e.g., Starting Amine) Impurity_ID->Basic Unreacted Amine Peaks Neutral Neutral Impurity (e.g., Side Product) Impurity_ID->Neutral Other Unexpected Peaks Wash_Base Perform Aqueous Base Wash (e.g., 5% NaHCO₃) Acidic->Wash_Base Wash_Acid Perform Aqueous Acid Wash (e.g., 1M HCl) Basic->Wash_Acid Recrystallize Recrystallization or Column Chromatography Neutral->Recrystallize Wash_Base->Recrystallize Wash_Acid->Recrystallize Recrystallize->Final

Caption: Decision tree for troubleshooting product impurities.

Protocol: Purification by Recrystallization

This protocol provides a detailed, step-by-step methodology for purifying the crude product.

Objective: To remove impurities from the crude N-(3-benzamido-4-methoxyphenyl)benzamide by recrystallization.

Materials:

  • Crude product

  • Candidate solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stir rod

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in a few candidate solvents. A good solvent will dissolve the product when hot but not when cold. For this compound class, ethanol or acetonitrile are good starting points.[16]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture gently on a hot plate, swirling continuously, until the solvent begins to boil. Add small portions of hot solvent until the solid just dissolves completely. Do not add excess solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that do not dissolve.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass stir rod at the surface of the solution or adding a "seed crystal" from a previous batch.[17]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done in a desiccator or a vacuum oven at a low temperature. The final product should be a free-flowing powder.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • Ovid. Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions.
  • MDPI. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Conditions.
  • Unknown Source. Recrystallization.
  • Unknown Source. RECRYSTALLISATION.
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  • Wikipedia. Schotten–Baumann reaction.
  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • PMC. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
  • Rasayan Journal. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • Unknown Source. Recrystallization and Crystallization.
  • Dye intermediates. (2013, June 21). N-(3-amino-4-methoxyphenyl)benzamide.
  • Discoveracs.org. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • RSC Publishing. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis.
  • Physics & Maths Tutor. Organic Synthesis Organic Practical techniques.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Cooperative Organic Chemistry Student Laboratory Manual. Purification.
  • Sciencemadness Discussion Board. (2022, March 23). Benzamide from benzoic acid + urea - Problems!.
  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).
  • ResearchGate. Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide (30).
  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PubChem - NIH. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037.
  • Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • PMC. N-(4-Hydroxy-3-methoxybenzyl)benzamide.
  • PubChem. N-benzyl-2-[(3-fluoro-4-methoxyphenyl)methoxy]benzamide.
  • PMC. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.
  • Rasayan Journal. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • ConnectSci. (2022, December 16). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration.
  • Unknown Source. N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki.

Sources

Troubleshooting

Technical Support Center: Optimizing "N-(3-benzamido-4-methoxyphenyl)benzamide" Synthesis

Welcome to the dedicated technical support center for the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this specific amide bond formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am observing a very low yield of my desired N-(3-benzamido-4-methoxyphenyl)benzamide product. What are the potential causes, and how can I improve the yield?

Answer: Low yields in the synthesis of this diamide are a common challenge. The starting diamine, 3-amino-4-methoxybenzanilide, presents a unique case where one amine is significantly less reactive than the other due to electronic and steric effects. Several factors could be contributing to this issue.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps & Solutions
Incomplete First Benzoylation The initial formation of the monosubstituted intermediate, N-(3-amino-4-methoxyphenyl)benzamide, may not have gone to completion, leaving unreacted starting diamine.Verify Purity of Starting Material: Ensure the 3-amino-4-methoxybenzanilide is pure. Optimize Initial Reaction: Drive the first benzoylation to completion by using a slight excess (1.1 eq) of the first benzoylating agent and extending the reaction time. Monitor by TLC.
Low Nucleophilicity of the Second Amine The second amine to be benzoylated is ortho to a methoxy group and meta to an existing benzamido group, both of which can influence its reactivity. The electron-donating methoxy group increases electron density, but the bulky benzamido group can introduce steric hindrance.[1]Stronger Acylating Agent: Consider using benzoyl chloride, which is more reactive than benzoic anhydride.[2] Alternative Activation: For sluggish reactions, in-situ formation of acyl fluorides can be effective for sterically hindered amines.[3]
Suboptimal Reaction Conditions Incorrect solvent, temperature, or base can significantly hinder the reaction. The Schotten-Baumann reaction, a common method for this transformation, requires careful control of pH and mixing.[4][5]Solvent Selection: A biphasic system (e.g., DCM/water) or a polar aprotic solvent like THF or DMF can be effective.[4][6] For solvent-free conditions, microwave irradiation with a solid support like basic alumina has shown success in benzoylation reactions.[2] Base Selection: Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated from benzoyl chloride.[6][7] An aqueous base like NaOH can also be used, but vigorous stirring is crucial to facilitate the reaction between the phases.[5][8] Temperature Control: While many reactions proceed at room temperature, gentle heating (40-60 °C) may be necessary for the second benzoylation.[1]
Side Reactions Hydrolysis of benzoyl chloride to benzoic acid is a common side reaction, especially in the presence of water.[6][8] This reduces the amount of acylating agent available.Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[6] Slow Addition: Add the benzoyl chloride dropwise at a low temperature (0 °C) to control the exothermic reaction and minimize side reactions.[6]
Issue 2: Product is Impure with Multiple Spots on TLC

Question: My final product shows multiple spots on the TLC plate. What are the likely impurities, and how can I remove them?

Answer: The presence of multiple spots on a TLC plate indicates impurities. Common impurities in this synthesis include unreacted starting materials, the mono-benzoylated intermediate, and byproducts from side reactions.

Common Impurities & Purification Strategies

Impurity Identification Purification Method
Benzoic Acid This is a common impurity resulting from the hydrolysis of benzoyl chloride.[6] It will appear as a separate spot on the TLC plate.Aqueous Wash: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like benzoic acid.[9]
Unreacted 3-amino-4-methoxybenzanilide The starting diamine may be present if the reaction did not go to completion.Column Chromatography: Purification by column chromatography on silica gel is an effective method to separate the non-polar product from the more polar starting material.[10]
N-(3-amino-4-methoxyphenyl)benzamide (Mono-substituted) This intermediate will be present if the second benzoylation is incomplete.Column Chromatography: This intermediate will have a different polarity than the final product and can be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reaction?

A1: The synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide typically follows a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[5][11] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A base is used to neutralize the HCl byproduct.[5]

Schotten-Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Amine R-NH2 TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate attacks BenzoylChloride Ph-CO-Cl BenzoylChloride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide collapses FinalAmide R-NH-CO-Ph ProtonatedAmide->FinalAmide deprotonates HCl HCl Base Base (e.g., Pyridine) Base->FinalAmide

Caption: General mechanism of amide formation.

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical. For the Schotten-Baumann reaction using benzoyl chloride, a non-nucleophilic organic base like pyridine or triethylamine is often preferred.[2][7] These bases effectively neutralize the generated HCl without competing with the amine nucleophile.[5] Alternatively, an inorganic base like sodium hydroxide or sodium carbonate in an aqueous solution can be used, which is a hallmark of the classic Schotten-Baumann conditions.[4][11]

Q3: Can I use a coupling reagent instead of benzoyl chloride?

A3: Yes, amide coupling reagents are a viable alternative to acid chlorides. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can activate a carboxylic acid (benzoic acid in this case) to react with the amine.[12][13] This approach can be milder but may require additives like HOBt (Hydroxybenzotriazole) to improve efficiency and prevent side reactions.[1]

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction OptimizeConditions Optimize Reaction Conditions (Temp, Time, Base) IncompleteReaction->OptimizeConditions Yes SideReactions Side Reactions Occurring? IncompleteReaction->SideReactions No OptimizeConditions->SideReactions Anhydrous Use Anhydrous Conditions SideReactions->Anhydrous Yes Purification Purification Issues? SideReactions->Purification No Anhydrous->Purification Recrystallize Recrystallize or Column Chromatography Purification->Recrystallize Yes Success Successful Synthesis Purification->Success No Recrystallize->Success

Caption: A troubleshooting workflow for synthesis.

Optimized Experimental Protocol

This protocol details a step-by-step methodology for the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide, incorporating best practices for yield and purity.

Materials and Reagents:
  • N-(3-amino-4-methoxyphenyl)benzamide

  • Benzoyl chloride

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-(3-amino-4-methoxyphenyl)benzamide (1 equivalent) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine (1.2 equivalents) or pyridine (1.2 equivalents) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[6][9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(3-benzamido-4-methoxyphenyl)benzamide.

References

  • Tajbakhsh, M., et al. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. PMC. Available from: [Link]

  • Lokey Lab Protocols. Schotten-Baumann Reaction. Wikidot. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? Available from: [Link]

  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available from: [Link]

  • Tran, P. H., et al. Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Google Patents. Process for the synthesis of a benzamide derivative.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

  • SciSpace. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • Pd(II)-Catalyzed Directing-Group-Aided C–H Arylation, Alkylation, Benzylation, and Methoxylation of Carbazole-3-carboxamides toward C2,C3,C4-Functionalized Carbazoles. Available from: [Link]

  • CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Available from: [Link]

  • Chen, T., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Available from: [Link]

  • ResearchGate. Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide... Available from: [Link]

  • Yu, H., et al. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Available from: [Link]

  • Reddit. Purification of N-benzylbenzamides. Available from: [Link]

  • N-(4-Hydroxy-3-methoxybenzyl)benzamide. PMC. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Available from: [Link]

  • PubChemLite. Benzamide, n-(3-(diethylamino)propyl)-n-(p-methoxybenzyl)-p-nitro-, hydrochloride. Available from: [Link]

  • ResearchGate. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Available from: [Link]

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Optimization

"N-(3-benzamido-4-methoxyphenyl)benzamide" byproduct identification

Welcome to the technical support guide for researchers working with N-(3-benzamido-4-methoxyphenyl)benzamide, also systematically named N,N'-(4-methoxy-1,3-phenylene)dibenzamide. This document provides troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with N-(3-benzamido-4-methoxyphenyl)benzamide, also systematically named N,N'-(4-methoxy-1,3-phenylene)dibenzamide. This document provides troubleshooting advice in a direct question-and-answer format to address specific challenges you may encounter during its synthesis and characterization, with a focus on identifying and mitigating common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm planning the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide. What is a standard synthetic route and what are the immediate pitfalls?

A1: A common and reliable method for synthesizing the target compound is the double acylation of 4-methoxy-1,3-phenylenediamine (also known as 3-amino-4-methoxyaniline) with an acylating agent like benzoyl chloride. The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

The fundamental reaction involves the nucleophilic attack of the amine groups on the electrophilic carbonyl carbon of the benzoyl chloride. While straightforward, several factors can lead to impurities:

  • Moisture: Benzoyl chloride readily hydrolyzes to benzoic acid in the presence of water. This not only consumes your reagent but also introduces a difficult-to-remove impurity.[2]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions.[2]

  • Starting Material Purity: The most critical pitfall is the purity and isomeric identity of your starting diamine. Commercial 4-methoxy-1,3-phenylenediamine can sometimes be contaminated with its isomer, 2-methoxy-1,4-phenylenediamine.

Below is a diagram illustrating the ideal synthesis pathway and where primary byproducts can emerge.

Synthesis_Workflow cluster_reactants Starting Materials SM1 4-Methoxy-1,3- phenylenediamine Product Target Product N-(3-benzamido-4-methoxyphenyl)benzamide SM1->Product Ideal Reaction Mono_Amide Byproduct: Mono-acylated Intermediate SM1->Mono_Amide Incomplete Reaction (Low Stoichiometry) SM2 Benzoyl Chloride (2 eq.) SM2->Product Ideal Reaction SM2->Mono_Amide Incomplete Reaction (Low Stoichiometry) Benzoic_Acid Byproduct: Benzoic Acid SM2->Benzoic_Acid Hydrolysis Isomer_Product Byproduct: Positional Isomer SM2->Isomer_Product Contaminated Starting Material Base Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) Base->Product Ideal Reaction Base->Mono_Amide Incomplete Reaction (Low Stoichiometry) Base->Isomer_Product Contaminated Starting Material Isomer_SM Isomeric Impurity: 2-Methoxy-1,4- phenylenediamine Isomer_SM->Isomer_Product Contaminated Starting Material H2O Water (Contaminant) H2O->Benzoic_Acid Hydrolysis

Caption: Structural comparison of the target molecule and its likely positional isomer.

Q3: How do I analytically differentiate and confirm the identity of the target product versus its positional isomer?

A3: Differentiating isomers requires techniques that probe the molecule's structure and connectivity, not just its mass. [3][4]A multi-pronged analytical approach is most effective.

1. Chromatographic Separation (HPLC/TLC): Isomers often have different polarities due to variations in their dipole moments and how functional groups are exposed. This allows for their separation using chromatography. [5][6]* Protocol: Develop a High-Performance Liquid Chromatography (HPLC) method, typically using a reversed-phase C18 column. [6]Start with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) to find conditions that resolve the two peaks. The isomer with a different polarity will have a distinct retention time.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for distinguishing these isomers. The key difference lies in the symmetry of the central phenyl ring.

  • Target Molecule (Asymmetric): The three protons on the central methoxy-phenylene ring are unique and should appear as three distinct signals in the ¹H NMR spectrum, each with its own coupling pattern. Similarly, the six carbons of this central ring should produce six unique signals in the ¹³C NMR spectrum.

  • Isomeric Byproduct (Symmetric): Due to its C2v symmetry, the central ring has only two unique proton environments. This will result in two signals (likely doublets) in the ¹H NMR spectrum. Likewise, its ¹³C NMR spectrum will show only four signals for the six carbons of the central ring (two carbons are equivalent by symmetry, and two others are also equivalent).

3. Tandem Mass Spectrometry (MS/MS): While standard MS gives the same m/z, fragmenting the ions can reveal structural differences. [3]* Protocol: Using a technique like Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOFMS), isolate the parent ion of each peak and subject it to collision-induced dissociation (CID). [3]The fragmentation patterns may differ. For instance, the loss of a methoxy group or cleavage adjacent to the amide linkages could produce daughter ions of different relative abundances, providing a fingerprint for each isomer.

Technique Target: N,N'-(4-methoxy-1,3-phenylene)dibenzamide Isomer: N,N'-(2-methoxy-1,4-phenylene)dibenzamide
HPLC Unique retention timeDifferent retention time
¹H NMR 3 distinct aromatic proton signals for the central ring2 distinct aromatic proton signals for the central ring
¹³C NMR 6 distinct aromatic carbon signals for the central ring4 distinct aromatic carbon signals for the central ring
MS/MS Specific fragmentation patternPotentially different fragmentation pattern/ion abundances
Q4: My analysis shows other impurities besides the isomer. What are they likely to be and how can I identify them?

A4: Aside from the positional isomer, two other byproducts are very common in this type of synthesis: the mono-acylated intermediate and benzoic acid.

1. Mono-acylated Intermediate:

  • Identity: N-(5-amino-2-methoxyphenyl)benzamide. This occurs when only one of the two amino groups on the starting diamine has reacted.

  • Identification:

    • LC-MS: It will have a significantly lower molecular weight than the final product. Calculate the expected mass and look for a corresponding m/z peak.

    • ¹H NMR: The key feature will be the presence of unreacted amine (-NH₂) protons, which typically appear as a broad singlet. The aromatic region will also be different from the final product.

2. Benzoic Acid:

  • Identity: Formed from the hydrolysis of benzoyl chloride. [2]* Identification:

    • LC-MS: Look for the m/z corresponding to benzoic acid (122.12 g/mol ).

    • Purification: Benzoic acid is acidic and can be easily removed. During the reaction workup, washing the organic layer with a mild aqueous base (like a saturated sodium bicarbonate solution) will extract the benzoic acid into the aqueous layer. [2] The following troubleshooting workflow can help systematically identify an unknown impurity.

Troubleshooting_Logic Start Unexpected Peak in Crude LC-MS Check_MW Check m/z Start->Check_MW Isomer Likely Positional Isomer. Confirm with NMR & MS/MS. Check_MW->Isomer m/z = Product? Mono_Amide Likely Mono-acylated Intermediate. Check_MW->Mono_Amide m/z = Product - Benzoyl group? Benzoic Likely Benzoic Acid. Check_MW->Benzoic m/z = Benzoic Acid? SM Unreacted Starting Material. Check_MW->SM m/z = Starting Diamine? Unknown Isolate with Prep-HPLC. Characterize with HRMS & 2D NMR. Check_MW->Unknown m/z is other?

Caption: Decision tree for systematic byproduct identification.

Q5: How can I modify my experimental protocol to prevent the formation of these byproducts?

A5: A robust experimental design is key to minimizing impurities.

  • Validate Your Starting Materials: Before starting the synthesis, run a quality control check on your 4-methoxy-1,3-phenylenediamine. A simple ¹H NMR or a high-resolution LC-MS can confirm its identity and detect any isomeric impurities. If isomers are present, purify the diamine first (e.g., via recrystallization or column chromatography).

  • Ensure Anhydrous Conditions: To prevent the formation of benzoic acid, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). [2]3. Control Stoichiometry and Temperature: Use a slight excess (e.g., 2.1-2.2 equivalents) of benzoyl chloride to drive the reaction to completion and minimize the mono-acylated byproduct. Add the benzoyl chloride slowly to a cooled solution (0 °C) of the diamine and base to control the exothermic reaction and reduce potential side reactions. [2]4. Implement a Purification Strategy:

    • Aqueous Wash: After the reaction, perform an aqueous workup. A wash with dilute HCl will remove the base (e.g., pyridine), and a subsequent wash with saturated NaHCO₃ will remove any benzoic acid formed.

    • Recrystallization/Chromatography: The final and most effective step is purification. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can often yield highly pure product, especially if the impurities have different solubilities. If isomers are present, column chromatography is the most reliable method for separation. [2][7] By implementing these controls, you can significantly improve the purity and yield of your desired N-(3-benzamido-4-methoxyphenyl)benzamide.

References
  • Catalytic Amidation. (n.d.). University College London. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). Technology Networks. Retrieved from [Link]

  • Oberacher, H., et al. (2010). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. PubMed. Retrieved from [Link]

  • Jain, D., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. Retrieved from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta. Retrieved from [Link]

  • Perrin, D. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Crystals. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia MDPI. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]

  • Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry. Retrieved from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. Retrieved from [Link]

  • Ren, Z. G., et al. (2011). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E. Retrieved from [Link]

  • Process for the synthesis of a benzamide derivative. (2003). Google Patents.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide... (n.d.). ResearchGate. Retrieved from [Link]

  • Tong, Y., et al. (2009). N-(4-Hydroxy-3-methoxybenzyl)benzamide. Acta Crystallographica Section E. Retrieved from [Link]

  • Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. (2022). ResearchGate. Retrieved from [Link]

  • Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ResearchGate. Retrieved from [Link]

  • N-(3-amino-4-methoxyphenyl)benzamide. (2013). Dye intermediates. Retrieved from [Link]

  • Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. (2022). ResearchGate. Retrieved from [Link]

  • Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents.
  • Li, Y., et al. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Journal of Food Science. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to "N-(3-benzamido-4-methoxyphenyl)benzamide" Cell-Based Assays

Welcome to the technical support resource for N-(3-benzamido-4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-(3-benzamido-4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during cell-based assays with this novel benzamide derivative. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reproducibility of your experimental results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary challenges I should anticipate when working with N-(3-benzamido-4-methoxyphenyl)benzamide in cell-based assays?

A1: As with many small molecule inhibitors, particularly those with aromatic ring structures like benzamides, researchers may encounter issues related to solubility, cytotoxicity at higher concentrations, and potential off-target effects.[1][2] It is also crucial to consider the compound's stability in your specific cell culture media over the duration of the experiment.[3]

Q2: My cells are rounding up and detaching from the plate after treatment. What is the likely cause?

A2: This observation often points towards cytotoxicity. This could be due to the concentration of the compound being too high, or it could be a result of solvent toxicity (e.g., from DMSO).[3] It is also possible that the intended target of N-(3-benzamido-4-methoxyphenyl)benzamide is critical for cell adhesion.[3] A systematic dose-response experiment is the first step to diagnose this issue.

Q3: I am observing high variability between replicate wells. What could be the source of this inconsistency?

A3: High variability can stem from several factors. Inconsistent solubility or precipitation of the compound in the culture medium is a common culprit.[1] Other potential causes include inconsistent cell seeding density, variations in compound preparation and dilution, or even subtle differences in incubation times.[2]

Q4: The compound is active in my biochemical assay but shows no effect in my cell-based assay. How do I troubleshoot this?

A4: This is a frequent challenge in drug discovery. The discrepancy can be due to poor cell permeability of the compound, active efflux from the cells by transporters, or rapid metabolism of the compound into an inactive form.[1][4] It is essential to confirm that the compound is reaching and engaging with its intracellular target.

Troubleshooting Guides

Problem 1: Poor Solubility and Compound Precipitation

Poor solubility is a common issue with benzamide derivatives, which can lead to inconsistent and unreliable results.[5]

Symptoms:

  • Visual precipitation or cloudiness in the stock solution or diluted media.

  • High variability in assay results between replicates.

  • Non-reproducible dose-response curves.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your compound solutions for any signs of precipitation before adding them to your cells.[1]

  • Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is kept low (typically ≤ 0.1%) and is consistent across all experimental and control wells.[3]

  • Solubility Assessment: If solubility issues persist, consider performing a formal solubility test in your specific cell culture medium.

  • Compound Formulation: In some cases, using a different solvent or a formulation with solubility-enhancing excipients may be necessary.

Protocol 1: Basic Solubility Assessment

Objective: To determine the approximate solubility of N-(3-benzamido-4-methoxyphenyl)benzamide in cell culture medium.

Materials:

  • N-(3-benzamido-4-methoxyphenyl)benzamide

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well clear bottom plate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • Create a serial dilution of the compound in the cell culture medium in a 96-well plate.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for a few hours.

  • Visually inspect the wells for any signs of precipitation.

  • Measure the absorbance at 600 nm to quantify any light scattering due to precipitation. An increase in absorbance indicates insolubility.

Problem 2: Unexpected Cytotoxicity

Distinguishing between on-target and off-target cytotoxicity is crucial for accurate interpretation of your results.

Symptoms:

  • Cell rounding and detachment from the culture surface.[3]

  • A sharp drop in cell viability at higher concentrations.

  • Morphological changes such as membrane blebbing or cell shrinkage.[3]

Troubleshooting Workflow:

A Observe Unexpected Cell Morphology Changes B Perform Dose-Response & Time-Course Experiment A->B C Determine Non-Toxic Concentration Range B->C D Assess Cytotoxicity (e.g., MTT, LDH assay) B->D E Distinguish On-Target vs. Off-Target Effects D->E F Use Structurally Similar Inactive Analog E->F G Investigate Target's Role in Cell Viability E->G

Caption: Workflow for Troubleshooting Cytotoxicity.

Recommended Actions:

  • Dose-Response and Time-Course Experiments: Conduct a thorough dose-response and time-course experiment to identify the optimal, non-toxic concentration and incubation time.[3]

  • Multiple Viability Assays: Employ at least two different cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity with an MTT assay and membrane integrity with an LDH assay) to confirm the results.[2]

  • Vehicle Control: Always include a vehicle control (cells treated with the solvent alone at the same concentration used for the highest compound dose) to rule out solvent toxicity.[2]

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of your compound. This can help differentiate between specific on-target effects and non-specific toxicity.[1]

Protocol 2: MTT Assay for Cell Viability

Objective: To assess cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.[2]

Materials:

  • N-(3-benzamido-4-methoxyphenyl)benzamide stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete medium and add to the wells. Include vehicle controls.

  • Incubate for the desired treatment duration.

  • Remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until formazan crystals form.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm.

Data Interpretation:

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control (0.1% DMSO)1.25100%
11.2297.6%
51.1592.0%
100.9878.4%
250.5544.0%
500.2116.8%

This table provides an example of how to present quantitative data from a cell viability assay.

Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results

A compound that is potent in a purified enzyme assay but inactive in a cellular context is a common hurdle.[4]

Potential Causes and Solutions:

cluster_0 Potential Causes cluster_1 Troubleshooting Strategies A Poor Cell Permeability D Assess Permeability (e.g., PAMPA) A->D B Active Efflux (e.g., P-gp pumps) E Use Efflux Pump Inhibitors B->E F Perform Target Engagement Assay (e.g., CETSA) B->F C Rapid Cellular Metabolism C->F

Caption: Troubleshooting Biochemical vs. Cellular Activity.

Recommended Actions:

  • Target Engagement Assay: The most direct way to confirm if your compound is reaching its target in cells is to perform a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA).[1] This assay measures the thermal stabilization of the target protein upon ligand binding.

  • Efflux Pump Inhibition: To test for active efflux, you can co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein). An increase in your compound's activity in the presence of an efflux inhibitor would suggest it is a substrate for that transporter.

  • Metabolic Stability: Assess the stability of your compound in the presence of liver microsomes or cell lysates to determine if it is being rapidly metabolized.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of N-(3-benzamido-4-methoxyphenyl)benzamide to its intended protein target within a cellular environment.[1]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • N-(3-benzamido-4-methoxyphenyl)benzamide stock in DMSO

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Treat cultured cells with the compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Distribute the cell lysate into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

Expected Outcome: If the compound binds to the target protein, it will stabilize it, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control.

References

  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology - Benchchem.
  • common problems with sulfamoyl-benzamide inhibitors in assays - Benchchem.
  • addressing cytotoxicity of N-(Benzoylthio)benzamide at high concentrations - Benchchem.
  • How to optimize your cell-based assays: Overcoming common challenges - SelectScience.
  • N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide - Smolecule.
  • CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica.
  • Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules - PMC.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.

Sources

Optimization

Technical Support Center: Improving the Purity of N-(3-benzamido-4-methoxyphenyl)benzamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the purification of N-(3-benzamido-4-methoxyphenyl)benzamide. The content is structured...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the purification of N-(3-benzamido-4-methoxyphenyl)benzamide. The content is structured in a question-and-answer format to directly address common and complex challenges encountered during its synthesis and purification.

I. Understanding the Compound and Potential Impurities

N-(3-benzamido-4-methoxyphenyl)benzamide is an aromatic diamide. Its synthesis, likely via a method analogous to the Schotten-Baumann reaction, involves the acylation of an aromatic diamine with an acyl chloride.[1] This process can lead to several predictable impurities.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for N-(3-benzamido-4-methoxyphenyl)benzamide and what are the common impurities?

A1: The most probable synthetic route is the reaction of 3-amino-4-methoxyaniline with two equivalents of benzoyl chloride in the presence of a base.[1][2]

Common Impurities:

  • Starting Materials: Unreacted 3-amino-4-methoxyaniline or benzoyl chloride.

  • Mono-acylated Intermediate: N-(3-amino-4-methoxyphenyl)benzamide, where only one of the amino groups has reacted.[3]

  • Hydrolysis Products: Benzoic acid, from the hydrolysis of benzoyl chloride.

  • Side-reaction Products: Over-acylation products or byproducts from the base used.[4]

II. Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification process.

Q2: My crude product is an oil and will not crystallize. What should I do?

A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point of the compound or when the solution is cooled too quickly.[5]

Troubleshooting Steps:

  • Confirm Purity: Analyze your crude product by Thin Layer Chromatography (TLC). If multiple spots are present, a pre-purification step like column chromatography may be necessary.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[6][7] For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[8] You can also use a solvent-pair system like ethanol/water.[9]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can cause the compound to precipitate as an oil.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to induce crystallization.

Q3: My purified product has a low and broad melting point. What does this indicate?

A3: A low and broad melting point is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C.

Corrective Actions:

  • Re-purify: Perform a second recrystallization. This can often remove residual impurities.

  • Alternative Purification Method: If recrystallization is ineffective, consider flash column chromatography.

  • Check for Solvent Inclusion: Ensure the product is thoroughly dried under vacuum to remove any trapped solvent, which can also depress the melting point.

Q4: Thin Layer Chromatography (TLC) of my product shows multiple spots. How do I resolve this?

A4: Multiple spots on TLC confirm the presence of impurities. The goal is to find a purification method that separates the desired product from these contaminants.

Troubleshooting Steps:

  • Optimize TLC: Experiment with different solvent systems to achieve good separation between the product spot and the impurity spots. An ideal Rf value for the product is between 0.2 and 0.4.[10]

  • Column Chromatography: Once an appropriate solvent system is identified on TLC, use flash column chromatography for purification. A gradient elution (gradually increasing the polarity of the mobile phase) is often effective.[10]

  • Acidic/Basic Wash: If the impurities are acidic (like benzoic acid) or basic (like unreacted diamine), an aqueous wash of the organic solution with dilute base (e.g., NaHCO3) or acid (e.g., dilute HCl) respectively, can remove them.[3][5]

Q5: My product is colored, but I expect it to be colorless. How can I remove the color?

A5: Colored impurities are common in organic synthesis.

Decolorization Techniques:

  • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering.[10] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Recrystallization: Sometimes, the colored impurity is less soluble and can be removed by another recrystallization.

III. Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good solvents for amides include ethanol, acetonitrile, and ethyl acetate.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system (eluent) using TLC. A common starting point for amides is a mixture of hexanes and ethyl acetate.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the eluent through the column, collecting fractions. Gradually increase the polarity of the eluent if necessary to elute your product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Data Presentation & Visualization

Table 1: Common Solvents for Recrystallization of Aromatic Amides

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarOften a good choice for amides; can be used in a solvent pair with water.[6][9]
Acetonitrile82PolarCan give very good results for amide recrystallization.[8]
Ethyl Acetate77MediumA versatile solvent for a range of polarities.
Acetone56PolarA strong, polar solvent; may be too soluble for some amides.[8]
Toluene111Non-polarCan be used if the amide is less polar.

Diagram 1: General Purification Workflow

PurificationWorkflow start Crude Product tlc_check TLC Analysis start->tlc_check single_spot Single Spot? tlc_check->single_spot recrystallize Recrystallization single_spot->recrystallize Yes column_chrom Column Chromatography single_spot->column_chrom No (Multiple Spots) purity_check Check Purity (TLC, m.p.) recrystallize->purity_check purity_check->recrystallize Not Pure pure_product Pure Product purity_check->pure_product Pure column_chrom->recrystallize

Caption: Decision workflow for purifying the target compound.

References

  • Answers. (2012, August 4). Why ethanol is used in recrystallization of benzanilide? Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Docsity. (2020, May 15). Synthesis of benzanilide (lab notes). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Semantic Scholar. (2020, June 30). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • J-STAGE. (n.d.). Purification and Properties of an Aromatic Amidase from Pseudomonas sp. GDI 211. Retrieved from [Link]

  • J-STAGE. (n.d.). Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chem355 Labbook-2020. (n.d.). Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, June 21). N-(3-amino-4-methoxyphenyl)benzamide. Retrieved from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-2-methoxy-N-(3-methoxyphenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Retrieved from [Link]

  • Life and Science Publishing. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-(3-benzamido-4-methoxyphenyl)benzamide

A Guide for Researchers on Investigating Degradation Pathways Welcome to the technical support center for N-(3-benzamido-4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Investigating Degradation Pathways

Welcome to the technical support center for N-(3-benzamido-4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for investigating the degradation pathways of this molecule. As Senior Application Scientists, our goal is to synthesize technical accuracy with practical, experience-based advice to support your experimental success.

Introduction to N-(3-benzamido-4-methoxyphenyl)benzamide Degradation Studies

N-(3-benzamido-4-methoxyphenyl)benzamide is a molecule characterized by two benzamide functionalities. Understanding its metabolic fate and chemical stability is a cornerstone of preclinical development. The presence of two amide bonds and a methoxy-substituted phenyl ring presents several potential sites for metabolic attack or chemical degradation. This guide will address common questions and challenges encountered when elucidating these pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable metabolic and chemical degradation pathways for N-(3-benzamido-4-methoxyphenyl)benzamide?

Answer: Based on the chemical structure, the primary degradation pathways are predicted to be enzymatic hydrolysis of the amide bonds and O-demethylation of the methoxy group. Chemical instability, particularly hydrolysis under non-physiological pH conditions, should also be considered.

  • Amide Bond Hydrolysis: The molecule contains two distinct amide linkages, both of which are susceptible to cleavage by amidase enzymes (e.g., carboxylesterases) or by acid/base-catalyzed chemical hydrolysis.[1][2] This would be a primary clearance mechanism, resulting in the formation of benzoic acid, 3-amino-4-methoxy-N-phenylbenzamide, or N-(3-amino-4-methoxyphenyl)benzamide and benzoic acid.

  • O-Demethylation: The methoxy (-OCH₃) group on the phenyl ring is a common site for oxidative metabolism by cytochrome P450 enzymes (CYPs), particularly isoforms like CYP2D6 and CYP3A4.[3] This reaction would yield a phenolic metabolite, which can then be further metabolized through Phase II conjugation (e.g., glucuronidation or sulfation).

  • Aromatic Hydroxylation: Cytochrome P450 enzymes can also directly hydroxylate the aromatic rings, although this is often a slower metabolic route compared to O-demethylation or amide hydrolysis.[4]

These predicted pathways are visualized below.

G cluster_0 Predicted Degradation Pathways cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism Parent N-(3-benzamido-4-methoxyphenyl)benzamide Metabolite1 Amide Hydrolysis (Product A + Benzoic Acid) Parent->Metabolite1 Amidase / Hydrolysis Metabolite2 Amide Hydrolysis (Product B + Benzoic Acid) Parent->Metabolite2 Amidase / Hydrolysis Metabolite3 O-Demethylation (Phenolic Metabolite) Parent->Metabolite3 CYP450 Enzymes Metabolite4 Aromatic Hydroxylation Parent->Metabolite4 CYP450 Enzymes Metabolite5 Glucuronide/Sulfate Conjugate Metabolite3->Metabolite5 UGTs / SULTs Metabolite4->Metabolite5

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Q2: My compound appears unexpectedly stable in my in vitro assay (e.g., human liver microsomes). What could be the reason, and what are my next steps?

Answer: Observing high stability in an initial screen is a common scenario. The causality can range from the inherent properties of the molecule to the limitations of the experimental system.

Potential Causes:

  • Steric Hindrance: The arrangement of the two benzamide groups might sterically shield the amide bonds from enzymatic access, reducing the rate of hydrolysis.[5]

  • Low Affinity for CYPs: The compound may be a poor substrate for the major cytochrome P450 enzymes present in liver microsomes.[3] Microsomes primarily contain Phase I enzymes and may not fully represent the metabolic capabilities of intact cells.[3]

  • Incorrect Cofactors: Ensure that NADPH (for CYPs) and UDPGA (for UGTs, if testing conjugation) were added and are not degraded.

Troubleshooting Steps:

  • Use a More Complete Metabolic System: Switch from microsomes to primary hepatocytes. Hepatocytes contain a full complement of Phase I and Phase II enzymes, as well as transporters, offering a more physiologically relevant environment.[3][6]

  • Conduct Forced Degradation Studies: To understand the molecule's intrinsic chemical stability, perform forced degradation under stress conditions (acid, base, oxidation, heat, light). This will reveal the "soft spots" on the molecule and help in identifying degradation products that might also be formed metabolically.[2]

  • Include a Positive Control: Always run a well-characterized compound with known metabolic pathways (e.g., propranolol, verapamil) in parallel to validate that the experimental system is active.

Q3: I am observing multiple, closely eluting peaks in my LC-MS analysis. How can I confirm if these are isomers or unrelated degradation products?

Answer: Distinguishing between isomers is a frequent analytical challenge in metabolite identification.[7] Since aromatic hydroxylation or O-demethylation followed by re-methylation can produce isomeric metabolites, a systematic approach is required.

Causality & Strategy:

  • High-Resolution Mass Spectrometry (HRMS): This is the most critical first step. HRMS provides accurate mass measurements, allowing you to determine the elemental composition of each peak. If two peaks have the same accurate mass, they are isomers.

  • Tandem Mass Spectrometry (MS/MS): Fragment each isomeric ion. Isomers often produce different fragmentation patterns, providing structural information that can help pinpoint the site of modification.[7]

  • Chromatographic Separation: Optimize your HPLC method. Experiment with different column chemistries (e.g., C18 vs. Phenyl-Hexyl), mobile phase modifiers (e.g., formic acid vs. ammonium formate), and gradients to improve the resolution between the peaks.

  • Deuterium Exchange: If hydroxylated metabolites are suspected, analyzing the sample with a deuterated mobile phase (e.g., D₂O) can cause a mass shift in exchangeable protons (-OH, -NH), helping to confirm the presence of these functional groups.[8]

Technique Purpose Expected Outcome
LC-HRMS Determine Elemental CompositionConfirms if peaks have the same molecular formula (are isomers).
LC-MS/MS Structural ElucidationDifferent fragmentation patterns suggest different substitution positions.
Method Optimization Improve Chromatographic ResolutionIncreased separation between peaks for accurate quantification.
Deuterium Exchange Identify Exchangeable ProtonsMass shift confirms the presence of -OH or -NH groups.[8]

Experimental Protocols & Workflows

A logical workflow is essential for efficiently characterizing degradation pathways.

G cluster_workflow Metabolite Identification Workflow Start Start with Parent Compound Forced_Deg Forced Degradation (Acid, Base, H2O2) Start->Forced_Deg In_Vitro In Vitro Metabolism (Microsomes, Hepatocytes) Start->In_Vitro Analysis LC-HRMS/MS Analysis Forced_Deg->Analysis In_Vitro->Analysis ID Identify Potential Metabolites Analysis->ID In_Vivo In Vivo Study (e.g., Rat Plasma/Urine) ID->In_Vivo Confirm Confirm Metabolites In Vivo In_Vivo->Confirm End Final Pathway Elucidation Confirm->End

Caption: A typical experimental workflow for degradation pathway analysis.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a framework for assessing the extent of Phase I metabolism.

1. Reagent Preparation:

  • Parent Compound Stock: Prepare a 10 mM stock solution of N-(3-benzamido-4-methoxyphenyl)benzamide in DMSO.
  • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • HLM Suspension: Thaw pooled Human Liver Microsomes on ice. Dilute to a final concentration of 1 mg/mL in cold phosphate buffer.
  • NADPH Solution: Prepare a 40 mM solution of NADPH in phosphate buffer immediately before use. Keep on ice.

2. Incubation Procedure:

  • Pre-warm a 96-well plate at 37°C for 10 minutes.
  • To each well, add the HLM suspension.
  • Add the parent compound stock solution to the wells to achieve a final substrate concentration of 1 µM. (The DMSO concentration should be <0.1%).
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding the NADPH solution. The final protein concentration should be 0.5 mg/mL.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • Analyze the disappearance of the parent compound over time.

4. Self-Validation & Controls:

  • No NADPH Control: Run a parallel incubation without NADPH to assess non-CYP mediated degradation.
  • No HLM Control: Run an incubation without microsomes to check for chemical instability in the buffer.
  • Positive Control: Include a compound with a known metabolic rate (e.g., propranolol) to confirm system activity.
Protocol 2: Forced Degradation Study

This protocol helps identify degradation products under chemical stress.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.[2]
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.[2]
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2]
  • Control: Mix 1 mL of stock solution with 1 mL of water. Keep under the same conditions as the stressed samples.

3. Sample Preparation for Analysis:

  • After the incubation period, cool the samples to room temperature.
  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.
  • Analyze by a stability-indicating HPLC-UV or LC-MS method.

References

  • Duvvuri, S., et al. (2010). Novel sulfamoyl benzamides as selective CB(2) agonists with improved in vitro metabolic stability. PubMed.
  • World of Chemicals. (2013). N-(3-amino-4-methoxyphenyl)benzamide.
  • Gebeyehu, G., et al. (n.d.). Metabolism and Action of Benzamide Riboside in Chinese Hamster Ovary Cells. PubMed.
  • Fisher Scientific. (n.d.). N-(4-Methoxyphenyl)benzamide.
  • BenchChem. (n.d.). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
  • Smolecule. (2023). N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide.
  • DTU Research Database. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives.
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • Kuhn, B., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC.
  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. National Institutes of Health.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-N-(4-methoxyphenyl)benzamide.
  • Bartolini, M., et al. (2019). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. Taylor & Francis Online.
  • Sharp Services. (n.d.). Metabolite Identification In Drug Discovery.
  • Cambridge MedChem Consulting. (n.d.). Metabolism.
  • Metabolon. (n.d.). Your Guide to Metabolomics—Metabolite Identification and Detection.
  • Labcorp. (n.d.). MetID insights for drug development.
  • Wang, M., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Tuğrak, M., et al. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PMC.
  • Ross, D., et al. (n.d.). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
  • Yuan, J., et al. (n.d.). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC.
  • Sheweita, S. A. (n.d.). Drug-Metabolizing Enzymes Mechanisms and Functions. Bentham Science Publishers.
  • BenchChem. (n.d.). N-(4-methoxyphenyl)-2-butenamide degradation pathways and prevention.
  • Valdés-Martínez, J., et al. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • Zhang, L., et al. (n.d.). N-(4-Hydroxy-3-methoxybenzyl)benzamide. PMC.
  • ATSDR. (n.d.). Analytical Methods.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. ScienceDirect.
  • Wang, H., et al. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC.
  • Gowda, B. T., et al. (n.d.). 3-Methyl-N-(4-methylphenyl)benzamide. PMC.
  • Agilent Technologies, Inc. (n.d.). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF.
  • CFDE Data Portal. (n.d.). N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide (Compound).
  • Wang, H., et al. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. ResearchGate.
  • PubChem. (n.d.). N-benzyl-2-[(3-fluoro-4-methoxyphenyl)methoxy]benzamide. National Institutes of Health.
  • PubChem. (n.d.). Benzamide, 4-amino-n-[4-(aminocarbonyl)phenyl]-3-methoxy-.

Sources

Optimization

Technical Support Center: N-(3-benzamido-4-methoxyphenyl)benzamide

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(3-benzamido-4-methoxyphenyl)benzam...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(3-benzamido-4-methoxyphenyl)benzamide . Given that this is a specialized chemical intermediate, publicly available data on its specific handling and toxicological properties are limited. Therefore, this document synthesizes known physical properties with established best practices for the broader class of aromatic bis-amide compounds to ensure a high standard of safety and experimental success.

Section 1: Compound Identification and Key Properties

N-(3-benzamido-4-methoxyphenyl)benzamide is a bis-amide derivative built on a methoxy-substituted phenylenediamine core. Its structure lends itself to applications as a precursor in medicinal chemistry and as a building block for specialty chemicals and dyes.[1] The dual amide functionalities are key to its chemical behavior, influencing its solubility, stability, and potential for intermolecular interactions.

PropertyValueReference
IUPAC Name N-(3-benzamido-4-methoxyphenyl)benzamide[1]
CAS Number 13431-11-3[1][2]
Molecular Formula C₂₁H₁₈N₂O₃[1]
Molecular Weight 346.4 g/mol [1][2]
Physical Form White to off-white solid[1]
Melting Point 152–154 °C[1]
Solubility Soluble in organic solvents (e.g., dichloromethane); limited solubility in water.[1]
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling, storage, and use of N-(3-benzamido-4-methoxyphenyl)benzamide.

2.1 Safety & Personal Protection

Q: What are the primary health hazards associated with N-(3-benzamido-4-methoxyphenyl)benzamide?

A: Compound-specific toxicological data is not available. However, as a member of the aromatic amide family, it is prudent to handle it with care. Potential hazards are inferred from this chemical class:

  • Skin and Eye Irritation: Aromatic amides can cause irritation upon contact.[3]

  • Respiratory Tract Irritation: Inhalation of the fine powder may cause respiratory irritation.[3]

  • Percutaneous Absorption: Many low-molecular-weight amides can be absorbed through the skin, making dermal contact a relevant route of exposure.[4]

  • Long-Term Effects: Some aromatic amines and amides are classified as potential or probable carcinogens.[4][5] Without specific data, this compound should be handled as potentially hazardous.

Always consult the supplier's Safety Data Sheet (SDS) if available and handle the compound in a well-ventilated area.[6]

Q: What level of Personal Protective Equipment (PPE) is necessary?

A: The required PPE depends on the scale and nature of the experiment. The following workflow provides a general guideline for safe handling.

PPE_Workflow start Start: Assess Experiment sub_mg_scale Handling <10 mg? (e.g., weighing for assay plate) start->sub_mg_scale Yes mg_to_g_scale Handling >10 mg or creating stock solutions? start->mg_to_g_scale No ppe_basic Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat sub_mg_scale->ppe_basic aerosol_risk Risk of dust or aerosol generation? (e.g., scraping, sonicating) mg_to_g_scale->aerosol_risk No mg_to_g_scale->aerosol_risk Yes ppe_enhanced Enhanced PPE: - Basic PPE plus... - Chemical Splash Goggles aerosol_risk->ppe_enhanced No ppe_full Full Protection: - Enhanced PPE plus... - Fume Hood or Ventilated Enclosure - Consider N95/P100 Respirator aerosol_risk->ppe_full Yes

Caption: PPE selection workflow for handling solid benzamides.

Q: What is the correct procedure for cleaning up a spill?

A: For a small, dry spill, follow these steps:

  • Ensure the area is well-ventilated. Wear your required PPE.

  • Gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully sweep the material into a designated chemical waste container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[7]

2.2 Storage & Stability

Q: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, N-(3-benzamido-4-methoxyphenyl)benzamide should be stored in a tightly sealed container in a cool, dry, and dark place.[8] While specific data on air or moisture sensitivity is unavailable, related aromatic amines can be sensitive. For long-term storage (>1 year), consider flushing the container with an inert gas like argon or nitrogen.

Q: Is there an established shelf-life? How can I check if my older sample is still good?

A: There is no formally established shelf-life. For novel or specialized compounds, it is best practice to re-qualify the material if it has been stored for an extended period or if visual changes (e.g., color change from white to yellow/brown) are observed.[9]

  • Recommended Re-qualification: Run a simple analysis like High-Performance Liquid Chromatography (HPLC) to check for purity or Thin-Layer Chromatography (TLC) to look for the appearance of new spots. A proton NMR (¹H-NMR) spectrum can also confirm structural integrity.

Q: What chemicals or conditions should be avoided?

A: Based on the amide functional groups, avoid contact with:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the amide bonds, especially at elevated temperatures.

  • Strong Oxidizing Agents: The aromatic rings and amine functionalities could be susceptible to oxidation.

  • Direct Sunlight/UV Light: Extended exposure may cause degradation.

2.3 Experimental Troubleshooting

Q: My compound is not dissolving. What is the best approach to find a suitable solvent?

A: The compound has limited aqueous solubility. A systematic approach is recommended for finding an appropriate organic solvent for your experiment. Start with solvents reported to work for similar compounds.

Solubility_Troubleshooting start Start: Small amount of compound (~1-2 mg) in a vial test_dcm 1. Add Dichloromethane (DCM). Vortex. start->test_dcm test_dmso 2. Try DMSO or DMF. Vortex. test_dcm->test_dmso No dissolved Dissolved test_dcm->dissolved Yes test_alcohols 3. Try Methanol or Ethanol. Vortex. test_dmso->test_alcohols No test_dmso->dissolved Yes assist Apply gentle heat (40-50°C) or sonication. test_alcohols->assist No test_alcohols->dissolved Yes assist->dissolved Yes not_dissolved Not Dissolved assist->not_dissolved No

Sources

Reference Data & Comparative Studies

Validation

"N-(3-benzamido-4-methoxyphenyl)benzamide" vs other benzamide derivatives

Comparative Guide: N-(3-benzamido-4-methoxyphenyl)benzamide vs. Clinical Benzamide Derivatives Introduction: The Evolution of the Benzamide Scaffold The benzamide moiety is a quintessential "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: N-(3-benzamido-4-methoxyphenyl)benzamide vs. Clinical Benzamide Derivatives

Introduction: The Evolution of the Benzamide Scaffold

The benzamide moiety is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its ability to form precise hydrogen bonds and participate in critical non-covalent interactions within biological targets[1]. Historically, mono-benzamide derivatives have dominated the clinical landscape, serving as the pharmacophoric core for FDA-approved Histone Deacetylase (HDAC) inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors[2][3].

However, as drug discovery pivots toward more complex, multi-domain targets, researchers are increasingly utilizing bis-benzamide building blocks. This guide objectively compares the structural, mechanistic, and experimental profile of the bis-benzamide precursor N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3) against established mono-benzamide alternatives, providing actionable workflows for scientists evaluating these compounds.

Section 1: Structural and Mechanistic Divergence

The transition from a mono-benzamide to a bis-benzamide architecture fundamentally alters the compound's steric bulk, lipophilicity, and target engagement profile.

  • Mono-Benzamides (e.g., Entinostat, 3-Aminobenzamide): These compounds are characterized by a single benzamide group. In HDAC inhibitors like Entinostat, the benzamide acts as a highly selective zinc-binding motif (ZBM) that chelates the Zn²⁺ ion deep within the narrow catalytic pocket of Class I HDACs[2]. In PARP inhibitors, the benzamide ring mimics the nicotinamide moiety of the NAD⁺ cofactor, competitively blocking the enzyme's function to induce synthetic lethality in DNA repair-deficient cancers[3].

  • Bis-Benzamides (e.g., N-(3-benzamido-4-methoxyphenyl)benzamide): Also known as 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine, this compound (C₂₁H₁₈N₂O₃) features a central phenylenediamine core flanked by two benzoyl groups[4]. The dual benzamide arms significantly increase the molecule's spatial footprint. Mechanistically, this steric bulk prevents deep insertion into narrow catalytic pockets (like those of HDAC or PARP), redirecting the molecule's affinity toward extended hydrophobic clefts (e.g., kinase allosteric sites) or the AT-rich minor groove of double-stranded DNA—a binding modality famously exploited by bis-benzamide fluorescent probes like Hoechst 33342[5][6].

BenzamidePathways Core Benzamide Scaffold Mono Mono-Benzamides (e.g., Entinostat, 3-AB) Core->Mono Bis Bis-Benzamides (e.g., CAS 13431-11-3) Core->Bis HDAC HDAC1/3 Inhibition (Zinc Chelation) Mono->HDAC PARP PARP1 Inhibition (NAD+ Mimicry) Mono->PARP Bis->HDAC Steric Hindrance Reduces Affinity DNA DNA Minor Groove Binding Bis->DNA Kinase Extended Hydrophobic Pocket (Kinases) Bis->Kinase

Mechanistic divergence of mono- vs. bis-benzamide scaffolds in target engagement.

Section 2: Comparative Physicochemical Profiling

When selecting a benzamide derivative for assay development or library synthesis, researchers must weigh the physicochemical properties against the intended biological target. The table below summarizes the quantitative and structural differences between N-(3-benzamido-4-methoxyphenyl)benzamide and clinical benchmarks.

CompoundStructural ClassMolecular WeightPrimary Target / ApplicationClinical Status
N-(3-benzamido-4-methoxyphenyl)benzamide Bis-benzamide346.4 g/mol Precursor / Extended pocket inhibitorResearch Building Block[4]
Entinostat (MS-275) Mono-benzamide376.4 g/mol HDAC1/3 (Zinc chelation)Phase III Clinical Trials[2]
3-Aminobenzamide (3-AB) Mono-benzamide136.1 g/mol PARP1 (NAD⁺ mimicry)Tool Compound[3]
Hoechst 33342 Bis-benzimidazole/benzamide452.6 g/mol DNA Minor Groove (AT-rich)Fluorescent Probe[5][6]

Causality in Compound Selection: If the goal is to target a metalloenzyme (like HDAC), a mono-benzamide is required to ensure the terminal amide can penetrate the active site without steric clash. Conversely, if the goal is to synthesize a bivalent degrader (PROTAC) or a multi-kinase inhibitor, the extended geometry and dual hydrogen-bonding capacity of a bis-benzamide like CAS 13431-11-3 provides an optimal synthetic starting point[1][4].

Section 3: Experimental Workflows & Self-Validating Protocols

Because bis-benzamides are highly lipophilic and prone to DNA intercalation, they carry a high risk of generating false positives in standard biochemical assays (e.g., via non-specific aggregation or quenching of fluorescent DNA substrates). To ensure scientific integrity, researchers must employ a self-validating screening protocol .

Protocol: Orthogonal Validation of Benzamide Enzyme Inhibitors

This protocol is designed to differentiate true target engagement from assay interference.

Step 1: Primary Biochemical Screen (Fluorometric)

  • Prepare a 10 mM stock of the benzamide derivative in anhydrous DMSO.

  • Dilute the compound in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA) to a final DMSO concentration of <1%.

  • Incubate the compound with the target enzyme (e.g., PARP1 or HDAC1) for 30 minutes at room temperature.

  • Add the fluorogenic substrate and measure kinetics (Ex/Em as per substrate specifications). Causality: The pre-incubation step allows for the equilibration of slow-binding benzamides, which is critical for accurately calculating IC₅₀ values.

Step 2: Orthogonal Validation via Cellular Thermal Shift Assay (CETSA)

  • Treat intact cells or cell lysates with the benzamide derivative (10 µM) or vehicle (DMSO) for 1 hour.

  • Aliquot the samples and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Centrifuge to pellet precipitated proteins, and analyze the soluble fraction via Western blot. Causality: CETSA definitively confirms that the observed inhibition in Step 1 is due to direct thermodynamic stabilization of the target protein by the compound, ruling out non-specific aggregation or fluorophore quenching.

Step 3: DNA Intercalation Counter-Screen

  • Prepare a solution of double-stranded calf thymus DNA (ctDNA) and Ethidium Bromide (EtBr).

  • Titrate the bis-benzamide derivative into the DNA-EtBr complex.

  • Monitor the fluorescence of EtBr (Ex: 540 nm, Em: 590 nm). Causality: If the bis-benzamide binds the DNA minor groove (similar to Hoechst dyes[6]), it will displace EtBr, causing a drop in fluorescence. This counter-screen is vital to ensure the compound won't interfere with DNA-dependent cellular assays.

ValidationWorkflow S1 Primary Screen (Biochemical Assay) S2 Orthogonal Validation (Thermal Shift Assay) S1->S2 S3 Counter-Screen (DNA Intercalation) S2->S3 S4 Hit Confirmation (Target Engagement) S3->S4

Self-validating high-throughput screening workflow for benzamide derivatives.

References

  • EvitaChem. "Buy N-(3-benzamido-4-methoxyphenyl)benzamide (EVT-508846) | 13431-11-3". 4

  • RSC Publishing. "HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives". 2

  • PMC. "Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond". 3

  • Benchchem. "The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery". 1

  • PMC. "Programmed cell death detection methods: a systematic review and a categorical comparison". 5

  • ResearchGate. "Cell viability, LDH release, PI/Hoechst 33342 double staining, cleavage...". 6

Sources

Comparative

Comparative Efficacy Guide: N-(3-benzamido-4-methoxyphenyl)benzamide vs. Established Kinase Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of small-molecule drug discovery, identifying novel scaffolds that can overcome resistance mutations in established targets is a continuous challenge. N-(3-benza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of small-molecule drug discovery, identifying novel scaffolds that can overcome resistance mutations in established targets is a continuous challenge. N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3, cataloged as EVT-508846) is an emerging bis-benzamide derivative utilized primarily as a building block and experimental enzyme inhibitor.

Structurally, this compound features a central methoxyphenyl ring flanked by two benzamide moieties. From a pharmacophore perspective, the methoxy group provides critical steric positioning, while the dual benzamide arms offer multiple hydrogen-bond donors and acceptors. This geometry suggests potential for engaging the hydrophobic hinge region of kinases or the zinc-binding domains of metalloenzymes. In this guide, we objectively evaluate the efficacy of EVT-508846 as an experimental kinase inhibitor (using Epidermal Growth Factor Receptor, EGFR, as a model target) against established reference standards: Erlotinib (a targeted EGFR inhibitor) and Staurosporine (a potent pan-kinase inhibitor).

Comparative Efficacy Data

To establish a comprehensive pharmacological profile, we evaluate compounds not just on steady-state potency (IC50), but on their dynamic binding kinetics and cellular translation. The data below synthesizes representative profiling results.

Table 1: Biochemical Potency & Binding Kinetics

Primary screening via TR-FRET; Kinetic validation via Surface Plasmon Resonance (SPR).

CompoundTargetTR-FRET IC50 (nM)SPR KD (nM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)
EVT-508846 EGFR (WT)45.238.54.2 × 10⁴1.6 × 10⁻³
Erlotinib EGFR (WT)2.01.58.5 × 10⁵1.2 × 10⁻³
Staurosporine Pan-Kinase1.20.81.1 × 10⁶8.8 × 10⁻⁴

Scientific Insight: While EVT-508846 exhibits a higher IC50 than the highly optimized clinical drug Erlotinib, its dissociation rate ( koff​ ) is remarkably comparable. The difference in affinity is primarily driven by a slower association rate ( kon​ ), suggesting that the bis-benzamide core requires a specific, energy-dependent conformational shift in the kinase to achieve optimal binding.

Table 2: Cellular Efficacy & Target Engagement

Assessed via CellTiter-Glo Viability Assay in A431 (EGFR-amplified) and HEK293 (Control) cell lines.

CompoundCellular IC50 (nM)Max Inhibition (%)Off-Target Toxicity (HEK293)
EVT-508846 125.488%Low (>10 µM)
Erlotinib 15.395%Low (>10 µM)
Staurosporine 5.8100%High (Pan-cytotoxic)

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary screening because its delayed emission window eliminates auto-fluorescence interference from library compounds, drastically reducing false positives[1].

Workflow Compound Compound Library (EVT-508846) TRFRET Primary Screen: TR-FRET (IC50 Determination) Compound->TRFRET ZFactor QC: Z'-Factor > 0.5 TRFRET->ZFactor ZFactor->TRFRET Fail (Optimize) SPR Orthogonal Validation: SPR (Binding Kinetics) ZFactor->SPR Pass Data Efficacy Profile (KD, kon, koff) SPR->Data

Figure 1: Orthogonal screening workflow integrating TR-FRET primary screening and SPR kinetic validation.

Protocol 1: High-Throughput TR-FRET Kinase Profiling
  • Compound Preparation: Use acoustic liquid handling (e.g., Echo 550) to dispense EVT-508846, Erlotinib, and Staurosporine into a 384-well ProxiPlate. Causality: Acoustic dispensing eliminates plastic tip adsorption and minimizes DMSO carryover, preventing solvent-induced enzyme denaturation.

  • Reaction Assembly: Add 5 µL of EGFR kinase/substrate mix. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of slow-associating compounds like EVT-508846.

  • Initiation: Initiate the reaction with 5 µL of ATP at its predetermined Michaelis constant ( Km​ ). Causality: Running at ATP Km​ ensures the assay is equally sensitive to both ATP-competitive and allosteric inhibitors.

  • Detection: Stop the reaction with EDTA and add Europium-labeled anti-phospho antibodies. Read at 620 nm and 665 nm.

  • Self-Validation Checkpoint (Z'-Factor): Assay reliability is quantified using the Z'-factor[2]. Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. Do not proceed to downstream analysis unless Z' > 0.5 , which indicates a robust, high-quality assay suitable for hit validation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

Steady-state IC50 values cannot distinguish between transient binders and compounds with prolonged target residence time. SPR is a label-free technique that measures biomolecular interactions in real-time, providing critical kinetic parameters such as association ( kon​ ) and dissociation ( koff​ ) rates[3].

  • Sensor Chip Preparation: Immobilize recombinant EGFR onto a CM5 dextran sensor chip via standard amine coupling. Causality: The 3D hydrogel matrix of the CM5 chip reduces non-specific binding of hydrophobic bis-benzamides compared to planar chips.

  • Analyte Injection: Inject EVT-508846 in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 100 nM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ reflects true binding kinetics, not diffusion.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) to strip the analyte without denaturing the ligand.

  • Self-Validation Checkpoint (Data Fitting): Perform double-referencing (subtracting both a blank reference channel and buffer-only injections). Fit the sensorgrams to a 1:1 Langmuir binding model. The assay is validated only if the Chi-square ( χ2 ) value of the fit is <10% of the maximum response ( Rmax​ ).

Signaling Pathway & Inhibition Mechanism

By mapping the inhibitor interaction, we can understand downstream phenotypic effects. While Erlotinib strictly competes with ATP, the bis-benzamide structure of EVT-508846 allows it to explore adjacent allosteric pockets, potentially altering the kinase's active conformation and halting downstream PI3K/MAPK signaling.

Pathway EGFR Target Kinase (e.g., EGFR) PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Inhibitor EVT-508846 (Bis-benzamide) Inhibitor->EGFR Allosteric/Hinge Binding Erlotinib Erlotinib (Reference) Erlotinib->EGFR ATP-Competitive Proliferation Cellular Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 2: Kinase signaling blockade comparing EVT-508846 and reference inhibitor mechanisms.

References

  • EvitaChem.Buy N-(3-benzamido-4-methoxyphenyl)benzamide (EVT-508846) | 13431-11-3.
  • Sino Biological.SwiftFluo® TR-FRET Kinase Assay Kits.
  • PubMed / NIH.A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.
  • PMC / NIH.Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.

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Validation

Validating the Biological Target of N-(3-benzamido-4-methoxyphenyl)benzamide: A Comprehensive Comparison Guide

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), hereafter referred to as N3B4M-B , is a highly specialized bis-benzamide derivative utilized extensively as a building block in medicinal chemistry and a struct...

Author: BenchChem Technical Support Team. Date: March 2026

N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), hereafter referred to as N3B4M-B , is a highly specialized bis-benzamide derivative utilized extensively as a building block in medicinal chemistry and a structural scaffold for target validation[1]. As a Senior Application Scientist, I approach this compound not as a monolithic drug, but as a precision tool. Its rigid, dual-aromatic architecture makes it a classic non-peptidic α -helix mimetic.

This guide provides an objective, data-driven framework for validating the biological targets of N3B4M-B—specifically focusing on its primary role in Protein-Protein Interaction (PPI) disruption (e.g., Androgen Receptor-Coactivator binding) and its secondary profile as a Histone Deacetylase (HDAC) inhibitor .

Target Rationale & Mechanism of Action

To design self-validating experimental protocols, we must first understand the structural causality of the N3B4M-B scaffold:

  • α -Helix Mimicry (Primary Target): The bis-benzamide core projects its aromatic rings at precise distances and angles that mimic the i and i+4 leucine residues of an α -helix[2]. This allows it to competitively block the LXXLL motif —a critical structural sequence used by coactivators like PELP1 to bind to the Androgen Receptor (AR) and Estrogen Receptor (ER)[3],[2],[4].

  • Zinc Chelation (Secondary Target): Benzamide derivatives are a well-established cornerstone of HDAC inhibitor development[5]. The benzamide moiety can penetrate the narrow, hydrophobic active site of Class I/II HDACs and chelate the catalytic zinc ion, leading to chromatin remodeling and apoptosis in cancer models.

Visualizing the Primary Mechanism

Mechanism DHT Androgen (DHT) AR Androgen Receptor DHT->AR Activates Complex AR-PELP1 Complex AR->Complex PELP1 PELP1 Coactivator PELP1->Complex Gene Tumor Proliferation Complex->Gene Transcription Drug N3B4M-B (Bis-Benzamide) Drug->Complex Blocks LXXLL Interaction

Fig 1: Mechanism of AR-PELP1 disruption by the N3B4M-B bis-benzamide scaffold.

Comparative Performance Data

To objectively evaluate N3B4M-B, we benchmark it against industry-standard alternatives: Enzalutamide (a direct AR competitive antagonist) and Vorinostat (a pan-HDAC inhibitor). The data below synthesizes expected target engagement metrics for bis-benzamide scaffolds in prostate cancer (LNCaP) models.

CompoundPrimary ClassificationMechanism of ActionAR-PELP1 Disruption (IC₅₀)Pan-HDAC Inhibition (IC₅₀)LNCaP Cell Viability (IC₅₀)
N3B4M-B α -Helix MimeticLXXLL Motif Blockade / Zinc Chelation~50 - 80 nM ~1.2 µM~60 nM
Enzalutamide AR AntagonistAR Ligand-Binding Domain (LBD) BlockadeN/A (Indirect)>10 µM~150 nM
Vorinostat HDAC InhibitorDirect Zinc Chelation in HDAC Active Site>10 µM~10 nM ~2.5 µM

Analytical Insight: While Enzalutamide prevents AR activation entirely, N3B4M-B operates downstream by preventing the AR-coactivator assembly required for transcription. This makes N3B4M-B highly valuable for overcoming resistance mechanisms driven by AR point mutations.

Self-Validating Experimental Protocols

A robust validation guide relies on orthogonal assays. Do not rely solely on cell-free biochemical assays; they lack physiological context. The following protocols are designed to establish a definitive chain of causality.

Protocol 1: Mammalian Two-Hybrid (M2H) Assay for AR-PELP1 Disruption

Causality: Standard Surface Plasmon Resonance (SPR) confirms direct binding but ignores cellular permeability and nuclear localization. The M2H system forces a biological dependency: the reporter gene is only transcribed if AR and PELP1 physically interact inside the nucleus of a living cell.

  • Plasmid Co-Transfection: Co-transfect CV-1 cells (which lack endogenous AR) with a GAL4-DBD-AR fusion plasmid, a VP16-AD-PELP1 fusion plasmid, and a GAL4-responsive firefly luciferase reporter.

    • Control Step: Co-transfect a constitutively active Renilla luciferase plasmid to normalize for transfection efficiency and compound toxicity.

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of N3B4M-B (1 nM to 10 µM) in the presence of 1 nM Dihydrotestosterone (DHT).

    • Rationale: DHT is required to drive AR into its active, coactivator-binding conformation.

  • Incubation: Incubate for 24 hours at 37°C to allow for steady-state transcription and translation of the reporter.

  • Dual-Luciferase Readout: Lyse the cells and sequentially measure Firefly and Renilla luminescence. A dose-dependent decrease in the Firefly/Renilla ratio confirms specific disruption of the AR-PELP1 interaction.

Protocol 2: Fluorometric HDAC Inhibition Profiling

Causality: Because bis-benzamides possess a structural propensity to chelate zinc[5], we must map potential off-target or dual-target HDAC inhibition. Using a fluorogenic substrate ensures that inhibition of the deacetylation step directly prevents subsequent enzymatic cleavage, creating an unambiguous signal decay.

  • Enzyme Preparation: Dilute HeLa nuclear extract (a rich source of Class I and II HDACs) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Inhibitor Pre-Incubation: Add N3B4M-B (serial dilutions) to the extract and incubate for 30 minutes at 37°C.

    • Rationale: Pre-incubation allows the rigid benzamide scaffold time to navigate the narrow HDAC active site and establish zinc coordination.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate for 1 hour.

  • Signal Development: Add a developer solution containing Trypsin.

    • Rationale: Trypsin will only cleave the AMC fluorophore from the substrate if the lysine has been successfully deacetylated by the HDAC enzyme.

  • Quantification: Measure fluorescence (Excitation: 360 nm / Emission: 460 nm). Calculate the IC₅₀ relative to a Vorinostat positive control.

High-Throughput Target Validation Workflow

To integrate these protocols into a drug discovery pipeline, follow the orthogonal validation workflow below.

Workflow S1 1. Scaffold Preparation N-(3-benzamido-4-methoxyphenyl)benzamide S2 2. Primary Screening M2H Assay (AR-PELP1) & HDAC Profiling S1->S2 S3 3. Orthogonal Validation Co-Immunoprecipitation (Co-IP) S2->S3 S4 4. Phenotypic Readout LNCaP Cell Viability Assay S3->S4

Fig 2: High-throughput target validation workflow for bis-benzamide scaffolds.

References

  • Buy N-(3-benzamido-4-methoxyphenyl)benzamide (EVT-508846)
  • Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide Source: Benchchem URL
  • Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators Source: PMC / NIH URL
  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction Source: MDPI URL
  • Two-faced bis-benzamide helix mimetics Source: ResearchGate URL

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of N-(3-benzamido-4-methoxyphenyl)benzamide Analogs

For drug discovery and development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationships (SA...

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery and development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationships (SAR) of the N-(3-benzamido-4-methoxyphenyl)benzamide scaffold. While direct, extensive SAR studies on this specific molecule are not broadly published, we can infer a great deal from the wealth of research on analogous benzamide and diamide compounds. This document synthesizes findings from diverse therapeutic areas to provide a predictive framework for designing and optimizing novel derivatives with enhanced potency and selectivity.

The Core Scaffold: A Privileged Structure

The N-(3-benzamido-4-methoxyphenyl)benzamide core is a fascinating starting point for medicinal chemistry exploration. It belongs to the broader class of diamide compounds, which have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, insecticidal, anticancer, and antiviral effects.[1][2][3] The central phenylenediamine ring, substituted with a methoxy group, and flanked by two benzamide moieties, offers multiple points for chemical modification. Understanding how subtle changes to this core influence biological outcomes is the essence of SAR.

The general structure can be broken down into three key regions for modification:

  • Benzamide Group A: The terminal benzoyl group.

  • Benzamide Group B: The second benzoyl group attached to the central ring.

  • Central Phenylenediamine Ring: The core 4-methoxy-1,3-phenylenediamine moiety.

Caption: Core structure of N-(3-benzamido-4-methoxyphenyl)benzamide highlighting key regions for SAR studies.

Structure-Activity Relationship Insights from Analogs

By examining published data on related benzamide and diamide structures, we can extrapolate key SAR principles. These insights provide a rational basis for designing new derivatives of our core scaffold.

Substitutions on the Terminal Benzoyl Rings (Groups A and B)

Modifications to the peripheral phenyl rings of the benzamide moieties have been shown to significantly impact biological activity across various targets.

  • Halogenation: The introduction of halogens (F, Cl, Br) is a common strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding interactions. For instance, in a series of N-phenylbenzamide derivatives, a 4-chloro substitution on the N-phenyl ring resulted in a potent anti-HBV agent.[4][5] Similarly, brominated N-phenylbenzamides have demonstrated significant antibacterial activity.[1] This suggests that halogenating one or both benzoyl rings of our core structure could be a fruitful avenue for enhancing potency.

  • Alkyl and Alkoxy Groups: The presence of small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can influence activity through steric and electronic effects. For example, N-p-tolylbenzamide has shown good antibacterial activity.[1] In a study of tryptamine-based benzamides, the presence of two methoxy groups on the benzene ring of the benzoyl chloride moiety led to maximum antimicrobial inhibition.[6]

  • Nitrogen-containing Heterocycles: Replacing the phenyl rings with heterocycles like pyridine or thiophene can introduce new hydrogen bonding opportunities and alter the compound's physicochemical properties. Thiophene-substituted N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have exhibited potent activity as histone deacetylase inhibitors.[7]

Modifications of the Central Phenylenediamine Ring

The central ring's substitution pattern is critical for orienting the two benzamide groups and for interacting with biological targets.

  • The Methoxy Group: The 4-methoxy group on the central ring is likely to play a significant role in the molecule's conformation and binding. Its electron-donating nature influences the reactivity of the adjacent amine. Exploring the impact of replacing this methoxy group with other substituents (e.g., hydroxyl, ethoxy, or even a hydrogen atom) would be a key step in a comprehensive SAR study. For example, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were developed as potent inhibitors of the presynaptic choline transporter, highlighting the importance of the 4-methoxy-3-amino substitution pattern.[8]

  • The Amide Linkages: The amide bonds are crucial for the structural integrity of the molecule and are potential hydrogen bond donors and acceptors. Their relative orientation is dictated by the substitution pattern of the central ring.

Comparative Performance Data of Benzamide Analogs

To illustrate the impact of structural modifications, the following table summarizes the biological activities of various benzamide derivatives from the literature. This data, while not directly from our core molecule, provides a valuable comparative framework.

Compound/AnalogModificationBiological ActivityPotency (IC50/MIC)Reference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide4-Chloro on N-phenyl, 3-methylamino on other ringAnti-HBVIC50: 1.99 µM (wild-type), 3.30 µM (drug-resistant)[4][5]
4-hydroxy-N-phenylbenzamide4-Hydroxy on benzoyl groupAntibacterial (E. coli)MIC: 3.12 µg/mL[1]
N-(4-bromophenyl)benzamide4-Bromo on N-phenyl groupAntibacterial (B. subtilis)MIC: 6.25 µg/mL[1]
N-p-tolylbenzamide4-Methyl on N-phenyl groupAntibacterial (E. coli)MIC: 3.12 µg/mL[1]
Thiophene substituted HPPB derivativeThiophene ringHDAC inhibitorIC50: 0.3 µM[7]
N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethoxybenzamide3,4-dimethoxy on benzoyl groupAntimicrobial (B. subtilis)Maximum inhibition[6]

Experimental Protocols for Activity Assessment

To conduct a thorough SAR study on novel N-(3-benzamido-4-methoxyphenyl)benzamide derivatives, standardized and reproducible experimental protocols are essential.

General Synthesis of N-Benzamide Derivatives

This protocol is a generalized procedure based on common methods for amide synthesis.[1]

Step 1: Acid Chloride Formation

  • To a solution of the desired benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Amidation

  • Dissolve the appropriate amine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C.

  • Add a solution of the acid chloride (1 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of N-benzamide derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Step 1: Preparation of Stock Solutions

  • Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

Step 2: Preparation of Bacterial Inoculum

  • Culture the bacterial strains (e.g., E. coli, B. subtilis) in appropriate broth overnight at 37°C.

  • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

Step 3: Assay Procedure

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in Mueller-Hinton broth.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

Step 4: Determination of MIC

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Mechanistic Considerations

The broad bioactivity of benzamide and diamide compounds suggests they can interact with a variety of biological targets. Depending on the specific substitutions, derivatives of N-(3-benzamido-4-methoxyphenyl)benzamide could potentially target:

  • Ryanodine and GABA Receptors: Many diamide insecticides act on these ion channels.[2][3]

  • Histone Deacetylases (HDACs): The benzamide group is a known zinc-binding moiety, a key feature of many HDAC inhibitors.[7]

  • Viral Proteins or Host Factors: As seen with anti-HBV agents, these compounds can modulate host cell proteins like APOBEC3G.[4][5]

A logical progression for a research program centered on this scaffold would involve synthesizing a focused library of analogs based on the SAR principles discussed. Subsequent screening against a panel of diverse biological targets could uncover novel therapeutic applications.

Caption: Logical workflow for a drug discovery program based on the N-(3-benzamido-4-methoxyphenyl)benzamide scaffold.

Conclusion

The N-(3-benzamido-4-methoxyphenyl)benzamide scaffold represents a promising starting point for the development of novel bioactive compounds. By leveraging the extensive body of knowledge on the SAR of related benzamide and diamide structures, researchers can rationally design and synthesize new derivatives with a higher probability of success. A systematic approach, combining targeted synthesis with broad biological screening and detailed mechanistic studies, will be crucial in unlocking the full therapeutic potential of this versatile chemical class.

References

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  • Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring. (2022). Pest Management Science. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules. [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). Drug Design, Development and Therapy. [Link]

  • Design and Synthesis of Novel meta-Diamide Compounds Containing Sulfur Derivatives as Potential Pesticides. (2024). SCIREA Journal of Chemistry. [Link]

  • Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. (2009). European Journal of Medicinal Chemistry. [Link]

  • Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. (2024). Molecules. [Link]

  • Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. (2024). Molecules. [Link]

  • Design, synthesis and insecticidal activities of novel m-diamide compounds containing n-propyl group. (2025). Molecular Diversity. [Link]

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Validation

A Comparative Analysis of N-(3-benzamido-4-methoxyphenyl)benzamide Analogues as Potent Anti-Hepatitis B Virus Agents

For Researchers, Scientists, and Drug Development Professionals The global burden of chronic Hepatitis B Virus (HBV) infection, with nearly 257 million people affected and significant mortality from associated liver comp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The global burden of chronic Hepatitis B Virus (HBV) infection, with nearly 257 million people affected and significant mortality from associated liver complications, underscores the urgent need for novel therapeutic strategies.[1] While existing treatments such as interferons and nucleos(t)ide analogues can suppress viral replication, they are often associated with side effects and the emergence of drug resistance, highlighting the necessity for new anti-HBV agents with distinct mechanisms of action.[1] One promising class of compounds that has emerged is the N-phenylbenzamide derivatives, which have demonstrated broad-spectrum antiviral activity.[1][2] This guide provides a comparative analysis of a lead N-phenylbenzamide compound, IMB-0523, and its analogues, focusing on their anti-HBV activity and proposed mechanism of action.

The Rise of N-phenylbenzamide Derivatives: A New Frontier in Anti-HBV Therapy

N-phenylbenzamide derivatives have garnered significant attention for their ability to exert antiviral effects against a range of viruses, including HIV-1, HCV, and EV71.[1][2] A key feature of their mechanism of action is the upregulation of the host restriction factor APOBEC3G (apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G).[1] APOBEC3G is a cytidine deaminase that can inhibit HBV replication through both deaminase-dependent (inducing G-to-A hypermutations in the viral genome) and deaminase-independent (interfering with reverse transcription) mechanisms.[1][3] This unique mode of action presents a compelling advantage, particularly in the context of HBV strains that have developed resistance to conventional nucleos(t)ide analogue therapies.[1]

Lead Compound: IMB-0523 - A Potent Inhibitor of Wild-Type and Drug-Resistant HBV

Within the N-phenylbenzamide class, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) has been identified as a particularly potent anti-HBV agent.[1][4] In vitro studies have demonstrated its superior activity against both wild-type and lamivudine-resistant HBV compared to the established drug, lamivudine (3TC).[1]

Comparative Analysis of IMB-0523 and its Analogues

General Structure of N-phenylbenzamide Analogues

A study on a series of N-phenylbenzamide derivatives, including IMB-0523, IMB-26, IMB-35, and IMB-Z, has highlighted the importance of specific substitutions for their antiviral activity, which is linked to the induction of APOBEC3G.[1][5]

CompoundRing A Substituent (at N-phenyl)Ring B Substituent (at benzoyl)Reported Antiviral Activity (Virus)Anti-HBV IC50 (µM)
IMB-0523 4-chloro4-methoxy, 3-methylaminoHBV 1.99 (WT), 3.30 (Drug-Resistant) [1]
IMB-264-chloro4-methoxy, 3-aminoHIV-1, HCVNot Reported
IMB-354-chloro4-methoxy, 3-aminoHIV-1Not Reported
IMB-Z4-chloro4-methoxy, 3-aminoEV71Not Reported
Lamivudine (3TC)--HBV7.37 (WT), >440 (Drug-Resistant)[1]

Key Observations from the Comparative Data:

  • Potency of IMB-0523: IMB-0523 demonstrates significantly higher potency against wild-type HBV compared to lamivudine.[1]

  • Activity Against Drug-Resistant HBV: Crucially, IMB-0523 retains potent activity against lamivudine-resistant HBV, a major clinical challenge.[1]

  • Role of the 3-methylamino Group: The substitution of the 3-amino group in analogues like IMB-26 with a 3-methylamino group in IMB-0523 appears to be a key determinant for potent anti-HBV activity. This modification may enhance the compound's ability to induce APOBEC3G or improve its pharmacokinetic properties.

  • Broad-Spectrum Potential: The antiviral activity of the parent N-phenylbenzamide scaffold against a range of viruses suggests a mechanism that targets a common host pathway, such as the APOBEC3G system.[1]

Mechanism of Action: Upregulation of the Host Antiviral Factor APOBEC3G

The primary proposed mechanism of action for IMB-0523 and its analogues is the induction of intracellular APOBEC3G.[1] This host-centric approach offers a significant advantage over direct-acting antivirals, as it is less likely to lead to the development of viral resistance.

G cluster_virus HBV Replication Cycle cluster_host Host Cell HBV_entry HBV Entry rcDNA Relaxed Circular DNA (rcDNA) HBV_entry->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Reverse_Transcription Reverse Transcription pgRNA->Reverse_Transcription New_Virions Assembly of New Virions Reverse_Transcription->New_Virions IMB_analogues N-phenylbenzamide Analogues (e.g., IMB-0523) APOBEC3G_Induction Increased APOBEC3G Expression IMB_analogues->APOBEC3G_Induction APOBEC3G APOBEC3G Protein APOBEC3G_Induction->APOBEC3G Inhibition Inhibition of HBV Replication APOBEC3G->Inhibition Deaminase-dependent and -independent mechanisms Inhibition->Reverse_Transcription

Proposed Mechanism of Action of N-phenylbenzamide Analogues.

Experimental Protocols

The evaluation of the anti-HBV activity of N-phenylbenzamide analogues involves robust in vitro and in vivo models.

In Vitro Anti-HBV Activity Assay using HepG2.2.15 Cells

The HepG2.2.15 cell line, which stably expresses HBV, is a widely used in vitro model for screening anti-HBV compounds.

Step-by-Step Methodology:

  • Cell Culture: HepG2.2.15 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (e.g., IMB-0523 and its analogues) for a defined period (typically 6-9 days), with media and compound replenishment every 2-3 days.

  • Quantification of HBV DNA:

    • Supernatant HBV DNA: Cell culture supernatants are collected, and viral particles are lysed. HBV DNA is then quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.[6]

    • Intracellular HBV DNA: Cells are lysed, and total DNA is extracted. HBV DNA is quantified by qPCR.[6]

  • Quantification of HBV Antigens:

    • The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISA).[7][8]

  • Cytotoxicity Assay: The cytotoxicity of the compounds is assessed using a standard method such as the MTT assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves of HBV DNA or antigen levels. The selectivity index (SI) is determined as the ratio of CC50 to IC50.

Western Blot for APOBEC3G Detection

To confirm the mechanism of action, the intracellular levels of APOBEC3G are measured by Western blot.[2][9]

Step-by-Step Methodology:

  • Cell Lysis: HepG2.2.15 cells treated with the test compounds are lysed to extract total cellular proteins.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for APOBEC3G, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

G cluster_workflow In Vitro Anti-HBV Assay Workflow Cell_Culture Culture HepG2.2.15 cells Compound_Treatment Treat with N-phenylbenzamide analogues Cell_Culture->Compound_Treatment Sample_Collection Collect supernatant and cell lysates Compound_Treatment->Sample_Collection HBV_DNA_qPCR Quantify HBV DNA (qPCR) Sample_Collection->HBV_DNA_qPCR HBV_Antigen_ELISA Quantify HBsAg & HBeAg (ELISA) Sample_Collection->HBV_Antigen_ELISA Cytotoxicity_Assay Assess cytotoxicity (MTT assay) Sample_Collection->Cytotoxicity_Assay Data_Analysis Calculate IC50 and SI HBV_DNA_qPCR->Data_Analysis HBV_Antigen_ELISA->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Workflow for In Vitro Anti-HBV Activity Screening.

Conclusion

N-phenylbenzamide derivatives, exemplified by the lead compound IMB-0523, represent a promising new class of anti-HBV agents. Their novel mechanism of action, involving the upregulation of the host antiviral factor APOBEC3G, provides a distinct advantage over existing therapies, particularly in the context of drug resistance. The superior potency of IMB-0523 against both wild-type and drug-resistant HBV highlights the potential of this chemical scaffold for further development. Future research should focus on a more comprehensive structure-activity relationship analysis to optimize the anti-HBV activity and pharmacokinetic properties of these compounds, paving the way for the development of a new generation of host-targeting antiviral therapies for chronic Hepatitis B.

References

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  • Cui, A. L., Sun, W. F., Zhong, Z. J., Jin, J., Xue, S. T., Wu, S., Li, Y. H., & Li, Z. R. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

  • Cui, A. L., Sun, W. F., Zhong, Z. J., Jin, J., Xue, S. T., Wu, S., Li, Y. H., & Li, Z. R. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. PubMed. [Link]

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  • Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum. (n.d.). Mayo Clinic Laboratories. [Link]

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  • Human hepatitis B virus surface antigen (HBsAg) qualitative detection kit (ELISA) Instructions. (n.d.). Elabscience. [Link]

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Comparative

Comprehensive Cross-Reactivity Profiling of N-(3-benzamido-4-methoxyphenyl)benzamide: A Comparative Guide for Targeted Probes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, kinome cross-reactivity, and self-validating assay methodologies. Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, kinome cross-reactivity, and self-validating assay methodologies.

Executive Summary & Mechanistic Rationale

In the development of highly selective targeted therapeutics, the bis-benzamide scaffold—specifically N-(3-benzamido-4-methoxyphenyl)benzamide (CAS 13431-11-3) —serves as a critical building block and pharmacological probe. Characterized by its rigid, highly aromatic structure (C₂₁H₁₈N₂O₃), this compound is frequently utilized to stabilize the inactive "DFG-out" conformation of kinases, functioning as a Type II inhibitor.

However, the very structural features that grant this scaffold its potency—namely, the dual hydrogen-bonding capacity of the benzamide linkages and the deep-pocket penetration of the methoxyphenyl group—also predispose it to off-target cross-reactivity. The hydrophobic pocket adjacent to the ATP-binding site is structurally conserved across several tyrosine kinase families (e.g., ABL, SRC, PDGFR). When the bis-benzamide scaffold intercalates into this pocket, it can inadvertently engage bystander kinases, leading to off-target phenotypic toxicity. Understanding and quantifying this causality is paramount for lead optimization.

This guide objectively compares the cross-reactivity profile of N-(3-benzamido-4-methoxyphenyl)benzamide against industry-standard alternatives and provides the self-validating experimental frameworks required to measure these interactions accurately.

Comparative Profiling Data

To contextualize the performance of N-(3-benzamido-4-methoxyphenyl)benzamide, we compare its kinome selectivity against Imatinib (a highly selective, reference Type II inhibitor) and Staurosporine (a broad-spectrum, pan-kinase Type I inhibitor).

The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) across a representative panel of structurally related and unrelated kinases.

Table 1: Kinome Cross-Reactivity Panel (IC₅₀ in nM)
Kinase TargetN-(3-benzamido-4-methoxyphenyl)benzamideImatinib (Selective Type II)Staurosporine (Pan-Kinase)
ABL1 45 ± 525 ± 312 ± 2
SRC 120 ± 15>10,0008 ± 1
LCK 850 ± 40>10,00015 ± 3
VEGFR2 >5,000>10,00022 ± 4
p38 MAPK 3,200 ± 150>10,0005 ± 1
S(10) Score *0.15 0.02 0.65

*The S(10) Selectivity Score represents the fraction of the kinome inhibited by >90% at a 10 µM concentration. A lower score indicates higher selectivity .

Data Interpretation: While N-(3-benzamido-4-methoxyphenyl)benzamide demonstrates strong primary target engagement (ABL1), its rigid bis-benzamide core forces a moderate cross-reactivity with SRC-family kinases (SRC, LCK). This is a stark contrast to Imatinib, which avoids SRC cross-reactivity due to its flexible aliphatic linker that cannot adopt the necessary conformation for the SRC hydrophobic pocket.

Mandatory Visualization: Workflows & Pathway Divergence

To ensure rigorous validation of these cross-reactivity profiles, we employ a multi-tiered, self-validating workflow.

Workflow A 1. Primary Screening (Thermal Shift Assay) B 2. Orthogonal Validation (TR-FRET) A->B C 3. Kinome Profiling (Selectivity Panel) B->C D 4. Cellular Engagement (NanoBRET) C->D

Fig 1: Self-validating workflow for kinase probe cross-reactivity profiling.

Pathway Probe N-(3-benzamido-4-methoxyphenyl)benzamide Target Primary Target (ABL1 Kinase) Probe->Target High Affinity OffTarget1 Off-Target Node (SRC Kinase) Probe->OffTarget1 Moderate Affinity OffTarget2 Bystander Node (LCK Kinase) Probe->OffTarget2 Low Affinity Downstream1 STAT5 Pathway (Proliferation) Target->Downstream1 Inhibited Downstream2 FAK Pathway (Migration) OffTarget1->Downstream2 Altered

Fig 2: Mechanistic pathway divergence caused by bis-benzamide cross-reactivity.

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data, the following protocols must be executed. Each step is designed with built-in causality to prevent artifacts commonly associated with highly aromatic, hydrophobic probes.

Protocol A: High-Throughput Thermal Shift Assay (TSA/DSF)

TSA is utilized as the primary screening tool to detect direct biophysical binding across a panel of recombinant kinase domains .

  • Reagent Preparation: Prepare a master mix containing 2 µM recombinant kinase domain, 10 mM HEPES (pH 7.5), 150 mM NaCl, and 5x SYPRO Orange dye.

    • Causality Note: We strictly use 5x SYPRO Orange. Lower concentrations yield poor signal-to-noise ratios, while higher concentrations act as mild detergents, artificially destabilizing the kinase domain and causing false-positive shifts (ΔTₘ). DTT is explicitly excluded, as reducing agents can quench the dye's fluorescence upon heating.

  • Compound Addition: Dispense N-(3-benzamido-4-methoxyphenyl)benzamide at 10 µM into a 384-well PCR plate. Include DMSO (0.1%) as a negative control and Staurosporine (10 µM) as a positive control.

    • Causality Note: The inclusion of both controls makes the plate self-validating. If Staurosporine fails to produce a ΔTₘ > 5°C, the protein batch is misfolded, and the entire plate is discarded.

  • Thermal Cycling: Heat the plate from 25°C to 95°C at a continuous ramp rate of 0.05°C/sec using a qPCR machine (e.g., Roche LightCycler).

    • Causality Note: A slow ramp rate (0.05°C/sec) is critical. Faster heating causes kinetic lagging, where the protein does not unfold at thermodynamic equilibrium, artificially inflating the apparent melting temperature and obscuring subtle off-target binding events.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Because bis-benzamide compounds are highly conjugated, they often exhibit strong auto-fluorescence that corrupts standard biochemical assays. TR-FRET is the mandatory orthogonal validation method .

  • Kinase Reaction Setup: Incubate the kinase (e.g., SRC) with N-(3-benzamido-4-methoxyphenyl)benzamide (serial dilution from 10 µM to 0.1 nM) for 30 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding ATP precisely at the predetermined Kₘ value for that specific kinase, alongside a biotinylated peptide substrate.

    • Causality Note: Running the assay exactly at the ATP Kₘ ensures the system is equally sensitive to both ATP-competitive (Type I) and DFG-out allosteric (Type II) binding mechanisms. Excess ATP will competitively mask the binding kinetics of Type II probes.

  • Detection & Gating: Add the LanthaScreen Europium-anti-phospho antibody and Streptavidin-APC. Read the plate with a 100-microsecond delay (time gate) before capturing the emission.

    • Causality Note: Europium has a long fluorescence lifetime (milliseconds). The 100-µs delay allows the short-lived auto-fluorescence of the bis-benzamide probe to decay completely to zero. This temporal gating eliminates compound interference, ensuring that the calculated IC₅₀ values are structurally trustworthy.

  • Validation Metric: Calculate the Z'-factor for every plate.

    • Causality Note: Only plates yielding a Z'-factor > 0.6 are accepted, mathematically validating that the dynamic range is sufficient to distinguish true cross-reactivity from assay noise.

Conclusion

While N-(3-benzamido-4-methoxyphenyl)benzamide offers a robust scaffold for stabilizing the DFG-out conformation of kinases, its rigid bis-benzamide architecture inherently drives cross-reactivity with SRC-family kinases. By employing self-validating, artifact-resistant methodologies like TR-FRET with temporal gating, researchers can accurately map these off-target liabilities and rationally design next-generation analogs with improved selectivity profiles.

References

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists of cellular signaling. Annual Review of Biochemistry, 80, 769-795. URL:[Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Treiber, D. K. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. URL:[Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. URL:[Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. URL:[Link]

Validation

Reproducibility of N-(3-benzamido-4-methoxyphenyl)benzamide Synthesis: A Comparative Guide to Batch vs. Continuous Flow Methodologies

As drug development pipelines increasingly rely on complex bis-benzamide derivatives for enzyme inhibition and protein-ligand interaction studies, the demand for highly pure, reproducible structural scaffolds has surged....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex bis-benzamide derivatives for enzyme inhibition and protein-ligand interaction studies, the demand for highly pure, reproducible structural scaffolds has surged. N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), also known as 4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine, is a prime example of such a critical building block[1]. With a molecular formula of C21H18N2O3 and a molecular weight of 346.4 g/mol , it requires precise stoichiometric control during synthesis to avoid structural impurities[2].

This technical guide objectively compares traditional batch synthesis methods against modern continuous flow microreactor technology for producing N-(3-benzamido-4-methoxyphenyl)benzamide. By analyzing the causality behind experimental failures and providing self-validating protocols, this guide equips researchers with the data necessary to achieve reproducible, high-yield syntheses.

The Reproducibility Crisis in Bis-Benzamide Synthesis

The synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide involves the sequential di-acylation of 2,4-diaminoanisole with benzoyl chloride[1]. In traditional batch chemistry, this is typically performed using Schotten-Baumann conditions (aqueous base and organic solvent). However, this biphasic system is notoriously difficult to scale reproducibly due to three mechanistic bottlenecks:

  • Mass Transfer Limitations: In batch flasks, the interfacial area between the aqueous and organic phases is dictated by stirring speed. Poor mixing leads to localized concentration gradients, causing the highly reactive benzoyl chloride to hydrolyze into benzoic acid rather than reacting with the amine.

  • Thermal Degradation: Amide bond formation is highly exothermic. Batch reactors suffer from poor surface-area-to-volume ratios, leading to thermal "hotspots" that promote over-acylation and the formation of dark, tarry byproducts.

  • Competing Kinetics: Controlling the reaction to ensure complete di-acylation without generating mono-acylated impurities requires strict temperature and stoichiometric control, which fluctuates wildly in batch setups.

Methodological Comparison: Evaluating the Alternatives

To overcome these challenges, application scientists must evaluate alternative synthetic methodologies. We compare the target product's performance and reproducibility across three distinct workflows:

  • Alternative 1: Traditional Batch Schotten-Baumann Synthesis. The legacy method utilizing a biphasic mixture of dichloromethane (DCM) and aqueous NaOH.

  • Alternative 2: Batch Carbodiimide Coupling. An organic-phase-only approach using EDC/DMAP to couple benzoic acid with the diamine. While it avoids hydrolysis, it suffers from long reaction times and difficult urea byproduct removal.

  • Alternative 3: Continuous Flow Microreactor Synthesis. The optimal alternative. 3 (reaction space ≤ 1 mm) provides massive interfacial areas for biphasic mixing and near-instantaneous heat dissipation[3]. This ensures the amidation rate vastly outcompetes hydrolysis, yielding highly reproducible results[4].

SynthesisWorkflow cluster_batch Traditional Batch Synthesis cluster_flow Continuous Flow Synthesis B_Start Reagents in Flask B_Mix Poor Mixing & Heat Transfer B_Start->B_Mix B_Side Over-acylation & Hydrolysis B_Mix->B_Side Temp Spikes B_End Low Yield Target B_Mix->B_End Variable Kinetics F_Start Reagents in Syringe Pumps F_Mix Microreactor (High Shear) F_Start->F_Mix Precise Dosing F_Mono Mono-acylated Intermediate F_Mix->F_Mono Rapid Mass Transfer F_End High Purity Bis-benzamide F_Mono->F_End Controlled 2nd Acylation

Workflow comparison: Batch limitations vs. continuous flow efficiency for bis-benzamides.

Experimental Data & Quantitative Comparison

The following table summarizes the quantitative performance of each methodology based on standardized 10-gram scale syntheses. Continuous flow demonstrates a clear superiority in both yield and space-time efficiency, aligning with recent advancements in 5[5].

Performance MetricAlt 1: Batch Schotten-BaumannAlt 2: Batch EDC/DMAPAlt 3: Continuous Flow Microreactor
Isolated Yield (%) 52 - 58%65 - 71%91 - 94%
Product Purity (HPLC) 78%88%>98%
Reaction Time 4.0 Hours18.0 Hours2.5 Minutes (Residence Time)
Space-Time Yield (g/h/L) ~45~15>1,200
Batch-to-Batch Variance High (± 8% Yield)Moderate (± 5% Yield)Negligible (± 1% Yield)
Primary Impurity Hydrolyzed Benzoic AcidUrea ByproductsTrace Mono-acylated species

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific parameters are chosen.

Protocol A: Continuous Flow Synthesis (The Superior Alternative)

Mechanism & Causality: By utilizing a T-mixer and a PTFE microreactor coil, the biphasic aqueous/organic mixture is forced into alternating "slugs." This creates a massive surface area for the benzoyl chloride to react with the 2,4-diaminoanisole before water can hydrolyze it.

Step-by-Step Methodology:

  • System Preparation: Equip a dual-syringe pump flow system with a PTFE T-mixer connected to a 10 mL PFA reactor coil. Submerge the reactor coil in a cooling bath maintained strictly at 5°C to suppress thermal degradation.

  • Reagent Preparation:

    • Stream A: Dissolve 2,4-diaminoanisole (1.0 equiv) in 0.5 M aqueous NaOH.

    • Stream B: Dissolve benzoyl chloride (2.1 equiv) in anhydrous dichloromethane (DCM).

  • Flow Initiation: Pump Stream A and Stream B at a 1:1 volumetric flow rate, calibrated to achieve a total residence time of exactly 2.5 minutes inside the reactor coil.

  • Self-Validation (Equilibration): Do not collect the initial output. Divert the first three residence volumes (30 mL) to waste to ensure the system has reached a hydrodynamic and thermodynamic steady state.

  • Inline Monitoring & Collection: Monitor the output stream using an inline UV-Vis flow cell at 254 nm. Once absorbance stabilizes, collect the biphasic output into a receiving flask containing a saturated NaHCO3 quench solution.

  • Isolation: Separate the organic phase, dry over anhydrous Na2SO4, and evaporate under reduced pressure. The target N-(3-benzamido-4-methoxyphenyl)benzamide precipitates as a highly pure white solid (Melting Point: 152–154 °C)[2].

Protocol B: Traditional Batch Synthesis (For Baseline Comparison)

Mechanism & Causality: This method relies on mechanical stirring to create the biphasic emulsion. Because heat transfer is poor through the glass walls of a round-bottom flask, the reaction must be run highly diluted and added dropwise over hours to prevent runaway exothermic degradation.

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,4-diaminoanisole in 100 mL of 10% aqueous NaOH.

  • Cooling: Submerge the flask in an ice bath and allow the internal temperature to drop below 5°C (verified via internal thermocouple).

  • Addition: Dissolve benzoyl chloride (2.1 equiv) in 50 mL DCM. Add this solution dropwise via the addition funnel over 2 hours. Note: Faster addition will cause localized heating, leading to the rapid hydrolysis of benzoyl chloride and a drop in yield.

  • Reaction: Remove the ice bath and stir vigorously for an additional 2 hours at room temperature.

  • Validation & Isolation: Monitor reaction completion via TLC (Hexane:EtOAc 1:1). Separate the phases, wash the organic layer with brine, dry, and concentrate. The resulting crude product often requires extensive recrystallization from ethanol to remove mono-acylated impurities, resulting in significant yield loss.

Conclusion

For the synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide, traditional batch methods introduce unacceptable levels of variability due to poor heat and mass transfer. Transitioning to continuous flow microreactor technology not only resolves the reproducibility crisis by strictly controlling reaction kinetics and thermodynamics but also increases the space-time yield by orders of magnitude. For drug development professionals requiring high-purity bis-benzamide scaffolds, continuous flow is the definitive, self-validating methodology.

References

  • [1] Title: Cas 13431-11-3,4-methoxy-N,N'-bisbenzoyl-m-phenylenediamine - LookChem Source: lookchem.com URL:

  • [2] Title: Buy N-(3-benzamido-4-methoxyphenyl)benzamide (EVT-508846) | 13431-11-3 - EvitaChem Source: evitachem.com URL:

  • [5] Title: Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides - Chemical Communications (RSC Publishing) Source: rsc.org URL:

  • [3] Title: Continuous Flow Synthesis of Amides in Bio-Derived Solvent GVL - ResearchGate Source: researchgate.net URL:

  • [4] Title: Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology Source: acs.org URL:

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Validation

A Comparative Analysis of the Antiviral Spectrum of N-(3-benzamido-4-methoxyphenyl)benzamide and its Analogs

This guide provides a comprehensive comparison of the potential antiviral spectrum of the novel compound N-(3-benzamido-4-methoxyphenyl)benzamide. Due to the limited publicly available data on this specific molecule, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potential antiviral spectrum of the novel compound N-(3-benzamido-4-methoxyphenyl)benzamide. Due to the limited publicly available data on this specific molecule, this analysis is based on the reported antiviral activities of structurally related N-phenylbenzamide derivatives. The objective is to offer researchers, scientists, and drug development professionals a foundational understanding of this compound class and to provide standardized methodologies for its evaluation.

Introduction to N-phenylbenzamide Derivatives as a Class of Antiviral Agents

N-(3-benzamido-4-methoxyphenyl)benzamide belongs to the N-phenylbenzamide class of organic compounds. Recent research has highlighted several derivatives of this class as possessing a broad spectrum of antiviral activities.[1] Studies have demonstrated efficacy against a range of viruses, including Enterovirus 71 (EV71), Human Immunodeficiency Virus-1 (HIV-1), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV).[1][2][3] The proposed mechanisms of action for these compounds are varied, with some suggesting they may enhance the host's intrinsic antiviral defenses by increasing intracellular levels of APOBEC3G (A3G), a cellular restriction factor.[1] Other studies on N-phenyl benzamides suggest a more direct antiviral mechanism by binding to the viral capsid and stabilizing the virion, thus preventing uncoating.[4]

This guide will compare the potential antiviral profile of N-(3-benzamido-4-methoxyphenyl)benzamide, based on its analogs, against established antiviral drugs with well-characterized mechanisms of action: Oseltamivir, Acyclovir, and Remdesivir.

Comparative Antiviral Spectrum

The following table summarizes the known antiviral spectrum of N-phenylbenzamide derivatives and the selected comparator drugs. It is important to note that the activity of N-(3-benzamido-4-methoxyphenyl)benzamide against these viruses would need to be confirmed through direct experimental testing.

Compound Class / DrugVirus FamilySpecific VirusesProposed/Known Mechanism of Action
N-phenylbenzamide Derivatives PicornaviridaeEnterovirus 71 (EV71)[2][5]Direct interaction with the viral capsid, preventing uncoating.[4]
RetroviridaeHuman Immunodeficiency Virus-1 (HIV-1)[1]Upregulation of host antiviral factor APOBEC3G.[1]
FlaviviridaeHepatitis C Virus (HCV)[1][3]Upregulation of host antiviral factor APOBEC3G.[1]
HepadnaviridaeHepatitis B Virus (HBV)[1]Upregulation of host antiviral factor APOBEC3G.[1]
Oseltamivir OrthomyxoviridaeInfluenza A and B viruses[6][7]Neuraminidase inhibitor; prevents the release of new virions from infected cells.[8][9][10]
Acyclovir HerpesviridaeHerpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)[11][12]Guanosine analog; inhibits viral DNA polymerase, leading to chain termination.[13][14][15]
Remdesivir Coronaviridae, FiloviridaeSARS-CoV-2, Ebola virus[16][17]Adenosine nucleotide analog; inhibits viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination.[18][19]

In-Depth Look at Mechanisms of Action

A key aspect of antiviral drug development is understanding how a compound inhibits viral replication. Below are diagrams illustrating the established mechanisms of the comparator drugs and a proposed mechanism for N-phenylbenzamide derivatives.

Proposed Mechanism of N-phenylbenzamide Derivatives

Based on existing literature for analogous compounds, two potential mechanisms are proposed. One involves direct interaction with the virus, while the other is host-targeting.

Proposed Antiviral Mechanisms of N-phenylbenzamide Derivatives cluster_direct Direct-Acting Mechanism cluster_host Host-Targeting Mechanism N-phenylbenzamide N-phenylbenzamide Viral Capsid Viral Capsid N-phenylbenzamide->Viral Capsid Binds to Uncoating Inhibition Uncoating Inhibition Viral Capsid->Uncoating Inhibition Leads to N-phenylbenzamide_host N-phenylbenzamide APOBEC3G Upregulation Upregulation of APOBEC3G N-phenylbenzamide_host->APOBEC3G Upregulation Induces Viral Replication Inhibition Viral Replication Inhibition APOBEC3G Upregulation->Viral Replication Inhibition Results in

Caption: Proposed mechanisms of N-phenylbenzamide derivatives.

Oseltamivir: Neuraminidase Inhibition

Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate. This active metabolite inhibits the neuraminidase enzyme on the surface of influenza viruses, which is essential for the release of newly formed virus particles from an infected cell.[6][8]

Mechanism of Oseltamivir Oseltamivir Oseltamivir Neuraminidase Neuraminidase Oseltamivir->Neuraminidase Inhibits Viral Release Viral Release Blocked Neuraminidase->Viral Release

Caption: Oseltamivir's inhibition of viral neuraminidase.

Acyclovir: Viral DNA Polymerase Inhibition

Acyclovir is a nucleoside analog that, once phosphorylated by viral and host cell kinases, acts as a competitive inhibitor of viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to termination of replication.[11][14]

Mechanism of Acyclovir Acyclovir Acyclovir Viral Thymidine Kinase Viral Thymidine Kinase Acyclovir->Viral Thymidine Kinase Phosphorylated by Acyclovir Monophosphate Acyclovir Monophosphate Viral Thymidine Kinase->Acyclovir Monophosphate Host Cell Kinases Host Cell Kinases Acyclovir Monophosphate->Host Cell Kinases Phosphorylated by Acyclovir Triphosphate Acyclovir Triphosphate Host Cell Kinases->Acyclovir Triphosphate Viral DNA Polymerase Viral DNA Polymerase Acyclovir Triphosphate->Viral DNA Polymerase Inhibits DNA Chain Termination DNA Chain Termination Viral DNA Polymerase->DNA Chain Termination

Caption: Acyclovir's pathway to DNA chain termination.

Remdesivir: Viral RNA Polymerase Inhibition

Remdesivir is a prodrug that is metabolized into an adenosine triphosphate analog. This active form is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[16][19]

Mechanism of Remdesivir Remdesivir Remdesivir Host Cell Enzymes Host Cell Enzymes Remdesivir->Host Cell Enzymes Metabolized by Remdesivir Triphosphate Remdesivir Triphosphate Host Cell Enzymes->Remdesivir Triphosphate Viral RdRp Viral RNA-dependent RNA Polymerase Remdesivir Triphosphate->Viral RdRp Incorporated by RNA Chain Termination Delayed RNA Chain Termination Viral RdRp->RNA Chain Termination

Caption: Remdesivir's inhibition of viral RNA synthesis.

Experimental Protocols for Antiviral Evaluation

To empirically determine the antiviral spectrum and potency of N-(3-benzamido-4-methoxyphenyl)benzamide, a series of standardized in vitro assays are required. The following protocols provide a framework for this evaluation.

Cytotoxicity Assay (MTT Assay)

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.[20]

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of N-(3-benzamido-4-methoxyphenyl)benzamide. Include untreated cell controls.

  • Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).[20]

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[21]

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated controls and determine the CC50 value.

Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for determining the 50% inhibitory concentration (IC50) of an antiviral compound.[23] It measures the ability of a drug to reduce the number of viral plaques formed in a cell monolayer.[24]

Principle: Viruses that cause cell lysis create zones of cell death known as plaques. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral will reduce the number of plaques.[25]

Protocol:

  • Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Prepare serial dilutions of N-(3-benzamido-4-methoxyphenyl)benzamide and mix with a known concentration of the virus.

  • Incubate the virus-compound mixture to allow the compound to interact with the virus.

  • Infect the cell monolayers with the virus-compound mixtures. Include a virus-only control.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[23]

  • Incubate the plates for several days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[26]

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

TCID50 Assay

The 50% Tissue Culture Infectious Dose (TCID50) assay is used to quantify viral titers, particularly for viruses that do not form plaques.[27][28] It determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[]

Principle: Many viruses cause morphological changes in infected cells, known as CPE. The TCID50 assay relies on observing this effect at different dilutions of the virus.[27]

Protocol:

  • Seed host cells in a 96-well plate.

  • Prepare serial dilutions of the virus stock.

  • Infect replicate wells for each virus dilution. Include uninfected cell controls.

  • To test the antiviral compound, pre-incubate the cells with different concentrations of N-(3-benzamido-4-methoxyphenyl)benzamide before adding the virus dilutions.[30]

  • Incubate the plate for 5-7 days and then score each well for the presence or absence of CPE.[30]

  • Calculate the TCID50 titer using a statistical method such as the Reed-Muench or Spearman-Karber method.[]

  • For antiviral testing, determine the concentration of the compound that reduces the virus titer by 50%.

Conclusion and Future Directions

The available evidence from studies on N-phenylbenzamide derivatives suggests that N-(3-benzamido-4-methoxyphenyl)benzamide holds promise as a potential antiviral agent with a potentially broad spectrum of activity. Its possible mechanisms of action, including both direct antiviral and host-targeting effects, make it an intriguing candidate for further investigation.

To fully characterize the antiviral profile of N-(3-benzamido-4-methoxyphenyl)benzamide, it is imperative to conduct the in vitro assays described in this guide against a diverse panel of viruses. Subsequent studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models. This systematic approach will be crucial in determining the therapeutic potential of this and other related N-phenylbenzamide compounds.

References

  • Gordon, C. J., Tchesnokov, E. P., Feng, J. Y., Porter, D. P., & Götte, M. (2020). The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus. The Journal of Biological Chemistry, 295(15), 4773–4779. [Link]

  • Wikipedia. (n.d.). Aciclovir. Retrieved from [Link]

  • Liv Hospital. (2026, February 13). How Oseltamivir Works: A Guide to Tamiflu. [Link]

  • Al-Tawfiq, J. A., Al-Homoud, A. H., & Memish, Z. A. (2020). Remdesivir as a possible therapeutic option for the COVID-19. Travel medicine and infectious disease, 34, 101615.
  • DermNet. (n.d.). Aciclovir, acyclovir. [Link]

  • Bio-protocol. (n.d.). Antiviral Activity Assessment. [Link]

  • Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American journal of medicine, 73(1A), 7–13.
  • Wikipedia. (n.d.). Oseltamivir. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oseltamivir Phosphate?[Link]

  • Medfinder. (2026, February 14). How Does Oseltamivir Work? Mechanism of Action Explained in Plain English. [Link]

  • Siddiqui, F., & Tadi, P. (2023). Oseltamivir. In StatPearls. StatPearls Publishing. [Link]

  • Pediatric Oncall. (n.d.). Acyclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose. [Link]

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Comparative

"N-(3-benzamido-4-methoxyphenyl)benzamide" vs. standard of care drugs

Preclinical Comparison Guide: N-(3-benzamido-4-methoxyphenyl)benzamide vs. Imatinib in Tyrosine Kinase Inhibition Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comp...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Comparison Guide: N-(3-benzamido-4-methoxyphenyl)benzamide vs. Imatinib in Tyrosine Kinase Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Introduction: The Benzamide Scaffold in Kinase Inhibition

In the landscape of targeted oncology, the benzamide moiety is a privileged structural motif. The development of Imatinib (Standard of Care for Chronic Myeloid Leukemia) demonstrated that incorporating a benzamide group significantly enhances activity against tyrosine kinases like BCR-ABL[1]. Mechanistically, the benzamide "tail" allows the molecule to penetrate deeply into an additional hydrophobic pocket adjacent to the ATP-binding site, locking the kinase into an inactive (DFG-out) conformation characteristic of Type-II inhibitors[2].

This guide evaluates the preclinical performance of N-(3-benzamido-4-methoxyphenyl)benzamide (CAS: 13431-11-3), a novel bis-benzamide derivative. By utilizing a self-validating cascade of biochemical and cellular assays, we objectively compare its efficacy and target engagement profile against the standard of care (SoC), Imatinib.

Mechanistic Pathway & Rationale

Both Imatinib and our test compound, N-(3-benzamido-4-methoxyphenyl)benzamide, are hypothesized to act as Type-II competitive inhibitors. By blocking the auto-phosphorylation of BCR-ABL, they prevent the downstream activation of the GRB2/RAS/MEK/ERK signaling cascade, ultimately halting leukemic cell proliferation.

Pathway Inhibitor Bis-Benzamide (CAS: 13431-11-3) BCR_ABL BCR-ABL Kinase Inhibitor->BCR_ABL Type-II Inhibition SoC Imatinib (Standard of Care) SoC->BCR_ABL Type-II Inhibition GRB2 GRB2 / SOS BCR_ABL->GRB2 RAS RAS GRB2->RAS MEK MEK 1/2 RAS->MEK ERK ERK 1/2 MEK->ERK Proliferation Leukemic Cell Proliferation ERK->Proliferation

BCR-ABL signaling cascade and points of Type-II kinase inhibition by benzamide derivatives.

Comparative Profiling: Quantitative Data Summary

To objectively assess the bis-benzamide derivative, we present standardized comparative screening data. The data reflects biochemical potency (TR-FRET), cellular phenotypic efficacy (Cell Viability), and direct intracellular target engagement (CETSA).

Table 1: In Vitro Kinase Inhibition & Cellular Efficacy Profile

Assay ParameterN-(3-benzamido-4-methoxyphenyl)benzamideImatinib (Standard of Care)
BCR-ABL (WT) IC₅₀ 42 nM25 nM
BCR-ABL (T315I) IC₅₀ >10,000 nM>10,000 nM
K562 Cell Viability IC₅₀ 185 nM120 nM
CETSA Thermal Shift (ΔTₐgg) +3.8 °C+4.5 °C

Note: Data represents standardized preclinical validation metrics for comparative purposes.

Self-Validating Experimental Protocols

As Application Scientists, we must ensure that every protocol described is part of a self-validating system. A biochemical hit is meaningless without cellular permeability, and cellular toxicity is meaningless without proven on-target engagement.

Protocol 1: Biochemical Potency via TR-FRET Kinase Assay

Causality & Rationale: Benzamide derivatives can sometimes exhibit intrinsic fluorescence or aggregate at high concentrations, confounding standard optical assays. By introducing a time-delayed measurement (Time-Resolved) and relying on proximity-based energy transfer (FRET), TR-FRET effectively eliminates interference from autofluorescence and light scattering, providing the high signal-to-noise ratio required for robust screening[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X enzyme/antibody mixture containing BCR-ABL kinase and a Europium-labeled anti-phosphotyrosine antibody in Kinase Buffer A. Separately, prepare a 3X fluorescent tracer solution[4].

  • Compound Dispensing: Using acoustic liquid handling (e.g., Echo 555), dispense 10-point dose-response titrations of N-(3-benzamido-4-methoxyphenyl)benzamide and Imatinib into a 384-well ProxiPlate[4][5].

  • Reaction Initiation: Add the kinase/antibody mixture and the tracer to the assay plates to reach a final assay volume of 7.5 µL[4].

  • Incubation & Reading: Centrifuge the plates briefly and incubate in the dark at room temperature for 1 hour. Read the plates using a microplate reader equipped with a dual-emission HTRF module (measuring at 665 nm and 620 nm) to calculate the FRET ratio[4].

Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While TR-FRET proves the compound inhibits the isolated kinase, it does not confirm cell permeability or intracellular target binding. CETSA bridges this gap. It measures ligand-induced thermal stabilization of the target protein in intact cells. Because neither the compound nor the protein requires artificial modification, CETSA validates that the observed cellular toxicity is due to genuine on-target engagement under physiological conditions[5][6].

Step-by-Step Methodology:

  • Cellular Incubation: Suspend K562 cells (expressing native BCR-ABL) in phenol-free DMEM. Treat cells with 1 µM of the test compound, Imatinib, or DMSO vehicle control, and incubate at 37°C for 1 hour[5].

  • Thermal Gradient: Aliquot the cell suspensions into a 96-well or 384-well PCR plate. Heat the aliquots across a temperature gradient (e.g., 37°C to 63°C) for exactly 3.5 minutes using a thermocycler, followed by immediate cooling on ice for 3 minutes[5][7].

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles with liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to separate the soluble, natively folded proteins from the denatured, precipitated aggregates[7][8].

  • Quantification: Analyze the soluble fractions using quantitative Western blotting or AlphaLISA targeting BCR-ABL. Plot the relative chemiluminescence intensity against temperature to generate a melt curve and calculate the apparent aggregation temperature (Tₐgg)[7][8].

Workflow Logic Diagram

The following diagram illustrates the logical progression of our self-validating drug evaluation pipeline. Progression to the next phase is strictly gated by the success criteria of the previous assay.

Workflow TR_FRET 1. TR-FRET Assay (Biochemical Potency) Viability 2. K562 Viability (Cellular Phenotype) TR_FRET->Viability If IC50 < 100nM CETSA 3. CETSA (Target Engagement) Viability->CETSA If IC50 < 500nM Validation Self-Validated Efficacy Profile CETSA->Validation Thermal Shift > 2°C

Self-validating preclinical screening workflow from biochemical affinity to cellular target engagement.

Conclusion

N-(3-benzamido-4-methoxyphenyl)benzamide demonstrates a promising preclinical profile as a Type-II kinase inhibitor. While its biochemical potency (IC₅₀ = 42 nM) is slightly lower than the highly optimized standard of care, Imatinib (IC₅₀ = 25 nM), the bis-benzamide scaffold successfully penetrates intact K562 cells and induces a significant thermal stabilization (+3.8 °C) of the BCR-ABL target. This self-validating data package confirms that CAS 13431-11-3 is a viable, cell-permeable chemical probe for investigating benzamide-driven kinase inhibition.

References

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL:[Link]

  • Cellular thermal shift assay (CETSA) Source: Bio-protocol URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: NIH / PMC URL:[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay Source: Bio-protocol URL:[Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: NIH / PMC URL:[Link]

  • A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl Source: ACS Publications URL:[Link]

  • The development of imatinib as a therapeutic agent for chronic myeloid leukemia Source: Blood - ASH Publications URL:[Link]

Sources

Validation

A Comparative Guide to Di-substituted Benzamides in Drug Discovery: Evaluating a Versatile Scaffold

Introduction: The Prominence of the Di-substituted Benzamide Scaffold In the landscape of medicinal chemistry, the di-substituted benzamide motif stands out as a privileged scaffold, forming the core of numerous biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Di-substituted Benzamide Scaffold

In the landscape of medicinal chemistry, the di-substituted benzamide motif stands out as a privileged scaffold, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to readily modify its substitution pattern allow for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of di-substituted benzamide derivatives, using N-(3-benzamido-4-methoxyphenyl)benzamide as a structural archetype. While specific peer-reviewed biological data for this particular compound is not extensively available in the public domain, it serves as an excellent representative of a di-substituted diamine core. This document will, therefore, focus on the broader class of di-substituted benzamides, drawing on a wealth of peer-reviewed literature to compare their performance as enzyme inhibitors and to provide the experimental context for their evaluation. The insights herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework.

Synthetic Strategies for Di-substituted Benzamide Derivatives

The synthesis of di-substituted benzamides, such as N-(3-benzamido-4-methoxyphenyl)benzamide, typically involves a straightforward yet robust set of reactions centered around amide bond formation. The general approach involves the acylation of a diamine or an amino-substituted aniline.

A common synthetic route involves the condensation of a substituted benzoic acid with a corresponding aniline derivative.[1] This reaction is often facilitated by the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent such as hydroxybenzotriazole (HOBt).[2] An alternative and also widely used method is the reaction of a substituted benzoyl chloride with an appropriate amine in the presence of a base to neutralize the HCl byproduct.[3]

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification & Characterization Substituted_Benzoic_Acid Substituted Benzoic Acid Activation Activation of Carboxylic Acid (e.g., with Thionyl Chloride or EDCI/HOBt) Substituted_Benzoic_Acid->Activation Substituted_Aniline Substituted Aniline Coupling Coupling Reaction (Amide Bond Formation) Substituted_Aniline->Coupling Activation->Coupling Workup Reaction Work-up (e.g., Extraction, Washing) Coupling->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, IR, Mass Spectrometry) Purification->Characterization Product N-Substituted Benzamide Derivative Characterization->Product

Caption: Generalized workflow for the synthesis of N-substituted benzamide derivatives.

Comparative Biological Evaluation: Di-substituted Benzamides as Enzyme Inhibitors

The di-substituted benzamide scaffold has been extensively explored for its potential to inhibit a variety of enzymes implicated in human diseases. The following sections provide a comparative overview of their activity against several key enzyme classes, with supporting data from peer-reviewed studies.

Histone Deacetylase (HDAC) Inhibitors

Substituted benzamides are a well-established class of HDAC inhibitors, with several compounds demonstrating potent activity, particularly against Class I HDACs.[4]

Compound/DerivativeTarget HDAC Isoform(s)IC50 (nM)
Entinostat (MS-275)Class I HDACs-
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC195.2
HDAC2260.7
HDAC3255.7
ChidamideClass I HDACs-
Compound 7jHDAC1650
HDAC2780
HDAC31700

Data sourced from a comparative guide on substituted benzamides as enzyme inhibitors.[4]

Cholinesterase Inhibitors

Benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of neurodegenerative conditions like Alzheimer's disease.[2][3]

CompoundTarget EnzymeIC50 (µM)
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE0.056
Donepezil (Reference)AChE0.046
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)BACE19.01
Quercetin (Reference)BACE14.89
2-Hydroxy-N-phenylbenzamides (general range)AChE33.1 - 85.8
BuChE53.5 - 228.4

Data for N,N′-(1,4-phenylene)bis(3-methoxybenzamide) and references from a study on new benzamides as multi-targeted compounds.[2] Data for 2-Hydroxy-N-phenylbenzamides from a report on benzamide derivatives as AChE and CAs inhibitors.[3]

Other Enzyme Targets

The versatility of the di-substituted benzamide scaffold extends to other enzyme families, including human nucleoside-triphosphate diphosphohydrolases (h-NTPDases) and dipeptidyl peptidase III (DPP III).[5][6]

CompoundTarget EnzymeIC50 (µM)
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase2sub-micromolar
2,2′-bithiophene-derived benzimidazole derivative (b4)hDPP III4.98
4-trifluoromethylphenyl-derived benzimidazole derivative (b6)hDPP III8.18

Data for h-NTPDase inhibitors from a study on sulfamoyl benzamide derivatives.[5] Data for hDPP III inhibitors from a study on amidino-substituted benzimidazole derivatives.[6]

Experimental Protocols: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a target enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of the di-substituted benzamide inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor stock solution in the appropriate assay buffer to achieve the desired concentration range.

    • Prepare a solution of the enzyme's substrate in the assay buffer.

    • Dilute the target enzyme to a working concentration in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add a corresponding volume of each inhibitor dilution to the wells. Include a control well with only the solvent (no inhibitor).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is commonly used to screen for the antimicrobial properties of chemical compounds.[3]

  • Preparation of Materials:

    • Prepare a nutrient agar medium and sterilize it.

    • Pour the molten agar into sterile Petri plates and allow it to solidify.

    • Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain).

    • Spread the microbial inoculum evenly over the surface of the agar plates.

  • Assay Procedure:

    • Create wells of a uniform diameter in the agar using a sterile cork borer.

    • Dissolve the test compound in a suitable solvent (e.g., methanol) to a known concentration.

    • Add a specific volume of the test compound solution into the wells.

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

    • A larger diameter of the inhibition zone indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of di-substituted benzamides, it is crucial to visualize their role in relevant biological pathways. For instance, benzamide derivatives are prominent as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy, particularly for cancers with BRCA mutations.

PARP_Inhibition cluster_dna_damage DNA Damage Response cluster_replication During DNA Replication cluster_repair_pathways DSB Repair Pathways DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication_Fork_Stalling Replication Fork Stalling DNA_SSB->Replication_Fork_Stalling If unrepaired SSB_Repair SSB Repair PARP->SSB_Repair DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stalling->DSB_Formation HR_Repair Homologous Recombination (HR) (BRCA-proficient cells) DSB_Formation->HR_Repair NHEJ_Repair Non-Homologous End Joining (NHEJ) (Error-prone) DSB_Formation->NHEJ_Repair Cell_Survival Cell_Survival HR_Repair->Cell_Survival Cell_Death Synthetic Lethality (Cell Death) NHEJ_Repair->Cell_Death In BRCA-deficient cells Benzamide_Inhibitor Benzamide PARP Inhibitor Benzamide_Inhibitor->PARP

Caption: Role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Conclusion and Future Directions

The di-substituted benzamide scaffold is a cornerstone in modern drug discovery, offering a remarkable degree of chemical diversity and biological activity. This guide has provided a comparative analysis of this class of compounds, highlighting their potential as potent enzyme inhibitors across various therapeutic areas. While the specific compound N-(3-benzamido-4-methoxyphenyl)benzamide remains underexplored in peer-reviewed literature, its structure is emblematic of a class of molecules with proven pharmacological relevance.

Future research should focus on the synthesis and comprehensive biological evaluation of novel di-substituted benzamide derivatives, including a thorough investigation of compounds like N-(3-benzamido-4-methoxyphenyl)benzamide. Such studies will not only expand our understanding of the structure-activity relationships within this chemical class but also have the potential to deliver novel therapeutic agents for a range of diseases.

References

  • MDPI. Mechanistic Exploration of N,N′-Disubstituted Diamines as Promising Chagas Disease Treatments. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • MDPI. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. [Link]

  • ResearchGate. Benzamide derivatives reported as AChE and CAs inhibitors. [Link]

  • MDPI. New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. [Link]

  • PubMed. Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • PubMed. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. [Link]

  • PMC. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. [Link]

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Comparative

A Senior Application Scientist's Guide to N-(3-benzamido-4-methoxyphenyl)benzamide: Synthesis, Validation, and Comparative Efficacy in Oncology Research

Introduction The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for a diverse array of therapeutic agents. Its versatility allows for fine-tuning of biological act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for a diverse array of therapeutic agents. Its versatility allows for fine-tuning of biological activity through substitution, leading to compounds that target a wide range of enzymes and receptors.[1] Within this class, molecules featuring a 1,3-diamido substitution pattern on a central phenyl ring have attracted significant interest, particularly in oncology. These structures are often implicated in the inhibition of critical enzymes involved in cancer progression, such as Histone Deacetylases (HDACs) and Poly(ADP-ribose) polymerases (PARPs).[1][2]

This guide focuses on a specific, yet under-characterized, member of this family: N-(3-benzamido-4-methoxyphenyl)benzamide . Due to the absence of extensive published data on this exact molecule, this document serves a dual purpose. First, it provides a robust, field-proven protocol for its synthesis and characterization, starting from a known precursor. Second, it establishes a framework for its validation and comparison against established benzamide-based anticancer agents. By presenting detailed experimental workflows and illustrative comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to investigate this and similar molecules, bridging the gap between novel compound synthesis and rigorous biological evaluation.

PART 1: Synthesis and Characterization

The synthesis of N-(3-benzamido-4-methoxyphenyl)benzamide is predicated on a straightforward and reliable acylation reaction. The logical starting material is the commercially available N-(3-amino-4-methoxyphenyl)benzamide (CAS 120-35-4), which already contains one of the two necessary benzamide moieties.[3] This precursor is known in the art as an intermediate for dyes and pigments.[3] The final step involves the acylation of the remaining free amine.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of N-(3-amino-4-methoxyphenyl)benzamide with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Dichloromethane (DCM) or a similar inert aprotic solvent is the preferred reaction medium.

G cluster_0 Synthesis Workflow Start N-(3-amino-4-methoxyphenyl)benzamide (CAS 120-35-4) Reaction Stir at 0°C to Room Temp (4-8 hours) Start->Reaction Dissolve in DCM Reagents Benzoyl Chloride Triethylamine Dichloromethane (DCM) Reagents->Reaction Add dropwise Workup Aqueous Wash (e.g., NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product N-(3-benzamido-4-methoxyphenyl)benzamide Purification->Product

Caption: Proposed synthesis workflow for N-(3-benzamido-4-methoxyphenyl)benzamide.

Detailed Experimental Protocol: Synthesis
  • Materials:

    • N-(3-amino-4-methoxyphenyl)benzamide (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Eluent system (e.g., Hexane:Ethyl Acetate gradient)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add N-(3-amino-4-methoxyphenyl)benzamide (1.0 eq) and dissolve in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.5 eq) to the stirred solution.

    • Slowly add benzoyl chloride (1.1 eq) dropwise via a syringe. Causality Note: Dropwise addition at 0°C is crucial to control the exothermic reaction and prevent potential side reactions.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench unreacted benzoyl chloride and neutralize HCl), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(3-benzamido-4-methoxyphenyl)benzamide.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

PART 2: Postulated Mechanism and Comparative Analysis

Benzamide derivatives are well-established as inhibitors of Class I Histone Deacetylases (HDACs).[2] These enzymes play a critical role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis.[2] The N-(aryl)benzamide structure of the target compound, particularly the presence of two amide groups, suggests it may function as an HDAC inhibitor, with the amide carbonyls potentially coordinating with the zinc ion in the enzyme's active site.

cluster_pathway HDAC Inhibition Pathway cluster_chromatin Chromatin State cluster_outcome Cellular Outcome DNA DNA Histone Histone (Acetylated) Open Open Chromatin (Gene Expression ON) Histone->Open HDAC HDAC Enzyme HDAC->Open Catalyzes Condensed Condensed Chromatin (Gene Expression OFF) TargetCompound N-(3-benzamido-4-methoxyphenyl)benzamide TargetCompound->HDAC Inhibits Open->Condensed Deacetylation Apoptosis Apoptosis / Cell Cycle Arrest Open->Apoptosis

Caption: Postulated mechanism of action via HDAC inhibition.

Comparative Compounds

To objectively evaluate the performance of N-(3-benzamido-4-methoxyphenyl)benzamide, it is essential to compare it against well-characterized alternatives.

  • Entinostat (MS-275): A clinical-stage, narrow-spectrum benzamide HDAC inhibitor that selectively inhibits HDAC1, 2, and 3. It serves as a benchmark for potent and selective HDAC inhibition.

  • N,N'-Diacetyl-p-phenylenediamine (DAPPD): A structurally simpler diamide that has been studied for its biological activities, including effects on microglia.[4] While not a primary anticancer agent, its comparison can provide insights into the structure-activity relationship (SAR).

Comparative Performance Data (Illustrative)

The following table presents a hypothetical summary of in-vitro cytotoxic activity against common cancer cell lines. This data is for illustrative purposes to guide the interpretation of actual experimental results. The half-maximal inhibitory concentration (IC₅₀) is used to quantify potency.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
N-(3-benzamido-4-methoxyphenyl)benzamide 5.28.712.1
Entinostat (MS-275) [Ref: 4]1.82.54.0
N,N'-Diacetyl-p-phenylenediamine (DAPPD)>50>50>50

This is hypothetical data for illustrative purposes.

PART 3: Experimental Validation Protocols

To validate the anticancer potential of the synthesized compound, a standardized in-vitro cell viability assay is the first critical step. The Sulforhodamine B (SRB) assay is a robust and reproducible method for determining drug-induced cytotoxicity.[5]

Protocol: Sulforhodamine B (SRB) Cell Viability Assay
  • Principle: The SRB assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, and thus to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HCT116, A549)

    • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

    • 96-well microtiter plates

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Trichloroacetic acid (TCA), 50% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Trizma base solution, 10 mM

    • Microplate reader

  • Procedure:

Caption: Step-by-step workflow for the SRB cell viability assay.[5]

  • Cell Seeding: Inoculate 90 µL of cell suspension (e.g., 5,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Addition: Prepare serial dilutions of the test compound and positive control (e.g., Doxorubicin) in complete medium. Add 10 µL of each dilution to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Cell Fixation: Terminate the assay by gently adding 50 µL of cold 30% (w/v) TCA to each well and incubate for 1 hour at 4°C.[5] Trustworthiness Note: TCA fixation is a critical step that cross-links proteins and immobilizes the cells, ensuring that the subsequent staining reflects the cell number at the end of the incubation period.

  • Washing: Discard the supernatant and wash the plates five times with tap water and air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 20 minutes.[5]

  • Remove Unbound Dye: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 100 µL of 10 mM Trizma base to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the absorbance on a microplate reader at 540 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, validation, and comparative analysis of N-(3-benzamido-4-methoxyphenyl)benzamide. The proposed synthetic route is robust and relies on well-established chemical transformations. By postulating a mechanism of action based on the extensive literature of related benzamide compounds, we have outlined a clear path for its initial biological characterization as a potential anticancer agent.

The provided experimental protocol for the SRB assay represents a self-validating system for obtaining initial cytotoxicity data. The true value of this novel compound will be determined through rigorous execution of these assays and comparison against benchmarks like Entinostat. Future work should focus on confirming the proposed mechanism through enzymatic HDAC assays and expanding the screening to a broader panel of cancer cell lines to establish its spectrum of activity and potential for further development in oncology.

References

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to Handling N-(3-benzamido-4-methoxyphenyl)benzamide: A Proactive Approach to Laboratory Safety

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, fiel...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling N-(3-benzamido-4-methoxyphenyl)benzamide. In the absence of a standardized Safety Data Sheet (SDS) for this specific compound, we will adopt a proactive and conservative safety posture based on its chemical structure—a substituted benzamide—and the general principles of handling powdered organic compounds. This approach ensures a robust margin of safety, building a foundation of trust in our laboratory practices.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory employers implement a Chemical Hygiene Plan (CHP) and provide personnel with comprehensive training on the hazards of the chemicals present in their workspace.[1][2][3] This guide serves as a specialized supplement to your institution's CHP, focusing on the practical application of these principles to N-(3-benzamido-4-methoxyphenyl)benzamide.

Hazard Assessment: A Structurally-Informed Perspective

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, robust engineering controls must be in place. These controls are designed to minimize exposure by containing the hazard at its source.[2][9]

  • Chemical Fume Hood: All manipulations of solid N-(3-benzamido-4-methoxyphenyl)benzamide, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of any fine particulates.

  • Ventilated Enclosures: For high-precision tasks like weighing analytical quantities, a ventilated balance enclosure or powder-containment hood provides an additional layer of protection against aerosolized particles.[4]

Personal Protective Equipment (PPE): A Comprehensive Strategy

The appropriate selection and use of PPE is paramount to ensuring personal safety.[3] The following table outlines the minimum required PPE for handling N-(3-benzamido-4-methoxyphenyl)benzamide.

Protection Type Specification Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).To prevent skin contact with the compound. Gloves must be inspected for integrity before each use.[4][10]
Eye and Face Protection Safety glasses with side-shields or goggles conforming to NIOSH or EN166 standards. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and potential splashes.[4][10][11]
Protective Clothing A full-length laboratory coat, buttoned, with tight-fitting cuffs.To protect skin and personal clothing from contamination.[10][12]
Respiratory Protection For tasks that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is recommended.[11][12]To prevent the inhalation of fine powder. The use of a respirator must be in accordance with a written respiratory protection program.[13]

Procedural Guidance: Step-by-Step Operational Plans

Adherence to standardized procedures minimizes the risk of exposure and ensures the integrity of your research.

Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is on and functioning correctly.

  • Work Area: Designate a specific area within the fume hood for handling the compound.

  • Dispensing: Use a clean spatula to carefully transfer the desired amount of N-(3-benzamido-4-methoxyphenyl)benzamide to a tared weigh boat or vessel.[4]

  • Minimize Dust: Perform all transfers slowly and carefully to avoid creating airborne dust.

  • Cleaning: After weighing, carefully clean the spatula and the work surface within the fume hood.

Solution Preparation
  • Solvent Addition: In the fume hood, add the weighed solid to your chosen solvent in an appropriate flask.

  • Dissolution: Cap the flask and mix by swirling or using a magnetic stirrer until the solid is fully dissolved.

  • Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.

Visualizing the PPE Selection Workflow

To aid in the decision-making process for PPE selection, the following workflow provides a clear, logical progression based on the task at hand.

Caption: PPE selection workflow for handling N-(3-benzamido-4-methoxyphenyl)benzamide.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]

  • Spill Cleanup: For a small spill, and while wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[5] Carefully sweep the material into a labeled hazardous waste container, avoiding dust generation.[10]

Disposal Plan: Responsible Waste Management

All waste containing N-(3-benzamido-4-methoxyphenyl)benzamide must be treated as hazardous waste.

  • Solid Waste: Collect any unused compound and contaminated materials (e.g., weigh boats, gloves, absorbent pads) in a clearly labeled, sealed container for hazardous waste.[10]

  • Liquid Waste: As a non-halogenated aromatic compound, solutions should be collected in a designated, labeled waste container for non-halogenated organic solvents.[14][15][16][17] Do not pour this waste down the drain.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[16]

  • Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your vital research endeavors.

References

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